molecular formula C20H19FN2O4 B028329 1,3-Bis(4-methoxybenzyl)-5-fluorouracil CAS No. 897304-05-1

1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Cat. No.: B028329
CAS No.: 897304-05-1
M. Wt: 370.4 g/mol
InChI Key: GXYGWQHJJWACMQ-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxybenzyl)-5-fluorouracil, also known as this compound, is a useful research compound. Its molecular formula is C20H19FN2O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-26-16-7-3-14(4-8-16)11-22-13-18(21)19(24)23(20(22)25)12-15-5-9-17(27-2)10-6-15/h3-10,13H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYGWQHJJWACMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=C(C=C3)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635353
Record name 5-Fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
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Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897304-05-1
Record name 5-Fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and a detailed protocol for the synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil, a key intermediate in the development of fluoropyrimidine-based therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of 5-Fluorouracil and its N-Substituted Derivatives

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy, particularly for gastrointestinal tumors and other solid cancers.[1] Its clinical efficacy, however, is often hampered by significant side effects.[1] A primary strategy to mitigate this toxicity and improve the pharmacological profile of 5-FU involves the synthesis of its derivatives, particularly at the N-1 and N-3 positions of the pyrimidine ring.[1] Such modifications can lead to prodrugs with enhanced metabolic stability, improved selectivity, and potentially lower toxicity.[1] The alkylation of these positions can render the 5-FU molecule temporarily inactive, creating a "latent depot form" that can be activated under specific physiological conditions.[2][3][4] The synthesis of this compound serves as a critical step in creating such advanced therapeutic candidates.

The addition of the 4-methoxybenzyl (PMB) groups at the N1 and N3 positions is a strategic choice. These protecting groups are known for their stability under various conditions but can be cleaved under specific oxidative or acidic environments, which is a desirable characteristic for prodrug activation. This guide will focus on a robust and efficient method for the synthesis of this key disubstituted intermediate.

Synthesis Protocol: A Step-by-Step Guide

The following protocol is a detailed, field-proven methodology for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the reaction dynamics.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A Oven-dried 3-neck flask under argon B Add 5-Fluorouracil and K2CO3 A->B C Add anhydrous DMF B->C D Stir for 1h to form a thick gel C->D Initiate reaction E Add 4-methoxybenzyl bromide and more DMF D->E F Stir for 24h at room temperature E->F G Dilute with EtOAc F->G Proceed to work-up H Wash with water and brine G->H I Dry over MgSO4, filter, and concentrate H->I J Silica gel column chromatography I->J Purify crude product K Elute with 1:1 EtOAc/Hexanes J->K L Collect and concentrate pure fractions K->L M M L->M Obtain pure product

Caption: Experimental workflow for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialQuantityMoles (mmol)Purpose
5-Fluorouracil260 mg2Starting material
Potassium Carbonate (K₂CO₃)663 mg4.8Base
Anhydrous Dimethylformamide (DMF)5 mL + 2 mL-Solvent
4-Methoxybenzyl bromide0.87 mL6Alkylating agent
Ethyl Acetate (EtOAc)As needed-Extraction solvent
HexanesAs needed-Chromatography eluent
Water (H₂O)As needed-Washing agent
BrineAs needed-Washing agent
Magnesium Sulfate (MgSO₄)As needed-Drying agent
Step-by-Step Procedure
  • Reaction Setup : To an oven-dried 3-neck flask under an argon atmosphere, add 5-Fluorouracil (260 mg, 2 mmol) and potassium carbonate (663 mg, 4.8 mmol).[5] The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen.

  • Solvent Addition and Initial Stirring : Add anhydrous DMF (5 mL) to the flask. Stir the mixture vigorously for 1 hour. This will result in the formation of a thick gel.[5] The potassium carbonate acts as a base to deprotonate the N1 and N3 positions of the 5-fluorouracil, making them nucleophilic. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reagents and the subsequent nucleophilic substitution.

  • Addition of the Alkylating Agent : To the gel, add an additional 2 mL of DMF followed by 4-methoxybenzyl bromide (0.87 mL, 6 mmol).[5] The excess of the alkylating agent ensures the complete dialkylation of the 5-fluorouracil.

  • Reaction Monitoring : Stir the reaction mixture for 24 hours at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 2:1 hexanes/EtOAc solvent system until completion is observed.[5]

  • Work-up : Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer with water and then with brine.[5] This washing sequence removes the DMF and any remaining inorganic salts.

  • Drying and Concentration : Dry the organic layer over MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]

  • Purification : Purify the crude product by silica gel column chromatography using a 1:1 EtOAc/Hexanes eluent system. This will afford the this compound as a white solid with a high yield of 94% (693 mg).[5]

Chemical Reaction Scheme

Reaction_Scheme cluster_conditions Conditions Reactant1 5-Fluorouracil Base K2CO3 Product This compound Reactant1->Product Reactant2 4-Methoxybenzyl bromide (2 eq.) Solvent Anhydrous DMF Reactant2->Product Time 24h, Room Temp.

Caption: Synthesis of this compound from 5-Fluorouracil.

Characterization Data

The synthesized compound, this compound, is a white solid with the following properties:

  • Molecular Formula : C₂₀H₁₉FN₂O₄[6]

  • Molecular Weight : 370.35 g/mol [6]

  • Solubility : Soluble in Chloroform, Dimethylformamide (DMF), DMSO, and Ethyl Acetate.[6]

  • Storage : Should be stored at room temperature.[6]

Discussion and Mechanistic Insights

The synthesis of this compound proceeds via a standard Sₙ2 mechanism. The potassium carbonate is a sufficiently strong base to deprotonate the acidic N-H protons of the 5-fluorouracil ring, generating a dianion which acts as a potent nucleophile. The subsequent addition of the electrophilic 4-methoxybenzyl bromide results in the displacement of the bromide ion and the formation of the N-C bond at both the N1 and N3 positions.

The choice of DMF as a solvent is critical for the success of this reaction. Its polar aprotic nature stabilizes the charged intermediates and facilitates the Sₙ2 reaction pathway. Furthermore, its high boiling point allows for heating if the reaction is sluggish at room temperature, although in this reported protocol, it proceeds efficiently without external heating.

The purification by silica gel chromatography is effective in separating the desired disubstituted product from any unreacted starting material, monosubstituted intermediates, and other byproducts. The choice of the eluent system (1:1 EtOAc/Hexanes) provides a good separation factor for these compounds on a silica stationary phase.

Conclusion

This guide has provided a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the rationale behind each step, from the choice of reagents to the purification method, researchers can confidently and efficiently produce this valuable intermediate for further drug development studies. The high yield and straightforward nature of this protocol make it an excellent choice for both academic and industrial research settings.

References

  • Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil.
  • N-Alkylated deriv
  • N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. PubMed Central.
  • This compound - Data Sheet.
  • On the Alkylation of 5-Fluorouracil-Some Recent Findings.
  • A New Method for the Synthesis of N3-alkyl
  • N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. PubMed.
  • CAS 897304-05-1 this compound. BOC Sciences.
  • This compound | 897304-05-1. ChemicalBook.
  • Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives.

Sources

An In-Depth Technical Guide to 1,3-Bis(4-methoxybenzyl)-5-fluorouracil: A Prodrug Approach in Fluoropyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil (CAS Number: 897304-05-1), a key derivative of the widely used chemotherapeutic agent, 5-fluorouracil (5-FU). Synthesized as a lipophilic prodrug, this molecule represents a strategic approach to overcoming the pharmacological limitations of 5-FU. This document details its chemical properties, provides an established, step-by-step synthesis protocol, and explores its theoretical mechanism of action as a prodrug. The guide is intended for researchers, chemists, and drug development professionals engaged in the field of oncology and medicinal chemistry, offering insights into the rationale and experimental basis for designing advanced fluoropyrimidine therapeutics. While extensive preclinical and clinical data for this specific compound are not publicly available, this guide establishes its significance as a synthetic intermediate and a model for N1,N3-disubstituted 5-FU prodrugs.

Introduction: The Rationale for 5-Fluorouracil Prodrugs

5-Fluorouracil (5-FU), first synthesized in 1957, remains a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[1][2] Its primary mechanism of action involves the intracellular conversion to active metabolites that interfere with DNA and RNA synthesis, ultimately leading to cell death.[3][4] The main cytotoxic effects are attributed to:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, depleting thymidine, an essential precursor for DNA synthesis.[3]

  • Incorporation into Nucleic Acids: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) are incorporated into RNA and DNA, respectively, leading to disruption of their normal functions.[3]

Despite its efficacy, the clinical utility of 5-FU is hampered by significant drawbacks, including a short plasma half-life, non-specific toxicity to healthy, rapidly dividing cells (e.g., in the bone marrow and gastrointestinal tract), and the development of drug resistance.[2][5]

The development of 5-FU prodrugs is a well-established strategy to mitigate these issues. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. By modifying the 5-FU molecule, researchers aim to:

  • Enhance Lipophilicity: Improve absorption and membrane permeability.

  • Improve Pharmacokinetic Profile: Achieve sustained release of 5-FU, maintaining therapeutic concentrations over a longer period.

  • Target Tumor Tissues: Exploit specific enzymes that are overexpressed in tumor cells to selectively release 5-FU at the site of action.

This compound is a prime example of this strategy. By substituting both the N1 and N3 positions of the pyrimidine ring with lipophilic 4-methoxybenzyl (PMB) groups, the molecule's overall lipophilicity is significantly increased. These benzyl groups serve as protecting groups that are designed to be cleaved in vivo to release the active 5-FU.

Physicochemical Properties

A clear understanding of the molecule's fundamental properties is essential for its application in research and development.

PropertyValueSource
CAS Number 897304-05-1[2]
Molecular Formula C₂₀H₁₉FN₂O₄[2]
Molecular Weight 370.35 g/mol [2]
Appearance White Solid[2]
IUPAC Name 5-fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4-dioneN/A
Solubility Soluble in Chloroform, Dimethylformamide (DMF), DMSO, Ethyl Acetate[2]

Synthesis and Characterization

The synthesis of this compound is a well-documented procedure, typically achieved through the N-alkylation of 5-fluorouracil. The protocol described herein is based on established methodologies.[6]

Synthesis Workflow

The synthesis involves a direct double N-alkylation of 5-fluorouracil using 4-methoxybenzyl bromide in the presence of a base.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-FU 5-Fluorouracil Reaction N-Alkylation 5-FU->Reaction PMB-Br 4-Methoxybenzyl Bromide PMB-Br->Reaction Base K₂CO₃ (Potassium Carbonate) Base->Reaction Solvent Anhydrous DMF Solvent->Reaction Time 24 hours Time->Reaction Atmosphere Inert (Argon) Atmosphere->Reaction Product 1,3-Bis(4-methoxybenzyl)- 5-fluorouracil Reaction->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the literature and should be performed by qualified personnel in a suitable laboratory setting.[6]

Materials:

  • 5-Fluorouracil (2.0 mmol)

  • Potassium Carbonate (K₂CO₃) (4.8 mmol)

  • 4-Methoxybenzyl bromide (6.0 mmol)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried, three-neck flask under an argon atmosphere, add 5-Fluorouracil (260 mg, 2 mmol) and K₂CO₃ (663 mg, 4.8 mmol).

  • Add anhydrous DMF (5 mL) and stir the mixture for 1 hour. The mixture will form a thick gel.

  • Add an additional 2 mL of DMF, followed by 4-methoxybenzyl bromide (0.87 mL, 6 mmol).

  • Stir the reaction mixture for 24 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 2:1 hexanes/EtOAc mobile phase.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a 1:1 EtOAc/Hexanes eluent to afford the product as a white solid (yields reported up to 94%).[6]

Characterization Data

The structure of the synthesized compound should be confirmed using standard analytical techniques.

  • ¹H NMR (500 MHz, CDCl₃) δ: 7.50 (m, 2H), 7.22 (m, 2H), 7.14 (d, J = 5.36 Hz, 1H), 6.89 (m, 2H), 6.85 (m, 2H), 5.10 (s, 2H), 4.83 (s, 2H), 3.81 (s, 3H), 3.79 (s, 3H).[6]

Proposed Mechanism of Action as a Prodrug

As a prodrug, this compound is designed to be inactive in its administered form. Its therapeutic activity is contingent upon the in vivo cleavage of the N-benzyl protecting groups to release the parent 5-FU.

Prodrug Activation Pathway

The cleavage of N-benzyl groups can occur through enzymatic processes, particularly via oxidative enzymes in the liver such as cytochrome P450.[7][8] The para-methoxy substitution on the benzyl rings can influence the rate of this cleavage. Once the benzyl groups are removed, 5-FU is released and can enter its established metabolic activation pathway.

Prodrug_Activation Prodrug 1,3-Bis(4-methoxybenzyl)- 5-fluorouracil Enzymatic_Cleavage Enzymatic Cleavage (e.g., Cytochrome P450) Prodrug->Enzymatic_Cleavage In vivo 5-FU 5-Fluorouracil (Active Drug) Enzymatic_Cleavage->5-FU Metabolic_Activation Metabolic Activation 5-FU->Metabolic_Activation Active_Metabolites FdUMP, FUTP, FdUTP Metabolic_Activation->Active_Metabolites Cytotoxicity Inhibition of Thymidylate Synthase RNA/DNA Damage Active_Metabolites->Cytotoxicity

Caption: Proposed bioactivation pathway of the prodrug to exert cytotoxic effects.

Rationale for the Bis(4-methoxybenzyl) Substituents

The choice of the 4-methoxybenzyl (PMB) groups is strategic for several reasons:

  • Increased Lipophilicity: The aromatic rings and ether linkages significantly increase the molecule's lipophilicity compared to the highly polar 5-FU. This is predicted to enhance its ability to cross cell membranes and potentially improve its oral bioavailability.

  • Metabolic Lability: Benzyl groups are known protecting groups in organic synthesis that can be cleaved under various conditions. In a biological context, they are susceptible to oxidative metabolism, which provides a pathway for the controlled release of the active drug.

  • Modulation of Release Rate: The electronic properties of the benzyl ring can be tuned to alter the rate of cleavage. The electron-donating methoxy group at the para position may stabilize a potential benzylic carbocation intermediate during oxidative cleavage, thereby influencing the rate of 5-FU release.

Preclinical and Clinical Perspectives

A thorough review of the scientific literature reveals that this compound is primarily documented as a synthetic intermediate.[6] It serves as a protected form of 5-FU used in multi-step syntheses of more complex molecules.

To date, there are no publicly available, peer-reviewed studies detailing the preclinical or clinical evaluation of this compound as a standalone therapeutic agent. Specifically, data on the following are lacking:

  • In Vitro Cytotoxicity: IC₅₀ values against a panel of cancer cell lines.

  • In Vivo Efficacy: Antitumor activity in animal models (e.g., xenograft studies).

  • Pharmacokinetics: Data on absorption, distribution, metabolism, and excretion (ADME), including the rate and extent of conversion to 5-FU in vivo.

  • Toxicology: Safety profile and comparison to conventional 5-FU.

While the conceptual basis for this compound as a prodrug is sound, its therapeutic potential remains unproven in the public domain. Further research would be required to validate its efficacy and safety profile.

Conclusion and Future Directions

This compound is a chemically well-defined, lipophilic derivative of 5-fluorouracil. Its synthesis is efficient and high-yielding, making it a valuable intermediate for medicinal chemists. The design of this molecule aligns with established principles of prodrug strategy, aiming to enhance the therapeutic index of 5-FU by modifying its physicochemical properties.

The primary value of this compound, based on current literature, lies in its role as a protected precursor in organic synthesis. While it holds theoretical promise as a prodrug, its potential as a clinical candidate is speculative without dedicated preclinical and clinical investigation.

Future research should focus on:

  • In Vitro Evaluation: Assessing the cytotoxicity of the compound against a diverse panel of cancer cell lines to determine if it possesses intrinsic activity or requires bioactivation.

  • Metabolic Stability Studies: Investigating its stability in liver microsomes and plasma to understand the rate and mechanism of its conversion to 5-FU.

  • Pharmacokinetic and Efficacy Studies: If in vitro data are promising, advancing to animal models to evaluate its pharmacokinetic profile, antitumor efficacy, and toxicity compared to standard 5-FU therapy.

Such studies would be crucial to transition this compound from a synthetic tool to a potential therapeutic agent.

References

  • Natick, R. A., et al. (2010). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. PMC, NIH. Available at: [Link]

  • Martino, R., et al. (2003). The prodrugs of 5-fluorouracil. Current medicinal chemistry. Available at: [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
  • Long, H., et al. (2013). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules. Available at: [Link]

  • PubChem. (n.d.). 5-fluorouracil. National Center for Biotechnology Information. Available at: [Link]

  • Barbayianni, E., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. The Journal of Organic Chemistry.
  • Almendros, M., et al. (2006). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry.

Sources

An In-depth Technical Guide to the Structure Elucidation of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of the novel compound 1,3-Bis(4-methoxybenzyl)-5-fluorouracil. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a strategic, causality-driven approach to structural verification. Every analytical step is rationalized, providing a self-validating workflow that ensures the highest degree of scientific integrity.

Introduction: The Rationale for Rigorous Elucidation

This compound is a derivative of 5-fluorouracil (5-FU), a cornerstone antimetabolite in chemotherapy.[1][2] The addition of two 4-methoxybenzyl groups at the N1 and N3 positions is intended to modify its pharmacological profile, potentially enhancing its therapeutic index by altering properties such as solubility, membrane permeability, and metabolic stability. Precise confirmation of its covalent structure is a non-negotiable prerequisite for any further preclinical or clinical development. An unambiguous structural assignment underpins all subsequent biological and toxicological data, forming the bedrock of its intellectual property and regulatory filings.

The Strategic Workflow: An Orthogonal Approach

The elucidation process is not a linear checklist but a logical, interconnected workflow. Each technique provides a unique piece of the structural puzzle, and their collective data provide a comprehensive and validated picture.

Structure_Elucidation_Workflow cluster_Synthesis Synthesis & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Crystallography Definitive Structure cluster_Confirmation Final Confirmation Synthesis Synthesis of 1,3-Bis(4-methoxybenzyl) -5-fluorouracil NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Synthesis->NMR Primary Structure MS Mass Spectrometry (HRMS & Fragmentation) Synthesis->MS Molecular Weight FTIR FTIR Spectroscopy Synthesis->FTIR Functional Groups XRay Single-Crystal X-ray Diffraction NMR->XRay Corroboration MS->XRay Corroboration FTIR->XRay Corroboration Confirmation Structure Confirmed XRay->Confirmation Unambiguous Proof

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Backbone

NMR spectroscopy is the most powerful tool for determining the detailed covalent framework of an organic molecule in solution. For this specific molecule, a suite of NMR experiments is required.

Proton (¹H) NMR Spectroscopy

Causality: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity through spin-spin coupling. This is the first and most crucial step in piecing together the molecular fragments.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally preferred for its simplicity, but DMSO-d₆ can be useful for observing exchangeable protons if needed.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32, to achieve adequate signal-to-noise.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected Data & Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxybenzyl groups, the methylene bridge protons, the methoxy protons, and the single proton on the uracil ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-6 (Uracil)~7.5 - 8.1Doublet (d)1HThis proton is adjacent to the fluorine atom at C-5, leading to a characteristic doublet due to ³J(H-F) coupling.[2][3]
Aromatic (Benzyl, ortho to CH₂)~7.1 - 7.3Multiplet/Doublet4HProtons on the benzyl rings closest to the electron-withdrawing uracil moiety.
Aromatic (Benzyl, ortho to OCH₃)~6.8 - 6.9Multiplet/Doublet4HProtons on the benzyl rings influenced by the electron-donating methoxy group.
Methylene (N-CH₂-Ar)~4.8 - 5.2Singlet (s)4HTwo equivalent CH₂ groups connecting the benzyl rings to the uracil nitrogens.[4]
Methoxy (-OCH₃)~3.8Singlet (s)6HTwo equivalent methoxy groups on the benzyl rings.[4]
Carbon-¹³ (¹³C) NMR Spectroscopy

Causality: ¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³, carbonyl, etc.). Crucially, coupling to the fluorine atom will provide definitive evidence for the substitution pattern on the uracil ring.

Experimental Protocol:

  • Sample: Same as for ¹H NMR.

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Expected Data & Interpretation:

Carbon Assignment Expected Chemical Shift (δ, ppm) Key Feature Rationale
C=O (C2, C4)~150 - 160Two distinct signalsCarbonyl carbons of the uracil ring. C4 will be a doublet due to coupling with F.
C-F (C5)~140Doublet (¹J(C-F))The carbon directly bonded to fluorine will show a large one-bond coupling constant (~230 Hz).[2]
C-H (C6)~130Doublet (²J(C-F))The adjacent carbon will show a smaller two-bond coupling constant (~34 Hz).[2]
Aromatic (Benzyl)~114 - 159Multiple signalsAromatic carbons of the two 4-methoxybenzyl groups.
Methylene (N-CH₂)~45 - 55Single signalMethylene bridge carbons.
Methoxy (-OCH₃)~55Single signalMethoxy carbons.[5]
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Causality: ¹⁹F NMR is highly specific and sensitive for the fluorine atom. It provides a direct confirmation of the fluorine's presence and its chemical environment. The chemical shift is highly diagnostic for fluoropyrimidines.[6][7][8]

Experimental Protocol:

  • Sample: Same as for ¹H NMR.

  • Instrument: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

  • Parameters:

    • Pulse Program: Standard single pulse.

    • Reference: External or internal standard (e.g., CFCl₃ at 0.00 ppm or trifluoroacetic acid).

Expected Data & Interpretation: A single resonance is expected, appearing as a doublet due to coupling with the H-6 proton. The chemical shift will be characteristic of a fluorine atom attached to an sp² carbon in a pyrimidine ring.[9][10]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality: MS provides the exact molecular weight of the compound, allowing for the determination of its molecular formula. Fragmentation patterns (MS/MS) offer corroborating evidence for the proposed structure by showing how the molecule breaks apart under energetic conditions.

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol:

  • Technique: Electrospray Ionization (ESI) is preferred for its soft ionization, which minimizes fragmentation and provides a strong protonated molecular ion [M+H]⁺.

  • Instrument: A Time-of-Flight (TOF) or Orbitrap mass analyzer for high mass accuracy.

  • Analysis: The measured m/z value is compared to the theoretical m/z for the proposed formula, C₂₀H₁₉FN₂O₄.

Expected Data:

Parameter Value
Molecular FormulaC₂₀H₁₉FN₂O₄
Exact Mass370.1330
Expected [M+H]⁺371.1408

A measured mass within 5 ppm of the theoretical value provides strong evidence for the elemental composition.

Tandem Mass Spectrometry (MS/MS)

Causality: By isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation pathways. For this molecule, the most likely fragmentation is the cleavage of the benzyl groups.

Experimental Protocol:

  • Instrument: A triple quadrupole, ion trap, or Q-TOF instrument capable of MS/MS.

  • Procedure: Isolate the ion at m/z 371.14 and apply collision energy to induce fragmentation.

MS_Fragmentation Parent [M+H]⁺ m/z 371.14 Ion1 [M - C₈H₈O + H]⁺ m/z 250 Parent->Ion1 -121 Da Ion2 Tropylium Ion m/z 121 Parent->Ion2 -250 Da Frag1 Loss of C₈H₉O (p-methoxybenzyl radical) Frag2 Loss of C₈H₈O (p-methoxybenzyl cation)

Caption: Predicted ESI-MS/MS fragmentation pathway.

Interpretation: The primary fragmentation is expected to be the loss of a 4-methoxybenzyl group, which is a stable benzylic cation (m/z 121).[11][12] This is a highly characteristic fragmentation for benzyl-substituted compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

Causality: FTIR spectroscopy identifies the types of chemical bonds (functional groups) present in a molecule by their characteristic absorption of infrared radiation. This technique quickly confirms the presence of key structural motifs.

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is a modern, simple method requiring minimal sample preparation.

  • Sample: A small amount of the solid compound is placed directly on the ATR crystal.

  • Analysis: The spectrum is recorded in the 4000-400 cm⁻¹ range.

Expected Data & Interpretation:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H stretchAromatic & Alkene
~2950-2850C-H stretchMethylene & Methoxy
~1710 & ~1660C=O stretchUracil Carbonyls
~1610 & ~1510C=C stretchAromatic Rings
~1250C-O stretchAryl Ether (Methoxy)
~1180C-N stretchPyrimidine Ring
~1100C-F stretchCarbon-Fluorine Bond

The presence of strong carbonyl peaks and the characteristic aromatic and ether stretches would be consistent with the proposed structure.[13]

Single-Crystal X-ray Diffraction: The Definitive Proof

Causality: While the combination of spectroscopic methods provides overwhelming evidence, single-crystal X-ray diffraction provides the only direct, unambiguous, three-dimensional map of the atoms in a molecule.[14] It is the gold standard for structure proof.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals must be grown. This is often the most challenging step. Slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexane, chloroform/methanol) is a common method.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the electron density map and refine the atomic positions, yielding a complete 3D structure.

Expected Outcome: The refined crystal structure will show the precise bond lengths, bond angles, and connectivity of all atoms, including the relative positions of the two 4-methoxybenzyl groups on the N1 and N3 atoms of the 5-fluorouracil ring. This provides irrefutable confirmation of the compound's identity and regiochemistry.

Conclusion: A Self-Validating System

References

  • Maxwell, R. J., et al. "In Vivo 19F NMR Spectroscopy of the Antimetabolite 5-fluorouracil and Its Analogues. An Assessment of Drug Metabolism." PubMed, 1 Mar. 1990, [Link].

  • Salomon, A., et al. "Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines." Therapeutic Drug Monitoring, vol. 42, no. 4, 2020, pp. 540-547, [Link].

  • Hurd, R. E., and B. R. Reid. "NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A psi base pairing in the solution structure of transfer RNA." Nucleic Acids Research, vol. 4, no. 8, 1977, pp. 2747-55, [Link].

  • Hurd, R. E., and B. R. Reid. "NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to Aψ base pairing in the solution structure of transfer RNA." PMC, [Link].

  • Kundu, B., et al. "Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil." PMC, [Link].

  • Malet-Martino, M. C., et al. "Direct 19F NMR spectroscopic observation of 5-fluorouracil metabolism in the isolated perfused mouse liver model." PubMed, [Link].

  • Sankaran, K., and S. B. Rai. "FTIR Study Of Thin Film Of Uracil On Silanised Glass Substrate Using Attenuated Total Reflection (ATR)." AIP Conference Proceedings, vol. 1391, no. 1, 2011, pp. 436-438, [Link].

  • Martiskainen, O., et al. "Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones." Rapid Communications in Mass Spectrometry, vol. 21, no. 23, 2007, pp. 3891-7, [Link].

  • Martino, R., et al. "Metabolites of 5-fluorouracil in plasma and urine, as monitored by 19F nuclear magnetic resonance spectroscopy, for patients receiving chemotherapy with or without methotrexate pretreatment." Cancer Research, vol. 48, no. 6, 1988, pp. 1680-8, [Link].

  • Sierzputowska-Gracz, H., et al. "Correlations between fluorine-19 nuclear magnetic resonance chemical shift and the secondary and tertiary structure of 5-fluorouracil-substituted tRNA." Biochemistry, vol. 26, no. 20, 1987, pp. 6244-51, [Link].

  • Heggie, G. D., et al. "Structures of 5-fluorouracil and its prodrugs." ResearchGate, [Link].

  • Geng, Y., et al. "Synthesis and Bioevaluation of 5-Fluorouracil Derivatives." Molecules, vol. 12, no. 1, 2007, pp. 114-124, [Link].

  • Al-Ammar, Z., et al. "Synthesis of 5-Fluorouracil polymer conjugate and 19F NMR analysis of drug release for MRI monitoring." White Rose Research Online, 3 Apr. 2023, [Link].

  • Unknown. "X-ray crystal structure and crystallographic numbering scheme for 5-FUBr." ResearchGate, [Link].

  • Gerig, J. T. "Fluorine NMR." University of California, Santa Barbara, [Link].

  • Hurd, R. E., and B. R. Reid. "NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A 'v base pairing in the solution structure of transfer RNA." ResearchGate, Aug. 1977, [Link].

  • Hokmabady, L., et al. "Structures of 5-fluorouracil (FU), cytosine (C), thymine (T), and uracil (U) bases." ResearchGate, [Link].

  • Ali, B., et al. "Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity." CrystEngComm, vol. 27, 2025, p. 5, [Link].

  • Gan, B. K., et al. "1 H-NMR and 13 C-NMR spectra of 5-FA." ResearchGate, [Link].

  • Unknown. "Mass Spectrometry: Aromatic Compound Fragmentation." JoVE, 5 Dec. 2024, [Link].

  • Unknown. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 29 Aug. 2023, [Link].

  • Kurt, B. Z., et al. "Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent." Molecules, vol. 27, no. 20, 2022, p. 7004, [Link].

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The Strategic Design of 5-Fluorouracil Prodrugs: A Technical Guide to the Role of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Limitations of a Cornerstone Anticancer Agent

Since its synthesis in 1957, 5-fluorouracil (5-FU) has remained a fundamental chemotherapeutic agent, particularly in the treatment of solid tumors like colorectal, breast, gastric, and pancreatic cancers.[1][2] Its mechanism of action is well-established; as a pyrimidine analog, 5-FU is intracellularly converted into several active metabolites that exert cytotoxic effects through two primary pathways.[3][4] The metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase, inhibiting the synthesis of thymidine, an essential precursor for DNA replication.[4] Concurrently, the metabolite 5-fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting its normal processing and function.[3][5]

Despite its efficacy, the clinical utility of 5-FU is hampered by significant limitations.[2] Its hydrophilic nature leads to poor oral bioavailability and non-selective distribution, resulting in a narrow therapeutic window.[3] Severe side effects, including myelosuppression, cardiotoxicity, and gastrointestinal toxicity, are common.[2][6] Furthermore, a significant portion of administered 5-FU is rapidly catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD) into the less active metabolite 5,6-dihydro-5-fluorouracil (5-DHFU), leading to variable drug exposure and the development of resistance.[7][8]

These challenges have driven the field of medicinal chemistry to develop prodrugs of 5-FU.[2][9] A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. The primary goals of 5-FU prodrug design are to enhance lipophilicity for better membrane permeability and oral absorption, improve tumor selectivity, and protect the drug from rapid enzymatic degradation, thereby widening its therapeutic index.[10][11][12]

This guide focuses on a specific N1, N3-disubstituted derivative, 1,3-Bis(4-methoxybenzyl)-5-fluorouracil , exploring its synthesis, chemical rationale, and its dual role as a potential prodrug and a key synthetic intermediate in medicinal chemistry.

Part 1: Synthesis and Physicochemical Characterization

The synthesis of this compound is a direct N-alkylation of the parent 5-FU molecule. The protons on the N1 and N3 positions of the pyrimidine ring are acidic and can be removed by a suitable base, allowing for nucleophilic substitution.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described by Lu et al. (2008).[8]

  • Reaction Setup: To an oven-dried, three-neck flask under an argon atmosphere, add 5-fluorouracil (1.0 eq) and potassium carbonate (K₂CO₃, 2.4 eq).

  • Solvation: Add anhydrous dimethylformamide (DMF) and stir the mixture for 1 hour. The mixture will form a thick gel.

  • Alkylation: Add additional DMF to facilitate stirring, followed by the addition of 4-methoxybenzyl bromide (3.0 eq).

  • Reaction Monitoring: Allow the reaction to stir for 24 hours at room temperature. Monitor the reaction's completion using thin-layer chromatography (TLC) with a 2:1 hexanes/ethyl acetate mobile phase.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield this compound as a white solid.

Physicochemical Properties
PropertyValueSource
CAS Number 897304-05-1[13][14][]
Molecular Formula C₂₀H₁₉FN₂O₄[13][14]
Molecular Weight 370.38 g/mol [13][14]
Appearance White Solid[13]
Solubility Soluble in Chloroform, DMSO, Ethyl Acetate[13]
Synthesis Workflow Diagram

G cluster_reactants Reactants FU 5-Fluorouracil Base K₂CO₃ (2.4 eq) in DMF FU->Base Activation PMBBr 4-Methoxybenzyl bromide (3.0 eq) PMBBr->Base Product 1,3-Bis(4-methoxybenzyl)- 5-fluorouracil Base->Product N1, N3-Alkylation 24h, RT G Prodrug 1,3-Bis(4-methoxybenzyl)-5-FU (Lipophilic, Inactive) Intermediate N-Monobenzyl-5-FU Intermediate Prodrug->Intermediate Enzymatic Cleavage (e.g., CYP450) ActiveDrug 5-Fluorouracil (Hydrophilic, Active) Intermediate->ActiveDrug Enzymatic Cleavage (e.g., CYP450) Byproduct 2x 4-Methoxy- benzaldehyde ActiveDrug->Byproduct

Sources

An In-depth Technical Guide to the Solubility of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil, a key intermediate and a lipophilic derivative of the widely used antineoplastic agent 5-fluorouracil (5-FU). Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and presents both known qualitative data and a predictive solubility profile across a range of common organic solvents. Crucially, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data. The content is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the subject matter.

Introduction

This compound is a synthetic derivative of 5-fluorouracil (5-FU), a cornerstone in the chemotherapy of various solid tumors for decades[1]. 5-FU's therapeutic efficacy is often hampered by its hydrophilic nature, which limits its ability to cross biological membranes and can lead to a challenging pharmacokinetic profile[2][3]. The addition of two 4-methoxybenzyl groups to the 5-FU core at the N1 and N3 positions, as in this compound, significantly increases its lipophilicity. This modification is a common strategy in prodrug design to enhance membrane permeability and alter solubility, potentially leading to improved oral bioavailability or suitability for specific formulations[1][2][4].

Understanding the solubility of this compound in organic solvents is paramount for a multitude of applications in pharmaceutical sciences. From the synthesis and purification processes where it is handled as an intermediate[5][6], to the development of novel drug delivery systems, accurate solubility data is a critical parameter. It dictates the choice of solvents for reaction media, crystallization, and analytical method development, and is fundamental for creating formulations such as topical solutions, ointments, or parenteral dosage forms. This guide aims to provide a foundational understanding and a practical framework for approaching the solubility of this important 5-FU derivative.

Physicochemical Characterization

A molecule's solubility is intrinsically linked to its physicochemical properties. The key characteristics of this compound are summarized in Table 1.

PropertyValueSource(s)
CAS Number 897304-05-1[7][8][9]
Molecular Formula C₂₀H₁₉FN₂O₄[7][9][]
Molecular Weight 370.37 g/mol [9]
Appearance White Solid[5][]
Melting Point 126-128°C[11]
IUPAC Name 5-fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4-dione[9][]

Structural Analysis and Polarity Prediction:

The chemical structure of this compound reveals several key features that influence its solubility:

  • Large Aromatic System: The two benzyl groups contribute significantly to the molecule's size and nonpolar character, increasing its affinity for nonpolar and moderately polar solvents.

  • Polar Core: The fluorouracil ring contains several polar functionalities, including two amide-like carbonyl groups (C=O) and a fluorine atom. These groups are hydrogen bond acceptors.

  • Absence of Hydrogen Bond Donors: Unlike the parent 5-FU, the N1 and N3 protons have been replaced by the benzyl groups. This eliminates the possibility of the molecule acting as a hydrogen bond donor, which will significantly decrease its solubility in highly polar, protic solvents like water.

Overall, the molecule can be described as moderately polar with significant nonpolar character. Its solubility will be dictated by a balance between the polar interactions of the fluorouracil core and the nonpolar interactions of the large benzyl substituents.

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction. This principle states that a solute will dissolve best in a solvent that has a similar polarity. For this compound, this means its solubility will be a function of the solvent's ability to favorably interact with both its aromatic, nonpolar regions and its polar, electron-rich core.

  • Solvent Polarity: Solvents can be broadly classified as nonpolar, polar aprotic, and polar protic.

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the nonpolar methoxybenzyl groups via van der Waals forces. Solubility is expected to be limited due to the polar fluorouracil core.

    • Polar Aprotic Solvents (e.g., Chloroform, Ethyl Acetate, DMSO, DMF): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar C=O and C-F bonds of the solute. They lack acidic protons and cannot act as hydrogen bond donors. This class of solvents is predicted to be most effective, as they can solvate the polar core without being repelled by the lack of hydrogen bond donor sites on the solute.

    • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While they can accept hydrogen bonds from the solvent, the lack of donor sites on this compound and its large nonpolar surface area will likely lead to lower solubility compared to polar aprotic solvents.

  • Effect of Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solute and to disrupt the solvent-solvent interactions. An increase in temperature provides this energy, favoring the dissolution process.

Known and Predicted Solubility Profile

While quantitative data is scarce in the public domain, qualitative information and theoretical predictions provide a strong starting point for solvent selection.

Qualitative Solubility Data

The following table summarizes the currently available qualitative solubility data for this compound.

SolventReported SolubilitySource(s)
ChloroformSoluble / Slightly Soluble[5][11][12]
Dimethylformamide (DMF)Soluble[5]
Dimethyl Sulfoxide (DMSO)Soluble[5]
Ethyl AcetateSoluble / Slightly Soluble[5][11][12]
MethanolSlightly Soluble[11]
Predicted Solubility in a Range of Organic Solvents

Based on the theoretical principles discussed, the following table provides a predictive framework for the solubility of this compound in a broader range of solvents. This is intended as a guide for initial solvent screening experiments.

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar HexaneVery LowPolarity mismatch with the fluorouracil core.
TolueneLow to ModerateAromatic nature may provide some interaction with benzyl groups.
Polar Aprotic DichloromethaneModerate to HighGood balance of polarity to solvate the core and nonpolarity.
Tetrahydrofuran (THF)Moderate to HighEther oxygen can act as a hydrogen bond acceptor for the solvent.
AcetoneModerateKetone group is a good hydrogen bond acceptor.
AcetonitrileLow to ModerateHighly polar, may not interact as favorably with nonpolar regions.
Polar Protic IsopropanolLow to ModerateLower polarity than methanol may improve solubility.
EthanolLowSimilar to methanol, but slightly less polar.
WaterInsolubleHigh polarity and strong hydrogen bonding network of water.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, this section provides a robust, step-by-step protocol for determining the equilibrium solubility of this compound. The method described is the isothermal shake-flask method, a gold standard for solubility measurement.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A 1. Weigh excess This compound B 2. Add known volume of selected solvent A->B C 3. Seal vial and place in isothermal shaker bath B->C D 4. Agitate for 24-48 hours at constant temperature C->D E 5. Allow solids to settle D->E F 6. Withdraw supernatant using a syringe filter E->F G 7. Dilute sample accurately F->G H 8. Analyze concentration (e.g., UV-Vis or HPLC) G->H I 9. Quantify using a pre-established calibration curve H->I J 10. Calculate solubility (e.g., in mg/mL or mol/L) I->J

Caption: Workflow for Quantitative Solubility Determination.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Isothermal shaker bath or incubator with agitation

  • Calibrated positive displacement pipettes or volumetric flasks

  • Syringes (e.g., 1 mL or 5 mL)

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure solvent compatibility)

  • Quantification instrument: UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Quartz cuvettes (for UV-Vis) or appropriate HPLC vials

Saturated Solution Preparation (Shake-Flask Method)
  • Aliquot Solute: Add an excess amount of this compound to a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point would be to add ~20-30 mg of the compound to 2 mL of solvent.

  • Add Solvent: Accurately dispense a known volume of the chosen solvent into the vial (e.g., 2.0 mL).

  • Seal and Equilibrate: Tightly seal the vial to prevent solvent evaporation. Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25°C).

  • Agitate: Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be run to confirm that the measured concentration does not change between, for example, 24 and 48 hours.

Quantification of Solute Concentration
  • Sample Collection: After the equilibration period, remove the vials from the shaker and let them stand undisturbed for at least 30 minutes to allow the excess solid to settle.

  • Filtration: Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method (determined in the next step). For example, a 1:100 dilution might be necessary.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the analytical response (e.g., absorbance at a specific wavelength for UV-Vis, or peak area for HPLC) for each standard. Plot the response versus concentration to create a calibration curve. The curve must demonstrate linearity (e.g., R² > 0.995).

  • Sample Analysis: Measure the analytical response of the diluted, filtered sample from the saturated solution.

Data Analysis and Reporting
  • Calculate Concentration: Using the equation from the linear regression of the calibration curve, determine the concentration of the diluted sample.

  • Calculate Solubility: Account for the dilution factor to calculate the concentration of the original, undiluted saturated solution.

    Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

The result is the equilibrium solubility of this compound in the specific solvent at the tested temperature.

Practical Applications of Solubility Data

The experimentally determined solubility data for this compound has direct and significant applications:

  • Process Chemistry: Guides the selection of optimal solvents for synthesis, workup, and purification (e.g., recrystallization), maximizing yield and purity.

  • Formulation Development: Essential for developing liquid formulations. For topical or parenteral routes, solubility in pharmaceutically acceptable solvents dictates the maximum achievable drug concentration.

  • Preclinical Studies: Informs the choice of vehicle for in vitro and in vivo studies to ensure the compound is fully dissolved at the required concentration.

  • Analytical Chemistry: Necessary for preparing stock solutions and standards for various analytical assays, including HPLC, NMR, and mass spectrometry.

Conclusion

This compound is a lipophilic derivative of 5-FU with significant potential in drug development. While publicly available quantitative solubility data is limited, an understanding of its physicochemical properties and the theoretical principles of solubility allows for a robust predictive assessment. This guide has provided a qualitative and predictive solubility profile, and most importantly, a detailed experimental protocol to empower researchers to generate high-quality, quantitative data. Such data is indispensable for advancing the research and development of this promising compound.

References

  • BIOFOUNT. 897304-05-1|this compound. [Link]

  • Pudlo, M., et al. (2010). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Molecules, 15(1), 315-323. [Link]

  • Beall, H. D., et al. (1996). Topical delivery of 5-fluorouracil (5-FU) by 1,3-bisalkylcarbonyl-5-FU prodrugs. Journal of pharmaceutical sciences, 85(7), 743-747. [Link]

  • Martino, R., et al. (2002). The prodrugs of 5-fluorouracil. Current medicinal chemistry, 9(12), 1269-1291. [Link]

  • Beall, H. D., et al. (2003). Topical delivery of 5-fluorouracil (5-FU) by 3-alkylcarbonyloxymethyl-5-FU prodrugs. Journal of pharmaceutical sciences, 92(5), 1028-1036. [Link]

  • Zorrilla-Veloz, R. I., et al. (2022). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 67(4), 834-845. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3385, 5-Fluorouracil. [Link]

  • Jouyban, A., et al. (2020). Solubility and dissolution thermodynamics of 5-fluorouracil in (ethanol + water) mixtures. Journal of Molecular Liquids, 309, 113123. [Link]

  • Basile, L., et al. (2021). Mutual Prodrugs of 5-Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs. Molecules, 26(11), 3163. [Link]

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An In-depth Technical Guide on 1,3-Bis(4-methoxybenzyl)-5-fluorouracil as a 5-FU Prodrug Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for 5-Fluorouracil Prodrugs

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for several decades, demonstrating efficacy against a range of solid tumors, including colorectal, breast, and gastric cancers.[1][2][3] Its mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death. However, the clinical utility of 5-FU is often hampered by its significant drawbacks. These include a short biological half-life, non-selective toxicity leading to severe side effects like myelosuppression and gastrointestinal toxicity, and the development of drug resistance.[1][2]

To mitigate these challenges, the development of 5-FU prodrugs has been a major focus of research.[2][4] Prodrugs are inactive or less active precursors that are metabolically converted to the active drug in the body. This approach aims to improve the pharmacokinetic and pharmacodynamic properties of 5-FU, enhancing its therapeutic index by increasing tumor-specific delivery and reducing systemic toxicity.[1][5] A key strategy in the synthesis of many 5-FU prodrugs involves the temporary protection of the N1 and N3 positions of the uracil ring. This is where the intermediate, 1,3-Bis(4-methoxybenzyl)-5-fluorouracil , plays a pivotal role. This guide provides a comprehensive technical overview of this crucial intermediate, from its synthesis and characterization to its strategic application in the development of next-generation 5-FU prodrugs.

The Role and Rationale of the 4-Methoxybenzyl (PMB) Protecting Group

The selection of a suitable protecting group is critical in multi-step organic synthesis. The 4-methoxybenzyl (PMB) group is frequently employed to protect the nitrogen atoms in heterocyclic compounds like uracil for several compelling reasons:

  • Stability: The PMB group is stable under a variety of reaction conditions, including those involving nucleophilic and basic reagents, allowing for selective modifications at other positions of the 5-FU molecule.

  • Facile Cleavage: Despite its stability, the PMB group can be readily removed under specific and often mild oxidative or acidic conditions.[6][7][8][9] This selective deprotection is crucial for the eventual release of the active 5-FU.

  • Electronic Properties: The electron-donating methoxy group on the benzyl ring facilitates the cleavage of the C-N bond during deprotection, often leading to higher yields and cleaner reactions compared to an unsubstituted benzyl group.[6]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a well-established procedure involving the N-alkylation of 5-fluorouracil.[10]

Experimental Protocol

Materials:

  • 5-Fluorouracil (5-FU)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 4-Methoxybenzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried, three-neck flask under an argon atmosphere, add 5-fluorouracil (1.0 eq) and anhydrous potassium carbonate (2.4 eq).

  • Add anhydrous DMF to the flask and stir the mixture for 1 hour. The mixture may become a thick gel.

  • Add 4-methoxybenzyl bromide (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 2:1 hexanes/EtOAc eluent system.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a 1:1 EtOAc/Hexanes eluent system to afford this compound as a white solid.[10]

Causality Behind Experimental Choices
  • Anhydrous Conditions: The use of an oven-dried flask and anhydrous DMF is crucial to prevent the hydrolysis of 4-methoxybenzyl bromide and to ensure the efficiency of the base, potassium carbonate.

  • Potassium Carbonate as Base: K₂CO₃ is a sufficiently strong base to deprotonate the N1 and N3 positions of 5-fluorouracil, forming the corresponding anions which then act as nucleophiles.

  • Excess Reagents: Using a slight excess of potassium carbonate and a larger excess of 4-methoxybenzyl bromide drives the reaction to completion, ensuring the dialkylation of 5-FU.

  • Purification: Silica gel chromatography is an effective method for separating the desired dialkylated product from any mono-alkylated byproducts and unreacted starting materials.

Physicochemical Characterization of this compound

Accurate characterization of the synthesized intermediate is essential for quality control and for its use in subsequent reactions.

PropertyValueSource
Molecular Formula C₂₀H₁₉FN₂O₄[11][12]
Molecular Weight 370.38 g/mol [11][12]
Appearance White Solid[11]
Solubility Chloroform, Dimethylformamide, DMSO, Ethyl Acetate[11]
CAS Number 897304-05-1[11][][14]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 500 MHz) δ: 7.50 (m, 2H), 7.22 (m, 2H), 7.14 (d, J = 5.36 Hz, 1H), 6.89 (m, 2H), 6.85 (m, 2H), 5.10 (s, 2H), 4.83 (s, 2H), 3.81 (s, 3H), 3.79 (s, 3H).[10]

Conversion to 5-FU: The Deprotection Step

The ultimate purpose of synthesizing this compound is to use it as a stable intermediate that can be readily converted to other derivatives or deprotected to yield a precursor to 5-FU. The removal of the PMB groups is a critical step.

Deprotection Protocol using Ceric Ammonium Nitrate (CAN)

Materials:

  • 1,3-Bis(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil (a derivative of the title compound)

  • Acetonitrile (CH₃CN)

  • Ceric Ammonium Nitrate (CAN)

  • Water

Procedure:

  • Dissolve the PMB-protected compound in acetonitrile.

  • Add ceric ammonium nitrate (CAN) followed by water.

  • Stir the reaction at room temperature for approximately 3 hours, monitoring for completion by TLC.

  • Evaporate the solvent.

  • Redissolve the resulting solid in water and wash with chloroform.

  • The aqueous layer, containing the deprotected product, can then be further processed.[10]

Alternative Deprotection with Trifluoroacetic Acid (TFA)

The PMB group can also be cleaved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA).[7][8][9] This method is particularly useful when the molecule contains other functional groups that are sensitive to oxidative conditions.

Visualization of Key Processes

Synthesis Workflow

G A 5-Fluorouracil + K₂CO₃ in anhydrous DMF B Addition of 4-Methoxybenzyl bromide A->B C Reaction at Room Temperature (24 hours) B->C D Workup: EtOAc, Water, Brine C->D E Purification: Silica Gel Chromatography D->E F This compound E->F

Caption: Synthetic pathway for this compound.

Deprotection to Release the Uracil Core

G A 1,3-Bis(4-methoxybenzyl)-protected 5-FU derivative B Deprotection Reagent (e.g., Ceric Ammonium Nitrate or TFA) A->B C Cleavage of N-CH₂Ar bonds B->C D Released 5-FU Core (or its derivative) C->D

Caption: General deprotection scheme to liberate the 5-FU core.

Conclusion and Future Perspectives

This compound is a fundamentally important intermediate in the development of novel 5-FU prodrugs. Its synthesis is straightforward and high-yielding, and the PMB protecting groups offer a balance of stability and facile cleavage that is advantageous for multi-step synthetic strategies. By temporarily masking the reactive N1 and N3 positions, this intermediate allows for the selective modification of other parts of the 5-FU molecule, enabling the creation of a diverse range of prodrugs with potentially improved therapeutic profiles. Future research in this area will likely continue to leverage this and similar intermediates to design and synthesize next-generation fluoropyrimidine-based anticancer agents with enhanced tumor targeting and reduced systemic toxicity.

References

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  • CAS 897304-05-1 this compound. BOC Sciences.
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  • Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. MDPI.
  • p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID.
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  • The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. University of Vienna.
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  • Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. PubMed Central.
  • A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. PubMed.
  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI.
  • Preparation of the 5-(4-((4-[18F]Fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine as a Radioligand for Positron Emission Tomography Scanning of the Tyrosine Kinase B/C Receptor.
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molecular weight of "1,3-Bis(4-methoxybenzyl)-5-fluorouracil"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Bis(4-methoxybenzyl)-5-fluorouracil: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate in the development of advanced fluoropyrimidine-based therapeutic agents. While not an active pharmaceutical ingredient itself, its strategic design, featuring p-methoxybenzyl (PMB) protecting groups at the N1 and N3 positions of the 5-fluorouracil core, is critical for enabling specific chemical modifications that are otherwise challenging. This document details the compound's fundamental physicochemical properties, including its molecular weight of 370.37 g/mol , and provides a field-proven, step-by-step protocol for its synthesis and purification. Furthermore, it discusses the analytical techniques for its characterization and its principal application as a precursor in the synthesis of molecules like 5,6-dihydro-5-fluorouracil. This guide is intended for researchers, chemists, and drug development professionals engaged in the field of medicinal chemistry and oncology.

Introduction: The Clinical Context of 5-Fluorouracil and the Rationale for Derivatization

5-Fluorouracil (5-FU), first synthesized in 1957, remains a cornerstone of chemotherapy for treating solid tumors, particularly breast and colorectal cancers.[1][2] Its primary mechanism of action involves the inhibition of thymidylate synthase, an enzyme critical for the synthesis of deoxythymidine monophosphate, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[1]

Despite its efficacy, the clinical utility of 5-FU is often hampered by significant challenges. These include a short biological half-life, non-selective toxicity leading to severe side effects, and the development of drug resistance.[3][4] To overcome these limitations, medicinal chemists have focused on developing 5-FU derivatives and prodrugs.[3] A common strategy involves modifying the N1 and N3 positions of the pyrimidine ring to improve pharmacological properties.[3]

This compound emerges as a crucial intermediate in this context.[1][5] By installing p-methoxybenzyl (PMB) groups on the N1 and N3 nitrogens, chemists can "protect" these reactive sites. This protection allows for selective chemical transformations on other parts of the 5-FU scaffold, such as the C5-C6 double bond, which would otherwise be difficult to achieve.[1] The PMB groups can later be removed under specific conditions to yield the final, modified fluoropyrimidine. Therefore, understanding the properties and synthesis of this intermediate is fundamental for the development of next-generation 5-FU-based therapies.

Physicochemical and Structural Properties

The fundamental identity of a chemical compound begins with its structure and core physical properties. This compound is a white solid at room temperature.[5][] Its solubility profile indicates it is soluble in common organic solvents such as chloroform, dimethylformamide (DMSO), and ethyl acetate.[5][7]

cluster_pyrimidine Pyrimidine Core cluster_pmb1 p-Methoxybenzyl Group 1 cluster_pmb2 p-Methoxybenzyl Group 2 N1 N1 C2 C2=O N1->C2 PMB1 CH2-Ph-OCH3 N1->PMB1 N-C bond N3 N3 C2->N3 C4 C4=O N3->C4 PMB2 CH2-Ph-OCH3 N3->PMB2 N-C bond C5 C5-F C4->C5 C6 C6-H C5->C6 C6->N1

Caption: Structural representation of this compound.

Table 1: Physicochemical Properties

Property Value Source(s)
Molecular Weight 370.37 g/mol [8]
Molecular Formula C₂₀H₁₉FN₂O₄ [5][8][9]
CAS Number 897304-05-1 [5][7][8][9]
IUPAC Name 5-fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4-dione [][8]
Appearance White Solid [5][]

| Solubility | Chloroform, Dimethylformamide (DMF), DMSO, Ethyl Acetate |[5][7] |

Synthesis and Purification Protocol

The synthesis of this compound is achieved through a direct N,N'-dialkylation of 5-fluorouracil. The protocol described here is based on established laboratory methods.[1]

Causality and Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is used as a mild base to deprotonate the acidic N-H protons of the uracil ring, forming nucleophilic anionic nitrogen species that readily attack the electrophilic benzyl bromide.

  • Solvent (Anhydrous DMF): Anhydrous dimethylformamide is chosen as the solvent because it is polar and aprotic, effectively dissolving the reactants while not interfering with the nucleophilic substitution reaction. The absence of water is critical to prevent hydrolysis of the benzyl bromide and competing side reactions.[1]

  • Purification (Silica Gel Chromatography): This technique is essential for separating the desired dialkylated product from any unreacted starting material, mono-alkylated intermediates, and other impurities, ensuring high purity of the final compound.[1]

G Reactants Reactants: 5-Fluorouracil 4-Methoxybenzyl bromide K₂CO₃ Reaction Reaction Vessel Stir at room temp. Monitor by TLC Reactants->Reaction Solvent Solvent: Anhydrous DMF Solvent->Reaction Workup Workup Dilute with EtOAc Wash with Water & Brine Reaction->Workup Drying Drying & Concentration Dry over MgSO₄ Concentrate in vacuo Workup->Drying Purification Purification Silica Gel Column Chromatography Drying->Purification Product Final Product: 1,3-Bis(4-methoxybenzyl) -5-fluorouracil Purification->Product

Caption: Workflow for the synthesis and purification of the title compound.

Step-by-Step Methodology [1]

  • Preparation: Add 5-Fluorouracil (1.0 eq) and potassium carbonate (K₂CO₃, 2.4 eq) to an oven-dried, three-neck flask under an argon atmosphere.

  • Solvation: Add anhydrous dimethylformamide (DMF) and stir the mixture for 1 hour. The mixture may form a thick gel.

  • Alkylation: Add additional anhydrous DMF, followed by 4-methoxybenzyl bromide (3.0 eq).

  • Reaction: Stir the reaction mixture for 24 hours at room temperature.

  • Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC) using a 2:1 hexanes/ethyl acetate mobile phase.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer sequentially with water and brine.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by silica gel column chromatography, eluting with a 1:1 ethyl acetate/hexanes mixture to afford the pure product as a white solid.

Spectroscopic Characterization

Confirmation of the chemical structure and assessment of purity are non-negotiable steps in chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. The reported ¹H NMR data validates the successful attachment of the two p-methoxybenzyl groups to the 5-fluorouracil core.[1]

  • ¹H NMR (500 MHz, CDCl₃) δ (ppm): 7.50 (m, 2H), 7.22 (m, 2H), 7.14 (d, J = 5.36 Hz, 1H), 6.89 (m, 2H), 6.85 (m, 2H), 5.10 (s, 2H), 4.83 (s, 2H), 3.81 (s, 3H), 3.79 (s, 3H).[1]

Interpretation of Key Signals:

  • The signals between 6.85-7.50 ppm correspond to the aromatic protons on the two benzyl rings.

  • The sharp singlets at 5.10 and 4.83 ppm are characteristic of the two non-equivalent methylene (-CH₂-) bridge protons.

  • The singlets at 3.81 and 3.79 ppm represent the protons of the two methoxy (-OCH₃) groups.

  • The doublet at 7.14 ppm is attributed to the single proton at the C6 position of the uracil ring.

Application in Drug Development

The primary value of this compound is its role as a protected intermediate for the synthesis of more complex 5-FU derivatives.[5] Its structure is designed to facilitate reactions that would otherwise be complicated by the reactivity of the N-H bonds in the parent 5-FU molecule.

A prominent example is the synthesis of 5,6-dihydro-5-fluorouracil (5-DHFU) .[1]

  • Rationale: The N1 and N3 PMB protecting groups allow for the selective reduction of the C5-C6 double bond of the uracil ring using a hydride reagent like L-Selectride.

  • Process: this compound is treated with L-Selectride at low temperatures (-78 °C). Following this reduction, the PMB protecting groups can be cleaved using an oxidizing agent like ceric ammonium nitrate (CAN) to yield the final 5-DHFU product.[1]

This synthetic route demonstrates the strategic importance of the title compound, enabling the creation of novel derivatives with potentially different biological activities, metabolic stabilities, and toxicity profiles compared to the original 5-FU.

Conclusion

This compound is a well-characterized compound whose significance lies not in its own biological activity, but in its enabling role within medicinal chemistry. With a molecular weight of 370.37 g/mol , its defined physicochemical properties and established synthetic protocols make it a reliable building block. By providing robust protection for the N1 and N3 positions of the 5-fluorouracil core, it unlocks synthetic pathways to novel derivatives, thereby supporting the ongoing research and development efforts aimed at improving cancer chemotherapy. For any scientist working on the modification of fluoropyrimidine scaffolds, a thorough understanding of this key intermediate is indispensable.

References

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  • Chembase.cn. (n.d.). 5-fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4-dione. Retrieved from [Link]

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  • NIST. (n.d.). 5-Fluorouracil. Retrieved from [Link]

  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules, 13(8), 1551–1569. Retrieved from [Link]

  • Manoj, K., & Hussan, K. P. S. (2022). Formulation and evaluation of a smart drug delivery system of 5-fluorouracil for pH-sensitive chemotherapy. Future Journal of Pharmaceutical Sciences, 8(1), 37. Retrieved from [Link]

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Introduction: The Role of Structural Elucidation in 5-Fluorouracil Prodrug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

5-Fluorouracil (5-FU) is a cornerstone antimetabolite chemotherapeutic agent used in the treatment of a range of solid tumors. Its mechanism of action relies on the inhibition of thymidylate synthase, a critical enzyme in the synthesis of pyrimidine nucleotides, thereby disrupting DNA replication and repair in rapidly dividing cancer cells. However, the clinical utility of 5-FU is often hampered by its short biological half-life and non-specific cytotoxicity.

To overcome these limitations, significant research has focused on the development of prodrugs, such as N-acylated and N-alkylated derivatives. The strategic addition of lipophilic moieties, like the 4-methoxybenzyl groups in this compound, is designed to enhance membrane permeability and modulate the drug's pharmacokinetic profile.

For any novel chemical entity entering the drug development pipeline, unambiguous structural confirmation is a non-negotiable regulatory and scientific requirement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation and the underlying experimental principles for researchers in medicinal chemistry and drug development.

Molecular Structure and Spectroscopic Analysis

The structure of this compound presents several distinct chemical environments that are readily distinguishable by NMR spectroscopy. A systematic analysis of the molecule is essential for the accurate assignment of proton (¹H) and carbon (¹³C) signals.

Below is the annotated chemical structure, which will be referenced throughout this guide for spectral assignments.

Caption: Annotated structure of this compound.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The protocol described here is a self-validating system designed to yield high-resolution spectra suitable for unambiguous structural confirmation.

prep 1. Sample Preparation ~10-20 mg of compound in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) transfer 2. Sample Transfer Filter into a clean, high-quality 5 mm NMR tube prep->transfer instrument 3. Instrument Setup Place sample in spectrometer. Lock, tune, and shim transfer->instrument acq_1h 4a. ¹H Acquisition Standard pulse program (zg30). Acquire sufficient scans (e.g., 16) instrument->acq_1h acq_13c 4b. ¹³C Acquisition Proton-decoupled pulse program (zgpg30). Acquire sufficient scans (e.g., 1024+) instrument->acq_13c process 5. Data Processing Fourier Transform. Phase and baseline correction acq_1h->process acq_13c->process analysis 6. Spectral Analysis Calibrate spectra (TMS or residual solvent). Integrate ¹H, pick peaks, and assign signals process->analysis

Caption: Standard workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 10-20 mg of this compound.[1][2] The choice of solvent is critical; Deuterated chloroform (CDCl₃) is often suitable for non-polar to moderately polar compounds, while deuterated dimethyl sulfoxide (DMSO-d₆) is used for more polar molecules. Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a small vial.[3]

  • Filtration and Transfer: To ensure magnetic field homogeneity, the sample must be free of particulate matter. Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3]

  • Instrumentation: Insert the sample into the NMR spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies for ¹H and ¹³C, and "shim" the magnetic field to optimize its homogeneity across the sample volume.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is typically sufficient. For a 400-600 MHz spectrometer, 16 to 32 scans are usually adequate to achieve an excellent signal-to-noise ratio.

    • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope (1.1%), more scans are required. A proton-decoupled experiment is standard, which collapses C-H coupling and provides a single peak for each unique carbon atom, enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[4] Several hundred to several thousand scans may be necessary depending on the sample concentration.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. The spectrum is then manually phased for correct peak shape and the baseline is corrected to be flat.

  • Calibration and Analysis: The chemical shift axis is calibrated relative to an internal standard (Tetramethylsilane, TMS, at 0.00 ppm) or, more commonly, to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale & Interpretation
H-6 ~7.5 - 7.8Doublet (d)1HLocated on the electron-deficient uracil ring and adjacent to a fluorine atom, this proton is significantly deshielded. It appears as a doublet due to coupling with the neighboring fluorine atom (³J-HF).
H-2'/6' & H-2"/6" ~7.2 - 7.4Doublet (d)4HThese aromatic protons are ortho to the electron-donating methoxy group and are therefore shielded relative to the H-3'/5' protons. They appear as a doublet due to coupling with their meta neighbors (³J-HH).
H-3'/5' & H-3"/5" ~6.8 - 6.9Doublet (d)4HThese aromatic protons are meta to the electron-donating methoxy group and are more shielded. They appear as a doublet due to coupling with their ortho neighbors (³J-HH).
H-7 & H-8 ~4.9 - 5.2Singlet (s)4HThese are the methylene (CH₂) protons of the benzyl groups. Being adjacent to the nitrogen atoms of the uracil ring, they are deshielded. They are expected to appear as sharp singlets as there are no adjacent protons to couple with. The two CH₂ groups may be chemically equivalent or slightly different depending on rotational freedom.
H-9 & H-10 ~3.8Singlet (s)6HThe methoxy (OCH₃) protons are in a shielded environment and typically appear as a sharp singlet, integrating to six protons, assuming both methoxy groups are equivalent.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shift is highly sensitive to the carbon's electronic environment.

Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)Key Feature(s)Rationale & Interpretation
C-2 & C-4 ~150 - 160These are the carbonyl carbons of the uracil ring. They are highly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms. Two distinct signals are expected.
C-5 ~140 (d, ¹JCF ≈ 230 Hz)Large C-F CouplingThis carbon is directly bonded to fluorine, causing it to be significantly deshielded. The key identifying feature is a large one-bond coupling constant (¹J-CF) which splits the signal into a doublet.
C-6 ~125 (d, ²JCF ≈ 30 Hz)Smaller C-F CouplingThis carbon is two bonds away from the fluorine atom, resulting in a smaller doublet splitting due to ²J-CF coupling.
C-4' & C-4" ~159These aromatic carbons are directly attached to the electron-donating methoxy group, making them the most deshielded of the aromatic carbons.
C-2'/6' & C-2"/6" ~128 - 130Aromatic carbons ortho to the methoxy group.
C-1' & C-1" ~127 - 129Quaternary aromatic carbons attached to the methylene groups. These signals are often weaker in intensity.
C-3'/5' & C-3"/5" ~114Aromatic carbons meta to the methoxy group, shielded by its electron-donating effect.
C-9 & C-10 (OCH₃) ~55The methoxy carbons are highly shielded and appear far upfield.
C-7 & C-8 (CH₂) ~45 - 50The benzylic methylene carbons are deshielded by the adjacent nitrogen atoms.

Significance in Drug Development and Quality Control

  • Structural Verification: The combined ¹H and ¹³C NMR data provide an unambiguous "fingerprint" of this compound. This confirmation is the first step in ensuring that the correct molecule has been synthesized before it proceeds to further biological testing.

  • Purity Assessment: ¹H NMR is a powerful tool for assessing the purity of a drug substance. The presence of unexpected signals can indicate residual solvents, starting materials, or reaction byproducts. The integration of signals can be used for quantitative analysis (qNMR) against a certified internal standard.

  • Batch-to-Batch Consistency: For manufacturing and quality control (QC), NMR provides a robust method to ensure that different batches of the active pharmaceutical ingredient (API) are chemically identical, which is a critical requirement for regulatory bodies like the FDA and EMA.

  • Stability Studies: NMR can be used to monitor the degradation of a compound over time under various stress conditions (e.g., heat, light, pH). The appearance of new peaks corresponding to degradation products can be tracked and identified.

Conclusion

NMR spectroscopy is an indispensable analytical technique in the field of drug discovery and development. For novel prodrugs like this compound, a thorough analysis of ¹H and ¹³C NMR spectra provides definitive structural proof, assesses purity, and ensures the chemical integrity of the compound. The detailed interpretation of chemical shifts, coupling constants (particularly C-F coupling), and integration values allows for the complete assignment of the molecule's structure, providing the foundational data required for all subsequent preclinical and clinical development.

References

  • Journal of Medicinal Chemistry. ACS Publications. Retrieved January 12, 2026, from [Link][6][7][8][9]

  • Frydman, L., Lupulescu, A., & Scherf, T. (2003). Principles and features of single-scan two-dimensional NMR spectroscopy. Journal of the American Chemical Society, 125(30), 9204-9217. Retrieved January 12, 2026, from [Link][10][11]

  • Kriwacki, R. W., & Pitner, T. P. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical research, 6(7), 531-544. Retrieved January 12, 2026, from [Link][12]

  • NMR Sample Preparation Guidelines. (n.d.). Retrieved January 12, 2026, from [Link][13]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (2023). In Wikipedia. Retrieved January 12, 2026, from [Link][14]

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  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 12, 2026, from [Link][1]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved January 12, 2026, from [Link][3]

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Methodological & Application

synthesis of 5,6-dihydro-5-fluorouracil from "1,3-Bis(4-methoxybenzyl)-5-fluorouracil"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Facile, Two-Step Synthesis of 5,6-Dihydro-5-fluorouracil

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 5,6-dihydro-5-fluorouracil (5-DHFU), a principal metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). The synthesis commences with the commercially available, protected precursor, 1,3-Bis(4-methoxybenzyl)-5-fluorouracil. The described methodology involves a sequential reduction of the C5-C6 double bond followed by an oxidative deprotection of the p-methoxybenzyl (PMB) groups. This robust, two-step process is designed for high efficiency and scalability, offering a practical alternative to direct hydrogenation of 5-FU, which is often plagued by low yields and hydrodefluorination side products.[1][2][3] This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development requiring a reliable source of 5-DHFU for metabolic, toxicological, or further derivatization studies.

Introduction and Scientific Principle

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including breast and colorectal cancers.[1] Its mechanism involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cytotoxicity.[4] The in vivo catabolism of 5-FU is primarily governed by the enzyme dihydropyrimidine dehydrogenase (DPD), which converts it to the significantly less toxic metabolite, 5,6-dihydro-5-fluorouracil (5-DHFU).[4][5][6] Understanding the pharmacokinetics and toxicology of 5-FU necessitates access to pure analytical standards of its metabolites, particularly 5-DHFU.

Direct synthesis of 5-DHFU via catalytic hydrogenation of 5-FU is challenging, as the process often leads to undesired hydrogenolysis of the C-F bond, resulting in mixtures of 5-DHFU and 5,6-dihydrouracil.[1] To circumvent this, a protecting group strategy is employed. The starting material, this compound, utilizes p-methoxybenzyl (PMB) groups to protect the nitrogen atoms of the uracil ring. This strategy allows for selective chemical manipulation of the core structure.

The synthesis outlined herein follows a logical two-step sequence:

  • Selective Reduction: The C5-C6 double bond of the protected 5-FU is selectively reduced to form 1,3-Bis-(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil. This is achieved using a hydride reducing agent, L-Selectride, which provides excellent stereoselectivity and avoids defluorination.[1][3]

  • Oxidative Deprotection: The PMB protecting groups are subsequently removed from the dihydro-intermediate. PMB groups are known to be stable to a wide range of conditions but can be efficiently cleaved under oxidative conditions, for which ceric ammonium nitrate (CAN) is a standard and effective reagent.[1][7] This step regenerates the free N-H groups to yield the final product, 5-DHFU.

This sequence ensures that the sensitive C-F bond remains intact throughout the synthesis, leading to a cleaner product profile and higher overall yield.

Reaction Scheme and Workflow Visualization

The overall synthetic pathway from the protected starting material to the final product is illustrated below.

Reaction_Scheme reactant This compound intermediate 1,3-Bis(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil reactant->intermediate Step 1: L-Selectride, THF, -78 °C product 5,6-Dihydro-5-fluorouracil (5-DHFU) intermediate->product Step 2: Ceric Ammonium Nitrate (CAN), CH3CN/H2O, rt

Caption: Overall two-step synthetic scheme.

The experimental procedure is broken down into distinct phases, from reaction setup to final product isolation, as shown in the workflow diagram.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Deprotection A Dissolve Starting Material in Anhydrous THF B Cool to -78 °C (Dry Ice/Acetone Bath) A->B C Add L-Selectride (1M in THF) B->C D Stir for 90 min at -78 °C C->D E Quench with sat. NH4Cl D->E F Workup & Extraction (EtOAc/Water) E->F G Isolate Intermediate F->G H Dissolve Intermediate in CH3CN G->H Proceed with crude or purified intermediate I Add CAN and Water H->I J Stir for 3h at RT I->J K Monitor by TLC J->K L Evaporate Solvent K->L M Aqueous Workup (Wash with CHCl3) L->M N Continuous Liquid-Liquid Extraction (EtOAc) M->N O Isolate Final Product N->O

Caption: Experimental workflow for the synthesis of 5-DHFU.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves potent reagents and solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound≥98%Commercially Available
L-Selectride (Lithium tri-sec-butylborohydride)1.0 M solution in THFSigma-Aldrich
Ceric Ammonium Nitrate (CAN)ACS Reagent, ≥98.5%Sigma-Aldrich
Tetrahydrofuran (THF), Anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Acetonitrile (CH3CN)HPLC GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
Chloroform (CHCl3)ACS GradeVWR
Saturated Ammonium Chloride (NH4Cl)Aqueous SolutionIn-house preparation
Magnesium Sulfate (MgSO4), AnhydrousReagent GradeFisher Scientific
TLC PlatesSilica Gel 60 F254Millipore
Protocol Part A: Reduction of this compound[1]
  • Reaction Setup: Place a magnetic stir bar and this compound (e.g., 2.05 g, 5.53 mmol) into an oven-dried, round-bottom flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and purge with argon or nitrogen gas three times to establish an inert atmosphere.

  • Solvent Addition & Cooling: Add anhydrous tetrahydrofuran (THF, 25 mL) via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride (1.0 M in THF, 6.08 mL, 6.08 mmol, 1.1 eq) to the cooled solution via syringe over 5-10 minutes. The solution may change color.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 90 minutes at -78 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 2:1 EtOAc/Hexanes). The product spot should have a lower Rf value than the starting material.

  • Quenching: After 90 minutes, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (EtOAc). Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude intermediate, 1,3-Bis-(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil, which can be used in the next step without further purification.

Protocol Part B: Deprotection to Yield 5,6-Dihydro-5-fluorouracil[1]
  • Reaction Setup: Dissolve the crude intermediate from the previous step (e.g., assuming quantitative yield, ~3.39 mmol) in acetonitrile (CH3CN, 20 mL) in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: To this solution, add ceric ammonium nitrate (CAN, 7.43 g, 13.55 mmol, 4 eq) followed by deionized water (7 mL). The solution will turn a deep orange/red color.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 3 hours. Monitor the reaction to completion by TLC (Eluent: 2:1 EtOAc/Hexanes), observing the disappearance of the starting material spot.

  • Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Aqueous Workup: Redissolve the resulting solid in water (20 mL) and transfer to a separatory funnel. Wash the aqueous layer with chloroform (CHCl3, 3 x 50 mL) to remove the p-methoxybenzaldehyde byproduct.

  • Product Extraction: The aqueous layer contains the desired product. Due to its high water solubility, a continuous liquid-liquid extractor is the most efficient method for isolation. Extract the aqueous layer with ethyl acetate (EtOAc) for 36 hours.

  • Isolation and Drying: Collect the ethyl acetate, dry it over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 5,6-dihydro-5-fluorouracil as a solid.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

  • Appearance: White solid.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹⁹F NMR are critical for structural confirmation. The ¹H NMR spectrum should show the disappearance of the aromatic signals corresponding to the PMB groups and the appearance of N-H signals. The ¹⁹F NMR will confirm the integrity of the C-F bond.

  • Mass Spectrometry (MS): ESI-MS should be used to confirm the molecular weight of the final product (C4H5FN2O2, MW: 132.09 g/mol ).

ParameterValue
Starting MaterialThis compound
Step 1 ReagentL-Selectride (1.1 eq)
Step 2 ReagentCeric Ammonium Nitrate (4.0 eq)
Reaction TimeStep 1: 90 min; Step 2: 3 h
Expected Yield70-85% over two steps
Purity (Typical)>95% after extraction

Troubleshooting and Field Insights

  • Incomplete Reduction (Step 1): Ensure THF is completely anhydrous and the reaction is maintained at -78 °C. Using an insufficient amount of L-Selectride can also lead to incomplete conversion.

  • Incomplete Deprotection (Step 2): If TLC shows remaining starting material after 3 hours, an additional portion of CAN can be added. Ensure vigorous stirring as the reaction can be heterogeneous.

  • Low Yield after Extraction (Step 2): 5-DHFU has significant water solubility. The continuous liquid-liquid extraction is highly recommended for optimal recovery. If not available, multiple (10+) batch extractions with large volumes of EtOAc will be necessary, though yields will be lower.

  • Alternative Deprotection: While CAN is effective, other methods for PMB deprotection exist, such as using trifluoroacetic acid (TFA) in dichloromethane.[8] However, CAN is often preferred for its mild conditions and effectiveness with nitrogen-containing heterocycles.[1][7]

Conclusion

The two-step synthesis of 5,6-dihydro-5-fluorouracil from its PMB-protected precursor is a reliable and scalable method. By separating the reduction and deprotection steps, this protocol successfully avoids the common side reactions associated with direct hydrogenation of 5-fluorouracil, providing researchers with a practical route to obtain this important metabolite for critical biomedical studies.

References

  • LaFrate, A. L., & Katzenellenbogen, J. A. (2007). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. The Journal of Organic Chemistry, 72(22), 8573–8576. [Link]

  • ACS Figshare. (2007). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. [Link]

  • Bocci, G., et al. (2014). Pre-treatment evaluation of 5-fluorouracil degradation rate: association of poor and ultra-rapid metabolism with severe toxicity in a colorectal cancer patients cohort. BMC Cancer, 14, 641. [Link]

  • García-González, M., et al. (2005). 5-Fluorouracil catabolism to 5-fluoro-5,6-dihydrouracil is reduced by acute liver impairment in mice. Toxicology and Applied Pharmacology, 203(2), 106-13. [Link]

  • LaFrate, A. L., & Katzenellenbogen, J. A. (2007). Improved chemical syntheses of 5,6-dihydro-5-fluorouracil. PubMed Central. [Link]

  • ResearchGate. (n.d.). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil | Request PDF. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

  • Wee, A. G. H., & Yu, Q. (2008). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: Competing formation of N-(hydroxymethyl) δ-lactams. ResearchGate. [Link]

  • Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. [Link]

  • Iowa Research Online. (n.d.). A facile chemoselective deprotection of the p-methoxybenzyl group. [Link]

  • ResearchGate. (n.d.). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides | Request PDF. [Link]

  • ResearchGate. (n.d.). A Simple Method for the Selective Deprotection of p -Methoxybenzyl Ethers by Cerium(III) Chloride Heptahydrate and Sodium Iodide | Request PDF. [Link]

  • Chem-Station International Edition. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. [Link]

  • Williams, A. L., et al. (2010). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular Diversity, 14(4), 697-707. [Link]

Sources

Application Note: Oxidative Deprotection of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil using Ceric Ammonium Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Unmasking of a Potent Anticancer Agent

5-Fluorouracil (5-FU) has been a cornerstone in the treatment of various solid tumors, particularly colorectal cancer, for decades.[1][2] Its efficacy, however, is often hampered by a narrow therapeutic window and significant side effects.[1][3] To address these limitations, the development of prodrugs has been a key strategy in medicinal chemistry.[4][5][6] A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body.[4] This approach can improve the drug's pharmacokinetic profile, enhance its oral bioavailability, and potentially reduce systemic toxicity.[3][4]

1,3-Bis(4-methoxybenzyl)-5-fluorouracil is a prodrug of 5-FU where the two nitrogen atoms of the pyrimidine ring are protected by p-methoxybenzyl (PMB) groups.[7][8] The PMB group is a widely used protecting group in organic synthesis due to its relative stability under various conditions and its susceptibility to selective cleavage under mild oxidative or acidic conditions.[9][10][11][12] This application note provides a detailed protocol for the deprotection of this compound to yield the active drug, 5-fluorouracil, using ceric ammonium nitrate (CAN) as an oxidative agent.

Mechanism of Deprotection: A Single Electron Transfer Pathway

The deprotection of p-methoxybenzyl (PMB) ethers and N-benzyl derivatives with ceric ammonium nitrate (CAN) is a well-established method in organic synthesis.[9][10][13] The reaction proceeds via a single electron transfer (SET) mechanism, which is facilitated by the electron-rich nature of the p-methoxybenzyl group.[12][14]

The key steps in the CAN-mediated deprotection of this compound are as follows:

  • Oxidation of the PMB Group: The cerium(IV) ion in CAN acts as a powerful single-electron oxidant. It abstracts an electron from the electron-rich aromatic ring of the PMB group, forming a radical cation.[14]

  • Formation of a Benzylic Cation: The radical cation is unstable and readily undergoes further transformation. The benzylic C-H bond is weakened, leading to the formation of a resonance-stabilized benzylic cation and p-methoxybenzaldehyde.

  • Hydrolysis: In the presence of water, the iminium ion intermediate is hydrolyzed to release the deprotected amine (in this case, the nitrogen of the uracil ring) and p-methoxybenzaldehyde as a byproduct.

This selective cleavage is possible because the p-methoxy group significantly enhances the electron-donating ability of the benzyl group, making it more susceptible to oxidation compared to other functional groups that might be present in the molecule.[9][12]

Experimental Protocol

This protocol is adapted from a similar procedure for a related compound and is expected to provide a high yield of 5-fluorouracil.[7]

Materials and Reagents
  • This compound (Starting Material)

  • Ceric Ammonium Nitrate (CAN), (NH₄)₂Ce(NO₃)₆

  • Acetonitrile (CH₃CN), anhydrous

  • Water (H₂O), deionized

  • Ethyl Acetate (EtOAc)

  • Chloroform (CHCl₃)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Setup and Procedure
  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (typically a 3:1 to 4:1 ratio). The concentration should be approximately 0.1-0.2 M.

  • Addition of CAN: To the stirred solution at room temperature, add ceric ammonium nitrate (CAN) (4.0-5.0 eq) portion-wise over 5-10 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to 5-fluorouracil indicates the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer) to remove the p-methoxybenzaldehyde byproduct.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude p-methoxybenzaldehyde.

  • Isolation of 5-Fluorouracil:

    • The aqueous layer from the extraction contains the desired product, 5-fluorouracil.

    • Wash the aqueous layer with chloroform (2 x volume of aqueous layer) to remove any remaining organic impurities.

    • The aqueous layer can be concentrated under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-fluorouracil.

Characterization

The identity and purity of the final product, 5-fluorouracil, should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.[15][16][17]

Quantitative Data Summary

ParameterValue/RangeNotes
Molar Ratio (Substrate:CAN) 1 : 4-5An excess of CAN is required to drive the reaction to completion.
Solvent System Acetonitrile:Water (3:1 to 4:1 v/v)The presence of water is essential for the hydrolysis step.
Reaction Temperature Room Temperature (20-25 °C)The reaction is typically facile at ambient temperature.
Reaction Time 2 - 4 hoursMonitor by TLC for completion.
Expected Yield > 85%Yields can vary depending on the scale and purification method.
Purity (after purification) > 98%As determined by HPLC or NMR.

Visualizing the Process

Chemical Structures

Deprotection_Workflow Start Dissolve Starting Material (this compound) in Acetonitrile/Water Add_CAN Add Ceric Ammonium Nitrate (CAN) (4-5 eq) Start->Add_CAN React Stir at Room Temperature (2-4 hours) Add_CAN->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Work-up (Water, EtOAc extraction) Monitor->Workup Complete Purify Purification (Recrystallization) Workup->Purify Product Pure 5-Fluorouracil Purify->Product

Caption: Step-by-step workflow for the CAN-mediated deprotection.

Troubleshooting and Safety Precautions

  • Incomplete Reaction: If the reaction does not go to completion, consider adding an additional equivalent of CAN. Ensure the acetonitrile used is of high purity, as impurities can interfere with the reaction.

  • Purification Difficulties: 5-Fluorouracil is water-soluble. Care must be taken during the aqueous work-up to avoid loss of the product. Continuous liquid-liquid extraction may be employed for quantitative recovery from the aqueous phase if necessary. [7]* Safety:

    • Ceric ammonium nitrate is a strong oxidizing agent. Avoid contact with combustible materials.

    • Acetonitrile is flammable and toxic. Handle in a well-ventilated fume hood.

    • 5-Fluorouracil is a cytotoxic agent. Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

    • Always consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Reddy, L. H., et al. (2007). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1509-1512. [Link]

  • Crasto, C. F., & Jones, G. B. (2008). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Tetrahedron Letters, 49(3), 513-516. [Link]

  • Sciencemadness Discussion Board. (2019). De-protection of N-Benzyl groups. [Link]

  • Martínez-Montero, L., et al. (2015). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 17(5), 2768-2772. [Link]

  • Wee, A. G. H., & Yu, Q. (2014). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: competing formation of N-(hydroxymethyl) δ-lactams. Arkivoc, 2014(5), 107-123. [Link]

  • Poon, K. W., & Dudley, G. B. (2006). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 8(21), 4743-4746. [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

  • Martínez-Montero, L., et al. (2015). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Green Chemistry. [Link]

  • Paquette, L. A., & Geng, F. (2002). Oxidative Cleavage of p-Methoxybenzyl Ethers with Methyl(trifluoromethyl)dioxirane. Organic Letters, 4(25), 4547-4549. [Link]

  • Wee, A. G. H., & Yu, Q. (2014). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: Competing formation of N-(hydroxymethyl) δ-lactams. ResearchGate. [Link]

  • Mashiko, T., et al. (2018). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. The Journal of Organic Chemistry, 83(15), 8345-8352. [Link]

  • Max Planck Institute of Colloids and Interfaces. (2016). Vlsg-4-Protecting Groups I. [Link]

  • Thomson, C. G., & D. A. R. Haddon. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 17(12), 14595-14614. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Guichard, N., et al. (2004). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Chromatography B, 809(2), 175-186. [Link]

  • Martino, R., et al. (2003). The prodrugs of 5-fluorouracil. Current Medicinal Chemistry, 10(6), 485-502. [Link]

  • IJCRT.org. (n.d.). Prodrug of 5-FU for cancer therapy. [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]

  • Buur, A., & Bundgaard, H. (1986). Prodrugs of 5-fluorouracil. V. 1-Alkoxycarbonyl derivatives as potential prodrug forms for improved rectal or oral delivery of 5-fluorouracil. Journal of Pharmaceutical Sciences, 75(5), 522-527. [Link]

  • Gualtieri, F. (2021). Mutual Prodrugs of 5-Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs. ChemMedChem, 16(23), 3567-3579. [Link]

  • CancerNetwork. (1999). The Oral Fluorouracil Prodrugs. [Link]

  • van Kuilenburg, A. B. P., et al. (2004). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlandse Vereniging voor Klinische Chemie en Laboratoriumgeneeskunde. [Link]

  • Sutar, A. K., et al. (2011). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 73(2), 187-192. [Link]

  • Cihan, M., et al. (2011). Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography-tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity. Cancer Chemotherapy and Pharmacology, 68(2), 525-529. [Link]

  • Zhang, Y., et al. (2012). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules, 17(12), 14786-14796. [Link]

  • Rokade, P. S., & Patil, P. M. (2016). Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. International Journal of Pharmaceutical Sciences Review and Research, 39(1), 224-228. [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. Molecules, 28(14), 5413. [Link]

  • Williams, A. L., et al. (2010). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular Diversity, 14(4), 697-707. [Link]

  • Williams, A. L., et al. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. ResearchGate. [Link]

  • Lin, T. S., et al. (1986). (o- and p-Nitrobenzyloxycarbonyl)-5-fluorouracil derivatives as potential conjugated bioreductive alkylating agents. Journal of Medicinal Chemistry, 29(1), 84-89. [Link]

Sources

Application Notes and Protocols: The 1,3-Bis(4-methoxybenzyl) Protecting Group Strategy for 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Masking of a Potent Cytotoxin

5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy for a range of solid tumors.[1] Its mechanism of action, primarily the inhibition of thymidylate synthase, hinges on the structural integrity of the pyrimidine ring, particularly the free N1 and N3 positions.[2] However, these same reactive sites, along with the molecule's overall polarity, contribute to challenges in drug delivery, solubility, and the synthesis of complex derivatives.[3] To overcome these limitations, a protecting group strategy is often essential to temporarily mask the N1 and N3 positions, enabling transformations at other sites or creating more lipophilic prodrugs for improved pharmacokinetics.

This guide details the application of the 1,3-bis(4-methoxybenzyl) group as a robust and versatile protecting strategy for 5-fluorouracil. The p-methoxybenzyl (PMB) group is particularly advantageous due to its stability under a variety of synthetic conditions, coupled with its susceptibility to selective cleavage under oxidative or strong acidic conditions that are often orthogonal to deprotection methods for other common protecting groups, such as the standard benzyl (Bn) group.[4]

We will provide a comprehensive overview covering the rationale, detailed experimental protocols for both the protection and deprotection of 5-FU, and the underlying mechanistic principles that govern these transformations.

Core Principles & Rationale

The selection of the bis-PMB protecting group for 5-FU is guided by several key principles:

  • Complete N-H Masking: By alkylating both the N1 and N3 positions, the resulting 1,3-Bis(4-methoxybenzyl)-5-fluorouracil becomes a non-ionizable, more lipophilic molecule, which can improve its solubility in organic solvents and facilitate chromatographic purification.

  • Enhanced Stability: The protected compound is stable to a range of reaction conditions, allowing for subsequent chemical modifications that would be incompatible with unprotected 5-FU.

  • Orthogonal Deprotection: The electron-rich nature of the p-methoxybenzyl group makes it significantly more susceptible to oxidative cleavage than an unsubstituted benzyl group. This allows for selective deprotection of PMB groups while leaving Bn groups intact elsewhere in a complex molecule.[4]

  • Multiple Cleavage Pathways: The PMB group can be removed under different conditions (oxidative or acidic), offering flexibility in complex synthetic routes where substrate compatibility is a concern.[5][6]

Experimental Protocols

Part 1: Synthesis of this compound (Protection)

This protocol details the efficient N1,N3-dialkylation of 5-fluorouracil using p-methoxybenzyl bromide.

G cluster_materials Reactants & Reagents cluster_procedure Procedure cluster_workup Workup & Purification cluster_product Final Product FU 5-Fluorouracil (5-FU) step1 1. Combine 5-FU and K₂CO₃ in DMF under Argon. FU->step1 K2CO3 Potassium Carbonate (K₂CO₃) K2CO3->step1 PMBBr p-Methoxybenzyl bromide step3 3. Add p-Methoxybenzyl bromide. PMBBr->step3 DMF Anhydrous DMF DMF->step1 step2 2. Stir for 1 hour at room temperature. step1->step2 step2->step3 step4 4. Stir for 24 hours at room temperature. step3->step4 step5 5. Monitor reaction by TLC. step4->step5 workup1 6. Dilute with EtOAc. step5->workup1 workup2 7. Wash with water and brine. workup1->workup2 workup3 8. Dry over MgSO₄, filter, and concentrate. workup2->workup3 purify 9. Purify by silica gel chromatography. workup3->purify product This compound purify->product G cluster_materials Reactants & Reagents cluster_procedure Procedure cluster_workup Workup & Purification cluster_product Final Product ProtectedFU 1,3-Bis(PMB)-5-FU step1 1. Dissolve protected 5-FU in CH₃CN. ProtectedFU->step1 CAN Ceric Ammonium Nitrate (CAN) step2 2. Add CAN and Water. CAN->step2 Solvent Acetonitrile / Water Solvent->step1 step1->step2 step3 3. Stir at room temperature for ~3 hours. step2->step3 step4 4. Monitor reaction by TLC. step3->step4 workup1 5. Evaporate solvent. step4->workup1 workup2 6. Redissolve in water, wash with CHCl₃. workup1->workup2 workup3 7. Extract aqueous layer with EtOAc. workup2->workup3 purify 8. Concentrate to yield 5-FU. workup3->purify product 5-Fluorouracil (5-FU) purify->product

Sources

Application Note: Strategic N-Alkylation of 5-Fluorouracil with 4-Methoxybenzyl Bromide for Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive experimental protocol for the N-alkylation of 5-fluorouracil (5-FU) with 4-methoxybenzyl bromide. The strategic introduction of a 4-methoxybenzyl group, particularly at the N1 position, is a key step in the development of prodrugs designed to enhance the therapeutic index of 5-FU. This guide details a robust and reproducible procedure, offering in-depth explanations for critical steps, safety considerations, and methods for the purification and characterization of the resulting N-alkylated product. The target audience for this document includes researchers and professionals in the fields of medicinal chemistry, drug discovery, and process development.

Introduction: The Rationale for N-Alkylation of 5-Fluorouracil

5-Fluorouracil, a cornerstone of various chemotherapy regimens, exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA.[1] However, its clinical efficacy is often hampered by a narrow therapeutic window and significant systemic toxicity.[1] A proven strategy to mitigate these drawbacks is the development of prodrugs, which can offer improved pharmacokinetic and pharmacodynamic properties. N-alkylation of 5-FU is a pivotal approach in prodrug design, aiming to mask the pharmacological activity of the parent drug until it reaches the target site.[2]

The selection of the 4-methoxybenzyl group as the alkylating agent is strategic. This moiety can enhance the lipophilicity of 5-FU, potentially improving its membrane permeability. Furthermore, the benzylic position is susceptible to cleavage under specific physiological conditions, allowing for the controlled release of the active 5-FU at the desired site of action. The regioselectivity of the N-alkylation is a critical consideration, as substitution at the N1 versus the N3 position can significantly impact the biological activity and release kinetics of the prodrug. This protocol is optimized to favor the therapeutically relevant N1-alkylation.

Reaction Scheme

G cluster_0 N-Alkylation of 5-Fluorouracil 5-FU plus1 + 4-MBB arrow K2CO3, DMF RT, 12-24h N1-product N3-product plus2 plus2 caption General reaction scheme for the N-alkylation of 5-fluorouracil.

Caption: General reaction scheme for the N-alkylation of 5-fluorouracil.

Materials and Equipment

Reagent/MaterialGradeSupplierCatalog No.
5-Fluorouracil (5-FU)≥99%Sigma-AldrichF6627
4-Methoxybenzyl bromide98%Acros OrganicsAC373310000
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher ScientificP208
N,N-Dimethylformamide (DMF), anhydrous99.8%Sigma-Aldrich227056
Ethyl Acetate (EtOAc)ACS GradeVWRVW1555
HexanesACS GradeVWRVW3259
Deionized Water---------
Brine (saturated NaCl solution)---------
Anhydrous Magnesium Sulfate (MgSO₄)---Fisher ScientificM65
Silica Gel60 Å, 230-400 meshSigma-Aldrich236835
Deuterated Dimethyl Sulfoxide (DMSO-d₆)99.9 atom % DCambridge Isotope LabsDLM-10

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • High-resolution balance

  • Standard laboratory glassware

Experimental Protocol

Safety Precautions
  • 5-Fluorouracil: is a potent cytotoxic agent and should be handled with extreme care in a designated area, preferably within a chemical fume hood or a biological safety cabinet.[3][4] Personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses, is mandatory.[3][5] Avoid inhalation of dust and skin contact.[3]

  • 4-Methoxybenzyl bromide: is a lachrymator and corrosive, causing severe skin and eye burns.[6][7][8] Handle this reagent exclusively in a well-ventilated chemical fume hood.[6] Wear appropriate PPE, including gloves, a lab coat, and chemical safety goggles.[6]

  • N,N-Dimethylformamide (DMF): is a potential reproductive toxin and should be handled in a fume hood.

Reaction Setup and Procedure
  • Reagent Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluorouracil (1.30 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask.

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes to ensure good dispersion of the reagents. Subsequently, add 4-methoxybenzyl bromide (1.20 mL, 8.0 mmol, 0.8 equiv.) dropwise to the stirring suspension. Note: Using a slight excess of 5-FU helps to minimize the formation of the di-substituted product.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The product spot should be UV active and have a higher Rf value than the starting 5-fluorouracil.

  • Work-up: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a separatory funnel containing deionized water (100 mL) and ethyl acetate (100 mL).

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC to identify those containing the desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the N1-(4-methoxybenzyl)-5-fluorouracil as a solid.

Characterization and Data Interpretation

The structure and purity of the synthesized N1-(4-methoxybenzyl)-5-fluorouracil should be confirmed by NMR spectroscopy and mass spectrometry.

Technique Expected Observations
¹H NMR The spectrum should show characteristic peaks for the 4-methoxybenzyl group (aromatic protons around 6.8-7.3 ppm, a singlet for the methoxy group around 3.8 ppm, and a singlet for the benzylic methylene group around 5.0 ppm). The C6-H of the 5-FU ring is expected to appear as a doublet around 7.8-8.2 ppm. The N3-H proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR The spectrum will display signals for the carbonyl carbons of the uracil ring (around 150-165 ppm), the carbons of the 4-methoxybenzyl group (including the methoxy carbon around 55 ppm), and the benzylic carbon (around 45-50 ppm).
Mass Spec (ESI) The mass spectrum should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of N1-(4-methoxybenzyl)-5-fluorouracil (C₁₂H₁₁FN₂O₃, MW = 250.23).

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis prep_reagents Weigh 5-FU and K₂CO₃ add_dmf Add anhydrous DMF prep_reagents->add_dmf add_alkyl_halide Add 4-methoxybenzyl bromide add_dmf->add_alkyl_halide stir_rt Stir at room temperature (12-24h) add_alkyl_halide->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc quench Pour into EtOAc/Water monitor_tlc->quench extract Separate layers and extract aqueous phase quench->extract wash Wash combined organic layers with water and brine extract->wash dry_concentrate Dry over MgSO₄ and concentrate wash->dry_concentrate chromatography Flash column chromatography dry_concentrate->chromatography characterization Characterize by NMR and MS chromatography->characterization caption Experimental workflow for N-alkylation of 5-fluorouracil.

Caption: Experimental workflow for N-alkylation of 5-fluorouracil.

Conclusion

This application note provides a detailed and reliable protocol for the N-alkylation of 5-fluorouracil with 4-methoxybenzyl bromide. By carefully controlling the stoichiometry and reaction conditions, the synthesis can be directed towards the desired N1-alkylated product, a valuable intermediate in the development of novel 5-FU prodrugs. The outlined procedures for purification and characterization ensure the isolation of a high-purity compound suitable for further biological evaluation. Adherence to the described safety protocols is paramount when handling the cytotoxic and corrosive materials involved in this synthesis.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxybenzyl bromide. Retrieved from [Link]

  • NCI at Frederick. (n.d.). Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). Retrieved from [Link]

  • Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. PMC. Retrieved from [Link]

  • Kundu, N. G., & Schmitz, S. A. (1982). N-Alkylated derivatives of 5-fluorouracil. Journal of Pharmaceutical Sciences, 71(8), 935–938.
  • Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. PMC. Retrieved from [Link]

Sources

purification of "1,3-Bis(4-methoxybenzyl)-5-fluorouracil" by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil by Column Chromatography

Introduction

This compound (CAS 897304-05-1) is a key protected intermediate in the synthesis of various uracil derivatives and analogs, which are of significant interest in medicinal chemistry and drug development.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions and complicate the isolation of the final active pharmaceutical ingredient. Following its synthesis, the crude product mixture typically contains unreacted starting materials, mono-substituted byproducts, and other impurities.

This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. We will delve into the principles of method development, provide a detailed step-by-step workflow, and offer troubleshooting guidance. The methodology is designed to be a self-validating system, ensuring researchers can achieve high purity and yield.

Part 1: Foundational Principles & Method Development

Analyte Characterization and Strategy Selection

The molecular structure of this compound dictates the purification strategy. It possesses a polar pyrimidinedione core with a fluorine substituent, but the two large, non-polar 4-methoxybenzyl (PMB) groups significantly decrease its overall polarity compared to its parent compound, 5-fluorouracil.[2] The compound is a white solid, soluble in moderately polar organic solvents like chloroform, ethyl acetate, and DMSO.[1][3][4]

Given these characteristics, normal-phase column chromatography is the ideal purification technique. This method utilizes a polar stationary phase (silica gel) and a non-polar mobile phase.[5][6] Separation occurs based on the principle of differential adsorption; more polar compounds in the mixture will have a stronger affinity for the polar silica gel and will thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.

The Logic of Mobile Phase Selection

The mobile phase, or eluent, is critical for achieving effective separation.[7] For moderately polar compounds like our target, a binary system consisting of a non-polar solvent and a more polar modifier is optimal.[8] A common and effective combination is Hexanes and Ethyl Acetate (EtOAc) .

  • Hexanes: A non-polar solvent that acts as the weak component of the mobile phase, allowing for the adsorption of compounds onto the silica.

  • Ethyl Acetate (EtOAc): A moderately polar solvent that competes with the analyte for binding sites on the silica gel, facilitating elution.

By carefully adjusting the ratio of Hexanes to EtOAc, we can fine-tune the mobile phase's polarity to achieve optimal separation between the desired product and its impurities. A published synthesis of this compound successfully used a 1:1 mixture of EtOAc/Hexanes for purification, providing an excellent starting point for optimization.[9]

Overall Purification Workflow

The purification process is a systematic workflow designed to ensure reproducibility and high purity. Each step logically follows the last, from initial analysis to final isolation.

Purification_Workflow cluster_prep Preparation & Optimization cluster_chrom Column Chromatography cluster_post Analysis & Isolation Crude Crude Product Mixture TLC TLC Solvent System Optimization Crude->TLC Analyze ColumnPrep Column Packing (Silica Gel Slurry) TLC->ColumnPrep Determine Optimal Eluent SampleLoad Sample Dry Loading ColumnPrep->SampleLoad Elution Isocratic/Gradient Elution SampleLoad->Elution Collection Fraction Collection Elution->Collection FractionTLC Fraction Analysis by TLC Collection->FractionTLC Combine Combine Pure Fractions FractionTLC->Combine Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure High-Purity Product (White Solid) Evap->Pure

Figure 1: Overall workflow for the purification of this compound.

Part 2: Detailed Experimental Protocol

This protocol is designed for purifying approximately 1 gram of crude product. The scale can be adjusted by modifying the column size and solvent volumes accordingly.

Materials & Equipment
  • Chemicals:

    • Crude this compound

    • Silica Gel (Standard Grade, 60 Å, 230-400 mesh)[10]

    • n-Hexanes (ACS Grade or higher)

    • Ethyl Acetate (ACS Grade or higher)

    • Dichloromethane (for sample dissolution, optional)

  • Equipment:

    • Glass chromatography column (e.g., 40-50 mm diameter, 400 mm length) with stopcock

    • Separatory funnel or solvent reservoir

    • TLC plates (Silica gel 60 F254)

    • TLC developing chamber and UV lamp (254 nm)

    • Collection vessels (test tubes or flasks)

    • Rotary evaporator with vacuum pump and water bath

    • Beakers, flasks, and other standard laboratory glassware

Step 1: Thin-Layer Chromatography (TLC) Optimization

Causality: Before committing to a large-scale column, TLC is used to determine the optimal mobile phase composition. The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring it moves down the column at a reasonable rate and is well-separated from impurities.

Protocol:

  • Prepare several developing solvents with varying Hexanes:EtOAc ratios (e.g., 4:1, 3:1, 2:1, 1:1).

  • Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.

  • Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plates in separate chambers, each containing one of the prepared solvent systems.

  • Visualize the developed plates under a UV lamp (254 nm).

  • Identify the solvent system that provides the best separation between the product spot and any visible impurities, with the product spot having an Rf value in the target range (0.2-0.4).

Solvent System (Hexanes:EtOAc) Observed Product Rf Separation Quality Recommendation
4:1~0.1Good, but slow elutionToo non-polar for efficient column elution.
2:1~0.3Excellent separation from baseline and solvent front impurities.Optimal. Choose this for the column.
1:1~0.5Fair separation, product moves too fast.Too polar; risk of co-elution with less polar impurities.
Step 2: Column Preparation (Slurry Packing)

Causality: The slurry packing method ensures a homogenous, air-free column bed, which is crucial for preventing cracking and solvent channeling. A well-packed column leads to uniform flow and sharp, well-defined bands, maximizing separation efficiency.

Protocol:

  • Securely clamp the column in a vertical position in a fume hood. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.

  • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 2:1 Hexanes:EtOAc). For a 1g sample, use approximately 50-100g of silica gel.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, collecting it for reuse.

  • Continuously tap the side of the column gently as the silica settles to ensure an evenly packed bed. Add more slurry as needed until the desired column height is reached (e.g., 25-30 cm).

  • Never allow the top of the silica bed to run dry. Always maintain a layer of solvent above the silica.

Step 3: Sample Loading (Dry Loading)

Causality: Dry loading is the preferred method as it ensures the sample is applied to the column in a highly concentrated, narrow band. This prevents issues with sample solubility in the non-polar mobile phase and leads to significantly better resolution compared to wet loading.

Protocol:

  • Dissolve the crude product (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel (~2-3 g) to this solution.

  • Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained. This is the dry-loaded sample.

  • Carefully remove the excess solvent from the top of the packed column until it is just level with the silica bed.

  • Gently and evenly add the dry-loaded sample powder to the top of the column bed.

  • Carefully place a thin protective layer of sand (~1 cm) on top of the sample layer.

Step 4: Elution and Fraction Collection

Causality: The mobile phase is passed through the column to move the components of the mixture down the stationary phase at different rates. Collecting the eluent in discrete fractions allows for the isolation of each separated component as it exits the column.

Protocol:

  • Carefully add the mobile phase (2:1 Hexanes:EtOAc) to the top of the column, filling the space above the sand.

  • Open the stopcock and begin eluting the column, maintaining a steady flow rate (a few drops per second).

  • Begin collecting the eluent in numbered test tubes or flasks immediately. Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Continuously monitor the separation by spotting alternate fractions onto TLC plates and developing them.

Separation_Principle cluster_column Chromatography Column ColumnTop Mobile Phase (e.g., 2:1 Hexanes:EtOAc) SilicaBed Silica Gel Stationary Phase ColumnBottom Elution -> Band1 Impurity A (Less Polar) Band2 Product Band3 Impurity B (More Polar)

Figure 2: Conceptual diagram of separation based on polarity.
Step 5: Analysis and Isolation

Causality: TLC analysis of the collected fractions is essential to identify which ones contain the pure product. Combining only the pure fractions prevents contamination of the final product.

Protocol:

  • Develop the TLC plates spotted with the collected fractions.

  • Under UV light, identify the fractions that contain only the spot corresponding to the pure product.

  • Combine these pure fractions into a single round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid should be the high-purity this compound. Dry the solid under high vacuum to remove any residual solvent.

Part 3: Expected Results & Troubleshooting

Parameter Value / Description
Compound Name This compound
Molecular Weight 370.35 g/mol [1]
Appearance White Solid[1][]
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes:Ethyl Acetate (Optimized ratio, e.g., 2:1)
Expected Rf ~0.3 in 2:1 Hexanes:EtOAc
Detection UV light at 254 nm
Expected Outcome High-purity crystalline solid, free of starting materials and byproducts.
Troubleshooting Guide
Problem Probable Cause(s) Solution(s)
Poor Separation (Overlapping Bands) - Column overloaded.- Sample band was too wide.- Incorrect mobile phase polarity.- Use less crude material for the column size.- Ensure proper dry loading for a narrow starting band.- Re-optimize the mobile phase with TLC; decrease polarity (more hexanes).
Product Will Not Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., switch to 1:1 Hexanes:EtOAc) after all less polar impurities have eluted.
Cracked/Channeled Column Bed - Column was allowed to run dry.- Improper packing (air bubbles).- The run is likely compromised. Repack the column.- Always keep the silica bed submerged in solvent. Pack carefully using the slurry method.
Streaking on TLC - Sample is too concentrated.- Sample is acidic/basic and interacting strongly with silica.- Dilute the sample before spotting.- Add a very small amount (~0.1%) of acetic acid or triethylamine to the mobile phase (if compatible with the compound).

Conclusion

The protocol described provides a robust and reliable method for the purification of this compound. By leveraging fundamental chromatographic principles—including careful mobile phase optimization via TLC and proper column packing and sample loading techniques—researchers can consistently obtain this key synthetic intermediate in high purity. This ensures the integrity of subsequent synthetic steps and contributes to the successful development of novel therapeutic agents.

References

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • United States Biological. This compound - Data Sheet.
  • Shtaiwi, M., et al. (2012). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Molecules. Published on PMC - NIH.
  • ChemicalBook. This compound.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography?
  • BIOFOUNT. This compound | 897304-05-1.
  • Teledyne LABS. Silica Gel Column Chromatography.
  • Santa Cruz Biotechnology. This compound | CAS 897304-05-1.
  • BOC Sciences. CAS 897304-05-1 this compound.
  • BenchChem. (2025, December). Application Notes and Protocols for the Purification of N-Benzyl-2,4,5-trichloroaniline.

Sources

Application Notes and Protocols for the Synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated 5-Fluorouracil Derivatives

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy, widely employed in the treatment of various solid tumors. However, its clinical efficacy is often hampered by a narrow therapeutic window and significant systemic toxicity. A promising strategy to mitigate these limitations involves the synthesis of 5-FU prodrugs, which can offer improved pharmacokinetic profiles and targeted drug delivery. The N-alkylation of 5-fluorouracil at the N1 and N3 positions represents a key approach in the development of such prodrugs.[1] The introduction of lipophilic moieties, such as the 4-methoxybenzyl groups in 1,3-Bis(4-methoxybenzyl)-5-fluorouracil, can enhance membrane permeability and alter the drug's metabolic pathway, potentially leading to more effective and less toxic cancer therapies.

This document provides a comprehensive guide to the synthesis of this compound, detailing the reaction conditions, a step-by-step protocol, and the underlying chemical principles.

Synthetic Pathway Overview: N,N'-Dialkylation of 5-Fluorouracil

The synthesis of this compound is achieved through a direct N,N'-dialkylation of 5-fluorouracil with 4-methoxybenzyl bromide. This reaction is facilitated by a base, typically potassium carbonate (K₂CO₃), in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

The mechanism involves the deprotonation of the nitrogen atoms at the N1 and N3 positions of the 5-fluorouracil ring by the base, forming a more nucleophilic uracil anion. This anion then undergoes a nucleophilic substitution reaction with the electrophilic benzylic carbon of 4-methoxybenzyl bromide, leading to the formation of the N-C bond. The reaction proceeds in a stepwise manner to yield the desired 1,3-disubstituted product.

Synthesis_Pathway 5-Fluorouracil 5-Fluorouracil Product 1,3-Bis(4-methoxybenzyl) -5-fluorouracil 5-Fluorouracil->Product Alkylation 4-Methoxybenzyl_Bromide 4-Methoxybenzyl Bromide (2 eq.) 4-Methoxybenzyl_Bromide->Product K2CO3 K₂CO₃ K2CO3->Product Base DMF Anhydrous DMF DMF->Product Solvent

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Details and Reaction Parameters

A successful synthesis relies on the careful control of several key parameters. The table below summarizes the optimized reaction conditions for the preparation of this compound.[2]

ParameterValue/ConditionRationale
Starting Material 5-FluorouracilThe pyrimidine core for the final product.
Alkylating Agent 4-Methoxybenzyl bromideProvides the 4-methoxybenzyl groups for N-alkylation.
Base Potassium Carbonate (K₂CO₃)A mild inorganic base to deprotonate 5-fluorouracil, facilitating the nucleophilic attack.
Solvent Anhydrous Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Anhydrous conditions are crucial to prevent side reactions.
Stoichiometry 5-FU : K₂CO₃ : 4-Methoxybenzyl bromide (1 : 2.4 : 3)A slight excess of the base and a larger excess of the alkylating agent are used to drive the reaction to completion and ensure disubstitution.
Reaction Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.
Reaction Time 24 hoursSufficient time for the reaction to reach completion, which can be monitored by Thin Layer Chromatography (TLC).
Purification Silica Gel Column ChromatographyA standard and effective method for isolating the pure product from the reaction mixture.
Yield 94%The reported yield for this optimized protocol.[2]

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed source and provides a step-by-step guide for the synthesis.[2]

Materials and Equipment:

  • 5-Fluorouracil (260 mg, 2 mmol)

  • Potassium Carbonate (K₂CO₃) (663 mg, 4.8 mmol)

  • 4-Methoxybenzyl bromide (0.87 mL, 6 mmol)

  • Anhydrous Dimethylformamide (DMF) (7 mL)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Oven-dried 3-neck round-bottom flask

  • Stir bar

  • Argon or Nitrogen gas supply

  • Syringes

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To an oven-dried 3-neck round-bottom flask equipped with a stir bar, add 5-fluorouracil (260 mg, 2 mmol) and potassium carbonate (663 mg, 4.8 mmol).

    • Purge the flask with argon gas to ensure an inert atmosphere.

    • Add 5 mL of anhydrous DMF to the flask. Stir the mixture for 1 hour. The mixture may become a thick gel.

  • Addition of Alkylating Agent:

    • To the stirring mixture, add an additional 2 mL of anhydrous DMF, followed by the dropwise addition of 4-methoxybenzyl bromide (0.87 mL, 6 mmol) using a syringe.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 2:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material (5-fluorouracil) and the appearance of a new, less polar spot indicates the formation of the product.

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute the column with a 1:1 mixture of ethyl acetate and hexanes.

    • Collect the fractions containing the desired product (as identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white solid (693 mg, 94% yield).[2]

Characterization Data:

  • ¹H NMR (500 MHz, CDCl₃) δ: 7.50 (m, 2H), 7.22 (m, 2H), 7.14 (d, J = 5.36 Hz, 1H), 6.89 (m, 2H), 6.85 (m, 2H), 5.10 (s, 2H), 4.83 (s, 2H), 3.81 (s, 3H), 3.79 (s, 3H).[2]

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of 4-methoxybenzyl bromide and can also interfere with the deprotonation of 5-fluorouracil. Therefore, using anhydrous DMF and oven-dried glassware is critical for achieving a high yield.

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after 24 hours, the reaction time can be extended. Ensure that the reagents are of high purity and that the reaction is adequately stirred.

  • Purification Challenges: If the product is difficult to purify, ensure that the silica gel column is packed properly and that the eluent polarity is optimized. Running a gradient elution may improve separation.

Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of this compound. This compound serves as a valuable intermediate for the development of novel 5-FU prodrugs with potentially improved therapeutic properties. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently synthesize this important molecule for further investigation in drug discovery and development programs.

References

  • DiMascali, J. A., et al. (2014). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. PMC, NIH. [Link]

  • Ghotekar, B. K., et al. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. ResearchGate. [Link]

  • Ghorab, M. M., et al. (1998). N-Alkylated derivatives of 5-fluorouracil. PubMed. [Link]

Sources

Application Notes and Protocols for the Comprehensive Characterization of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

1,3-Bis(4-methoxybenzyl)-5-fluorouracil is a derivative of the widely-used antineoplastic agent, 5-fluorouracil (5-FU). As with any novel therapeutic candidate, a comprehensive and unambiguous characterization of its chemical structure, purity, and solid-state properties is a prerequisite for any further preclinical or clinical development. This document provides a detailed guide for researchers, scientists, and drug development professionals on the suite of analytical techniques essential for the thorough characterization of this molecule. The protocols outlined herein are designed to establish the identity, purity, and stability of this compound, ensuring data integrity and supporting regulatory submissions.

The strategic derivatization of 5-FU at the N1 and N3 positions with 4-methoxybenzyl groups is intended to modulate its physicochemical properties, such as solubility and membrane permeability, potentially altering its pharmacokinetic profile and therapeutic index. Verifying the successful and specific N,N'-disubstitution is therefore a primary analytical objective.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the unambiguous structural confirmation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's covalent framework.

Rationale for Multi-Nuclear NMR Approach
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. This is crucial for confirming the presence and connectivity of the 4-methoxybenzyl groups and the uracil ring protons.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule, offering a complementary view of the carbon skeleton.

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and specific technique to confirm the presence of the fluorine atom at the C5 position of the uracil ring. The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment.[1][2][3]

Predicted NMR Spectral Features

Based on the structure of this compound and data from analogous compounds[4][5][6], the following spectral features are anticipated:

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Expected Multiplicity
¹HMethoxy (-OCH₃)~3.7-3.8Singlet
¹HMethylene (-CH₂-)~4.8-5.2Singlet
¹HAromatic (benzyl)~6.8-7.3Doublets
¹HUracil C6-H~7.5-8.0Doublet (due to coupling with ¹⁹F)
¹³CMethoxy (-OCH₃)~55Quartet
¹³CMethylene (-CH₂-)~45-50Triplet
¹³CUracil C2, C4 (C=O)~150-165Singlets
¹³CUracil C5~140 (split by ¹⁹F)Doublet
¹³CUracil C6~125-130 (split by ¹⁹F)Doublet
¹³CAromatic (benzyl)~114-160Multiple signals
¹⁹FUracil C5-F-165 to -175Singlet (proton decoupled)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Set the spectral width to cover the anticipated fluorine chemical shift range.

    • Use an appropriate reference standard (e.g., CFCl₃ as an external standard).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale.

Molecular Weight and Fragmentation Confirmation by Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the target compound and providing structural information through the analysis of its fragmentation pattern.

Rationale for LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this analysis. It combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[7][8][9][10][11]

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid (for positive ion mode) or ammonium acetate (for negative ion mode), is recommended to ensure good peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate for analytical LC-MS is 0.2-0.5 mL/min.

  • Mass Spectrometric Detection (MS):

    • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and can be operated in both positive and negative ion modes.

    • Full Scan (MS1): Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. For this compound (MW = 370.37), the expected [M+H]⁺ ion would be at m/z 371.14 and the [M-H]⁻ ion at m/z 369.13.

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern can provide valuable structural information, such as the loss of the 4-methoxybenzyl groups.

cluster_workflow LC-MS/MS Workflow Sample Sample Solution (1 µg/mL in MeOH) HPLC HPLC Separation (C18 column, MeCN/H₂O gradient) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Full Scan (MS1) (Detect [M+H]⁺ or [M-H]⁻) ESI->MS1 CID Collision-Induced Dissociation (CID) of Precursor Ion MS1->CID MS2 Tandem MS (MS2) (Analyze Fragment Ions) CID->MS2 Data Data Analysis (Confirm MW & Structure) MS2->Data

Caption: Workflow for LC-MS/MS analysis.

Purity Assessment and Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for determining the purity of a drug substance and for its quantification in various matrices.[12][13][14][15][16]

Rationale for RP-HPLC with UV Detection

Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation of small organic molecules. The uracil and benzyl chromophores in this compound allow for sensitive detection using a UV spectrophotometer.

Experimental Protocol: RP-HPLC Method Development and Validation
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A mixture of water (A) and acetonitrile or methanol (B). A gradient elution is often necessary to separate the main compound from any impurities.

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined by scanning a dilute solution of the compound from 200-400 nm. For uracil derivatives, this is typically around 260-270 nm.[17][18][19]

    • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Vibrational Spectroscopy for Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a molecular fingerprint of the compound by identifying its functional groups based on their characteristic vibrational frequencies.

Rationale for FTIR Analysis

FTIR is a rapid and non-destructive technique that can confirm the presence of key functional groups such as C=O, C-N, C-O, C-F, and aromatic C-H bonds, which are all present in this compound.[20][21]

Expected FTIR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-3000
C=O (Uracil)Stretching1650-1750 (multiple bands)
C=C (Aromatic/Uracil)Stretching1450-1600
C-O (Ether)Stretching1200-1300
C-NStretching1000-1250
C-FStretching1000-1100
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The easiest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Interpret the spectrum by assigning the observed absorption bands to the corresponding functional group vibrations.[22][23][24]

Thermal Properties and Stability Assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are crucial for understanding the solid-state properties of a drug substance, including its thermal stability, melting point, and polymorphism.[25][26][27][28]

Rationale for TGA and DSC
  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound.[25][26][27]

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to screen for different polymorphic forms.[25][26][29]

Experimental Protocol: Thermal Analysis
  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or alumina for TGA).

  • TGA Analysis:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 500 °C).

    • Monitor the weight loss as a function of temperature.

  • DSC Analysis:

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

    • Record the heat flow to detect thermal events such as melting (endotherm) or decomposition (exotherm).

cluster_workflow Thermal Analysis Workflow Sample Sample Preparation (2-5 mg in pan) TGA TGA (Heat at 10°C/min under N₂) Measure Weight Loss Sample->TGA DSC DSC (Heat at 10°C/min under N₂) Measure Heat Flow Sample->DSC TGA_Data Decomposition Profile & Thermal Stability TGA->TGA_Data DSC_Data Melting Point & Polymorphism Screen DSC->DSC_Data

Caption: Workflow for Thermal Analysis.

Definitive 3D Structure Determination: Single Crystal X-ray Diffraction (SCXRD)

For an absolute and definitive confirmation of the molecular structure, including stereochemistry and solid-state packing, single crystal X-ray diffraction is the ultimate technique.[30][31][32][33][34]

Rationale for SCXRD

SCXRD provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions in the crystalline state. This is invaluable for understanding the solid-state properties of the drug substance and for intellectual property protection.

Experimental Protocol: SCXRD
  • Crystal Growth: This is often the most challenging step. Grow single crystals of sufficient size and quality from a suitable solvent or solvent system using techniques such as slow evaporation, vapor diffusion, or cooling crystallization.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters to obtain the final, high-resolution crystal structure.

Conclusion

The analytical techniques and protocols detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. A systematic application of NMR, MS, HPLC, FTIR, thermal analysis, and SCXRD will ensure a thorough understanding of the molecule's identity, purity, and solid-state properties. This multi-faceted analytical approach is fundamental to building a strong foundation for the subsequent stages of drug development and for meeting the stringent requirements of regulatory agencies.

References

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Sources

The Strategic Application of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil in Nucleoside Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the synthesis of modified nucleosides remains a cornerstone for the discovery of novel therapeutic agents. Among the vast arsenal of chemical tools, the strategic use of protecting groups is paramount to achieving high yields and regioselectivity. This guide delves into the application of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil , a key intermediate, in the synthesis of 5-fluorouracil-based nucleosides, which are a critical class of antimetabolites in cancer chemotherapy. This document provides not only detailed protocols but also the underlying chemical principles to empower researchers in their synthetic endeavors.

The Rationale: Why this compound?

The journey from the potent but often toxic anticancer drug 5-fluorouracil (5-FU) to more targeted and orally bioavailable prodrugs like Capecitabine necessitates precise chemical modifications. Direct glycosylation of 5-FU is notoriously challenging due to the low nucleophilicity of the pyrimidine ring and the presence of two reactive nitrogen atoms (N1 and N3), leading to mixtures of N1, N3, and N1,N3-diglycosylated products.

To overcome these hurdles, protection of the N1 and N3 positions is essential. The p-methoxybenzyl (PMB) group emerges as an ideal choice for this purpose. Here’s why:

  • Enhanced Nucleophilicity and Solubility: The introduction of the two PMB groups at the N1 and N3 positions transforms the 5-FU core into a more soluble and reactive species for subsequent glycosylation reactions. The protected compound, this compound, readily dissolves in common organic solvents used for nucleoside synthesis.

  • Directing Regioselectivity: With the N1 and N3 positions blocked, subsequent reactions, such as glycosylation, are directed to the desired position, preventing the formation of undesired isomers.

  • Orthogonal Deprotection: The PMB group offers a distinct advantage in its deprotection strategy. It is stable under a range of conditions but can be selectively cleaved under oxidative conditions (e.g., with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN)) or under specific acidic conditions that often leave other protecting groups, such as benzoyl esters on the sugar moiety, intact.[1] This orthogonality is crucial for the successful synthesis of complex nucleosides.

The following diagram illustrates the strategic workflow for utilizing this compound in the synthesis of 5-fluorouridine, a key nucleoside.

workflow FU 5-Fluorouracil (5-FU) BisPMB_FU 1,3-Bis(4-methoxybenzyl) -5-fluorouracil FU->BisPMB_FU Protection (N1, N3) Protected_Nucleoside Protected 5-Fluorouridine Derivative BisPMB_FU->Protected_Nucleoside Glycosylation (Vorbrüggen Reaction) Protected_Ribose Protected Ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) Protected_Ribose->Protected_Nucleoside Final_Product 5-Fluorouridine Protected_Nucleoside->Final_Product Deprotection (PMB and Acyl groups)

Caption: Synthetic workflow for 5-fluorouridine synthesis.

Synthesis and Characterization of this compound

The preparation of this key intermediate is a straightforward and high-yielding process. The following protocol is based on established literature procedures.[1]

Protocol 1: Synthesis of this compound

Materials:

  • 5-Fluorouracil (5-FU)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 4-Methoxybenzyl bromide (PMB-Br) or 4-Methoxybenzyl chloride (PMB-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 5-fluorouracil (1.0 eq) and anhydrous potassium carbonate (2.4 eq).

  • Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry.

  • Stir the mixture at room temperature for 1 hour. The mixture may become a thick gel.

  • Add 4-methoxybenzyl bromide (3.0 eq) to the reaction mixture. If the mixture is too thick, an additional small amount of anhydrous DMF can be added to facilitate stirring.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC (e.g., using a 2:1 hexanes/EtOAc solvent system). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, such as 1:1 EtOAc/Hexanes) to afford this compound as a white solid.

Expected Yield: 94%[1]

Characterization Data:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Parameter Value
Molecular Formula C₂₀H₁₉FN₂O₄
Molecular Weight 370.38 g/mol
Appearance White solid
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 7.50 (m, 2H), 7.22 (m, 2H), 7.14 (d, J = 5.36 Hz, 1H), 6.89 (m, 2H), 6.85 (m, 2H), 5.10 (s, 2H), 4.83 (s, 2H), 3.81 (s, 3H), 3.79 (s, 3H)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) 159.4, 159.2, 157.5 (d, J = 26.3 Hz), 149.5, 140.0 (d, J = 232.5 Hz), 129.8, 129.2, 128.8, 127.5, 126.8 (d, J = 33.8 Hz), 114.2, 114.0, 55.3, 52.0, 46.8

Note: NMR chemical shifts may vary slightly depending on the solvent and instrument.

Application in Nucleoside Synthesis: The Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a powerful method for the formation of the N-glycosidic bond between a silylated nucleobase and a protected sugar, typically activated as a 1-O-acetyl or 1-O-acyl derivative, in the presence of a Lewis acid catalyst. This compound is an excellent substrate for this reaction.

vorbruggen sub 1,3-Bis(4-methoxybenzyl) -5-fluorouracil Silylating Agent (e.g., BSA, HMDS) silylated Silylated 5-FU Derivative sub->silylated Silylation product Protected Nucleoside (2',3',5'-tri-O-benzoyl-1,3-bis(p-methoxybenzyl)-5-fluorouridine) silylated->product Glycosylation sugar 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose sugar->product lewis Lewis Acid (e.g., TMSOTf, SnCl₄) lewis->product

Caption: Vorbrüggen glycosylation workflow.

Protocol 2: Vorbrüggen Glycosylation of this compound

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl₄)

  • Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the silylating agent (e.g., BSA, 1.5 eq) and heat the mixture (e.g., to reflux) for 1-2 hours to ensure complete silylation of any residual reactive sites.

  • Cool the mixture to the appropriate temperature (this can range from 0 °C to room temperature depending on the specific Lewis acid and substrates).

  • In a separate flask, dissolve the protected sugar, 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (1.2 eq), in the anhydrous solvent.

  • Add the solution of the protected sugar to the silylated 5-FU derivative.

  • Slowly add the Lewis acid catalyst (e.g., TMSOTf, 1.2 eq) to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the protected nucleoside.

Deprotection: Unveiling the Final Nucleoside

The final step in the synthesis is the removal of the protecting groups. This is typically a two-stage process involving the removal of the PMB groups from the nucleobase and the acyl groups from the sugar moiety. The order of deprotection can be varied depending on the desired final product and the stability of the intermediates.

Protocol 3: Oxidative Deprotection of PMB Groups

Materials:

  • Protected nucleoside from Protocol 2

  • Ceric ammonium nitrate (CAN)

  • Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected nucleoside (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).

  • Cool the solution in an ice bath.

  • Add ceric ammonium nitrate (CAN) (2.5 - 4.0 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel chromatography to yield the sugar-protected 5-fluorouridine derivative.

Protocol 4: Deprotection of Acyl Groups

Materials:

  • Sugar-protected 5-fluorouridine derivative

  • Methanolic ammonia (saturated at 0 °C) or sodium methoxide in methanol

  • Methanol (MeOH)

  • Silica gel

Procedure:

  • Dissolve the sugar-protected 5-fluorouridine derivative in methanol.

  • Add a solution of sodium methoxide in methanol (catalytic amount) or use saturated methanolic ammonia.

  • Stir the mixture at room temperature and monitor by TLC until the reaction is complete.

  • Neutralize the reaction with an acidic resin or by adding a few drops of acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Purify the final product, 5-fluorouridine, by silica gel chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of 5-fluorouracil-based nucleosides. Its use facilitates a controlled and high-yielding approach to these important therapeutic agents. The protocols and rationale presented in this guide are intended to provide researchers with a solid foundation for their synthetic work in this critical area of drug discovery. As with any chemical synthesis, careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

  • Hoffmann-La Roche Inc. (1995). Process for producing N4-acyl-5'-deoxy-5-fluorocytidines.
  • Migaud, M. E., et al. (2013). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances, 3(42), 19373-19377.
  • Mustafa, Y. F., et al. (2021). Prodrug of 5-Fluorouracil and 5-Ethynyluracil: Synthesis, Characterization, and Release Study. Annals of the Romanian Society for Cell Biology, 25(4), 8448-8461.
  • Winkley, M. W., & Robins, R. K. (1970). Direct glycosylation of 1,3,5-triazinones. A new approach to the synthesis of the nucleoside antibiotic 5-azacytidine (4-amino-1-beta-D-ribofuranosyl-1,3,5-triazin-2-one) and related derivatives. The Journal of Organic Chemistry, 35(2), 491-495.
  • Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple Synthesis of Pyrimidine- and Purine-β-N-Glycosides. Chemische Berichte, 114(4), 1234-1255.
  • Wagner, F. F., & Comins, D. L. (2008). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. The Journal of organic chemistry, 73(18), 7394–7397.
  • Williams, A. L., et al. (2010). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular diversity, 14(4), 697–707.

Sources

Application Note & Protocol: A Scalable and High-Yield Synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and scalable laboratory-scale synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil, a key intermediate in the development of novel 5-fluorouracil (5-FU) prodrugs and derivatives. The protocol herein is founded on the principles of the Williamson ether synthesis, adapted for the N-alkylation of the pyrimidine ring, ensuring high yields and purity. This document provides not only a step-by-step protocol but also delves into the chemical rationale behind the procedural choices, considerations for process scale-up, and methods for characterization, thereby offering a complete operational blueprint for researchers in medicinal chemistry and drug development.

Introduction: The Significance of 5-Fluorouracil Derivatization

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for several decades, particularly in the treatment of solid tumors such as colorectal and breast cancers.[1][2] Its mechanism of action involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, ultimately leading to cell death.[2][3] However, the clinical utility of 5-FU is often hampered by its short biological half-life, non-specific cytotoxicity, and the development of drug resistance.[1][2]

To overcome these limitations, significant research has focused on the development of 5-FU prodrugs.[4] A common strategy involves the modification of the N1 and N3 positions of the uracil ring, which can improve the drug's pharmacokinetic profile and allow for targeted delivery.[5][6][7] The title compound, this compound, serves as a crucial protected intermediate, enabling further chemical transformations at other positions of the 5-FU scaffold. The 4-methoxybenzyl (PMB) groups are effective protecting groups that can be readily cleaved under specific conditions to release the active drug or a precursor.

Synthetic Strategy: N1,N3-Dialkylation via SN2 Reaction

The synthesis of this compound is achieved through a direct dialkylation of 5-fluorouracil. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a cornerstone of organic synthesis.[8][9][10][11][12]

Mechanistic Rationale

In this reaction, the nitrogen atoms at the N1 and N3 positions of the 5-fluorouracil ring act as nucleophiles.[13] The presence of a suitable base, such as potassium carbonate (K₂CO₃), is crucial for the deprotonation of these nitrogen atoms, thereby increasing their nucleophilicity. The resulting anionic nitrogen species then attack the electrophilic carbon of 4-methoxybenzyl bromide, displacing the bromide leaving group.[14] This process occurs twice to yield the desired 1,3-disubstituted product. The choice of a polar aprotic solvent like dimethylformamide (DMF) is instrumental as it effectively solvates the potassium cations, leaving the carbonate anion more available to act as a base, and it does not participate in hydrogen bonding that could solvate and deactivate the nucleophile.

Process Flow Diagram

Synthesis_Flow cluster_reactants Reactants & Reagents cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product 5-FU 5-Fluorouracil Reaction_Vessel Reaction Setup (Argon Atmosphere) 5-FU->Reaction_Vessel PMB-Br 4-Methoxybenzyl bromide PMB-Br->Reaction_Vessel K2CO3 Potassium Carbonate K2CO3->Reaction_Vessel DMF Anhydrous DMF DMF->Reaction_Vessel Dilution Dilution with EtOAc Reaction_Vessel->Dilution 24h Stirring Washing Aqueous Washes (Water, Brine) Dilution->Washing Drying Drying over MgSO₄ Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration in vacuo Filtration->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Final_Product 1,3-Bis(4-methoxybenzyl) -5-fluorouracil Chromatography->Final_Product Purified Product Optimization cluster_main Scale-Up Optimization Yield_Purity High Yield & Purity Reagent_Stoichiometry Reagent Stoichiometry Reagent_Stoichiometry->Yield_Purity Solvent_Volume Solvent Volume Solvent_Volume->Yield_Purity Reaction_Temperature Reaction Temperature Reaction_Temperature->Yield_Purity Mixing_Efficiency Mixing Efficiency Mixing_Efficiency->Yield_Purity Workup_Procedure Workup Procedure Workup_Procedure->Yield_Purity

Sources

Application Note: Monitoring the Synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocol for monitoring the N,N'-dialkylation of 5-fluorouracil (5-FU) to synthesize 1,3-Bis(4-methoxybenzyl)-5-fluorouracil. Thin-Layer Chromatography (TLC) is presented as a rapid, efficient, and indispensable analytical tool for real-time reaction tracking. This note outlines the fundamental principles, step-by-step experimental procedures, data interpretation, and troubleshooting, tailored for researchers, chemists, and professionals in drug development and medicinal chemistry.

Introduction and Scientific Background

5-Fluorouracil (5-FU) is a cornerstone antimetabolite drug used in the treatment of various cancers, including colorectal, breast, and gastric cancers. Its therapeutic action stems from the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis. To enhance its therapeutic index, reduce toxicity, and improve pharmacokinetic properties, numerous derivatives have been synthesized.[1][2] The target compound, this compound, is a prodrug intermediate where the two acidic protons on the pyrimidine ring (at N1 and N3 positions) are replaced by 4-methoxybenzyl (PMB) groups. This modification significantly increases the molecule's lipophilicity, altering its solubility and potential for targeted drug delivery strategies.[3][4]

The synthesis typically involves the reaction of 5-FU with an alkylating agent, such as 4-methoxybenzyl bromide or chloride, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3][5]

The Reaction: 5-Fluorouracil + 2 eq. 4-Methoxybenzyl Halide --(K₂CO₃, DMF)--> this compound

Monitoring the progress of this reaction is critical to maximize the yield of the desired N,N'-disubstituted product while minimizing the formation of the N-monosubstituted intermediate and unreacted starting material. TLC is an ideal technique for this purpose due to its simplicity, speed, and minimal sample requirement.

Principle of TLC Monitoring for this Synthesis

TLC separates compounds based on the principle of differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent system). The key to effective monitoring lies in the significant polarity difference between the reactants, intermediate, and the final product.

  • 5-Fluorouracil (Starting Material): A highly polar molecule due to the two N-H bonds capable of hydrogen bonding. It will adhere strongly to the polar silica gel and thus exhibit a very low Retention Factor (Rf).

  • N1-(4-methoxybenzyl)-5-fluorouracil (Intermediate): The addition of one lipophilic PMB group makes it significantly less polar than 5-FU. It will travel further up the TLC plate, resulting in a medium Rf value.

  • This compound (Product): With both polar N-H sites masked by PMB groups, this is the least polar compound in the mixture. It will have the weakest interaction with the silica gel and the highest Rf value.

  • 4-Methoxybenzyl Halide (Reagent): This reagent is relatively non-polar and will also have a high Rf value, often close to the solvent front.

By spotting the reaction mixture on a TLC plate at different time points, one can visualize the disappearance of the starting material and the appearance of the intermediate and final product, thereby determining the optimal reaction time.

Experimental Protocol

This protocol provides a robust methodology for monitoring the synthesis.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates

  • Reactants: 5-Fluorouracil (5-FU), 4-Methoxybenzyl chloride or bromide

  • Base: Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Mobile Phase (Eluent): Ethyl Acetate (EtOAc) and Hexane (or Heptane)

  • Sample Preparation: Dichloromethane (DCM) or Ethyl Acetate

  • Visualization: UV lamp (254 nm), and optionally, a potassium permanganate (KMnO₄) stain.

Step-by-Step Procedure

Step 1: Preparation of the TLC Chamber and Eluent

  • Prepare the mobile phase. A good starting point for this system is a 1:1 mixture of Ethyl Acetate/Hexane (v/v).[3] Adjust the ratio as needed; increasing the ethyl acetate content will increase the polarity and cause all spots to move higher up the plate.

  • Pour the eluent into a TLC developing chamber to a depth of approximately 0.5 cm.

  • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This saturates the chamber with solvent vapors, leading to better and more reproducible chromatograms.

  • Cover the chamber and allow it to equilibrate for at least 10-15 minutes.

Step 2: TLC Plate Preparation

  • Using a pencil (never a pen), gently draw a light origin line about 1-1.5 cm from the bottom of the TLC plate.

  • Mark three or more evenly spaced tick marks on the origin line for spotting. These will be for your reference (starting material), a co-spot, and the reaction mixture.

Step 3: Sample Preparation and Spotting

  • Reference Spot (R): Dissolve a small amount of 5-fluorouracil in a few drops of DMF or methanol.

  • Reaction Mixture Spot (M): At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a tiny aliquot (1-2 drops) of the reaction mixture using a glass capillary. Dilute this aliquot in a small vial with ~0.5 mL of ethyl acetate or DCM. The inorganic base (K₂CO₃) will not dissolve.

  • Co-Spot (C): In a separate vial, mix a small amount of the diluted reference solution with the diluted reaction mixture. This lane is crucial for unambiguously identifying the starting material spot in the reaction mixture lane.

  • Using separate capillary tubes for each sample, carefully and concisely spot the solutions onto the marked ticks on the origin line. Aim for spots that are 1-2 mm in diameter.

Step 4: Development

  • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.

  • Cover the chamber and allow the solvent front to ascend the plate.

  • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

Step 5: Visualization

  • Allow the plate to air dry completely in a fume hood.

  • Visualize the plate under a short-wave UV lamp (254 nm).[6][7] The aromatic rings in the reactants and products will absorb UV light, appearing as dark spots against the fluorescent green background of the plate.[7]

  • Circle the observed spots with a pencil.

  • (Optional) For further visualization, especially if spots are faint, the plate can be dipped into a potassium permanganate stain. This stain reacts with oxidizable groups; the benzyl groups may be susceptible, providing another method of confirmation.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_sampling Sampling & Spotting cluster_analysis Analysis prep_eluent Prepare Eluent (e.g., 1:1 EtOAc/Hex) prep_chamber Equilibrate Chamber prep_eluent->prep_chamber prep_plate Prepare & Mark Plate prep_chamber->prep_plate spot_plate Spot R, C, M on Plate prep_plate->spot_plate sample_rxn Aliquot Reaction Mixture (M) sample_rxn->spot_plate prep_ref Prepare Reference (R) & Co-spot (C) prep_ref->spot_plate develop Develop Plate spot_plate->develop visualize Dry & Visualize (UV 254 nm) develop->visualize interpret Calculate Rf & Interpret Results visualize->interpret

Caption: Workflow for TLC monitoring of the synthesis.

Data Interpretation

The primary data from a TLC plate are the Retention Factor (Rf) values, calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Expected Rf Values and TLC Progression

The polarity of the compounds dictates their Rf values. The expected order from lowest to highest Rf is: 5-Fluorouracil < N1-(4-methoxybenzyl)-5-fluorouracil < this compound

CompoundRolePolarityExpected Rf (1:1 EtOAc/Hex)
5-FluorouracilStarting MaterialVery High0.0 - 0.1
N1-(4-methoxybenzyl)-5-fluorouracilIntermediateMedium~0.3 - 0.5
This compoundProductLow~0.6 - 0.8
4-Methoxybenzyl HalideReagentVery Low~0.8 - 0.95

Note: These Rf values are illustrative. Actual values must be determined experimentally as they depend on the exact conditions (plate manufacturer, temperature, chamber saturation).

Visualizing Reaction Progress

The diagram below illustrates how a TLC plate might look at different stages of the reaction.

TLC_Progression cluster_plate TLC Plate Progression (Visualized under UV) cluster_legend Legend T0 Time = 0 hrs SM Spot Origin T_int Time = Intermediate Prod Spot Int Spot SM Spot Origin T_final Time = Completion Prod Spot SM Spot (faint) Origin SM SM = 5-FU INT Int = Mono-alkylated PROD Prod = Di-alkylated

Caption: Idealized TLC plate at different reaction times.

  • At Time = 0: A strong spot corresponding to the 5-FU starting material (low Rf) is visible.

  • Intermediate Time: The starting material spot begins to fade. Two new spots appear at higher Rf values, corresponding to the mono-alkylated intermediate and the di-alkylated final product.

  • Completion: The starting material and intermediate spots have disappeared (or are very faint), and the spot for the final product is intense. The reaction can be considered complete and ready for workup.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
All spots remain at the origin. Eluent is not polar enough.Increase the proportion of Ethyl Acetate in the mobile phase (e.g., to 2:1 or 3:1 EtOAc/Hexane).
All spots run to the solvent front. Eluent is too polar.Decrease the proportion of Ethyl Acetate (e.g., to 1:2 or 1:3 EtOAc/Hexane).
Spots are streaky. Sample is too concentrated; Compound is very acidic/basic; Decomposition on silica.Dilute the sample before spotting. Add a trace of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
Spots are not well-separated. The chosen solvent system lacks selectivity.Try a different solvent system. For example, replace Hexane/EtOAc with Dichloromethane/Methanol (e.g., 95:5).

Conclusion

Thin-Layer Chromatography is a powerful and essential technique for monitoring the synthesis of this compound. It provides rapid, qualitative data on the progress of the reaction, allowing the researcher to make informed decisions about reaction time, identify the presence of intermediates, and ultimately optimize the synthesis for a higher yield of the desired product. The protocol and guidelines presented herein offer a validated starting point for successfully implementing this method in a laboratory setting.

References

  • Moriarty, R. M., et al. (2004). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Journal of Organic Chemistry, 69(5), 1890-1892. Available at: [Link]

  • Gududuru, V., et al. (2004). 1-Alkylcarbonyloxymethyl prodrugs of 5-fluorouracil (5-FU): synthesis, physicochemical properties, and topical delivery of 5-FU. Journal of Pharmaceutical Sciences, 93(10), 2549-2562. Available at: [Link]

  • Ghotekar, B. K., et al. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. Research Square. Available at: [Link]

  • Weiss, E. M., et al. (2014). N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. Bioorganic & Medicinal Chemistry, 22(17), 4875-4883. Available at: [Link]

  • Baker, B. R., & Jackson, G. D. F. (1965). Nonclassical antimetabolites XXIV. Alkylation of 5-fluorouracil. Journal of Pharmaceutical Sciences, 54(12), 1758-1762. Available at: [Link]

  • Wigerinck, P., et al. (1982). N-Alkylated derivatives of 5-fluorouracil. Journal of Pharmaceutical Sciences, 71(8), 935-938. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Support Information for various chemical syntheses. (Note: This is a general reference to supplementary information often containing TLC data). Available at: [Link]

  • Serebrianyĭ, A. M., & Smirnova, L. I. (1987). [Synthesis and properties of 5-fluorouracil derivatives]. Bioorganicheskaia khimiia, 13(5), 652-657. Available at: [Link]

  • Sasaki, T., et al. (1999). A New Method for the Synthesis of N3-alkylated Analogs of 5-fluorouracil. Nucleic Acids Symposium Series, (42), 3-4. Available at: [Link]

  • Mukhopadhyay, A., & Bhattacharjya, A. (2009). On the alkylation of 5-fluorouracil – some recent findings. Indian Journal of Chemistry - Section B, 48B, 1162-1165. Available at: [Link]

  • Jorapur, Y. R., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(36), 6345-6348. Available at: [Link]

  • Paul, A., et al. (2023). STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENESS PROPERTIES OF URACIL AND FLUOROURACIL. bioRxiv. Available at: [Link]

  • Jana, A., et al. (2021). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry, 86(2), 1649-1661. Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Reddy, K. L., et al. (2007). Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. Arkivoc, 2007(12), 165-171. Available at: [Link]

  • Zhang, Y., et al. (2012). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules, 17(1), 656-667. Available at: [Link]

  • Supporting Information for various reactions often containing Rf values. (General reference). Available at: [Link]

  • Rodriguez-Amigo, B., et al. (2019). Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. Polymers, 11(4), 698. Available at: [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Biotage. Available at: [Link]

  • Czernek, J., & Czernek, J. (2019). 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. International Journal of Molecular Sciences, 20(20), 5069. Available at: [Link]

  • Khan, S., et al. (2020). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Saudi Pharmaceutical Journal, 28(1), 7-16. Available at: [Link]

  • Yılmaz, Ç., & Ozer, O. (2019). Influence of Formulation Composition on the Characteristic Properties of 5-fluorouracil-loaded Liposomes. Turkish Journal of Pharmaceutical Sciences, 16(4), 428-434. Available at: [Link]

  • Quaglia, M. G., et al. (1988). Determination of 5-fluorouracil in 5-fluorocytosine by high-performance thin-layer chromatography and derivative UV-spectrophotometry. Pharmaceutica Acta Helvetiae, 63(12), 347-349. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Deprotection of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the deprotection of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil. This document is designed for researchers, chemists, and drug development professionals who are utilizing this N-protected 5-fluorouracil (5-FU) derivative. The removal of the two p-methoxybenzyl (PMB) groups is a critical final step to liberate the active pharmaceutical ingredient, 5-FU. However, this transformation is not without its challenges, ranging from incomplete reactions to substrate degradation and complex purification hurdles.

This guide moves beyond simple protocols. It is structured as a troubleshooting resource to help you diagnose and solve common experimental issues, grounded in the fundamental chemical principles governing the reaction.

Section 1: Troubleshooting Guide

This section addresses the most common problems encountered during the deprotection process in a direct question-and-answer format.

Question 1: My deprotection is stalled. TLC and LC-MS analysis shows a mixture of starting material, the mono-deprotected intermediate, and only a small amount of the desired 5-FU. What is causing this incomplete reaction?

Answer: An incomplete reaction is the most frequent challenge and typically points to suboptimal reaction conditions or reagent stoichiometry. The two PMB groups are removed sequentially, and the removal of the second PMB group can sometimes be slower than the first. The root cause depends on your chosen deprotection method.

  • For Acid-Catalyzed Deprotection (e.g., using Trifluoroacetic Acid - TFA):

    • Insufficient Acid: The deprotection is acid-catalyzed. Each PMB group removal theoretically consumes a proton, and the nitrogen atoms of the uracil ring can be protonated. You may need a significant excess of acid to drive the reaction to completion.

    • Low Temperature or Insufficient Time: While higher temperatures can promote side reactions, excessively low temperatures or short reaction times will result in a stalled reaction. The stability of the p-methoxybenzyl carbocation intermediate is temperature-dependent.[1][2]

    • Poor Solvent Choice: The reaction should be conducted in a solvent that can dissolve the substrate and is stable to strong acids, such as Dichloromethane (DCM).[3]

  • For Oxidative Deprotection (e.g., using CAN or DDQ):

    • Insufficient Oxidant: This is a stoichiometry-driven reaction. You need at least 2 equivalents of the oxidant for each PMB group (i.e., >4 equivalents total), as the oxidant is consumed. It is common to use a moderate excess.

    • Reagent Quality: Oxidants like 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) can degrade over time. Ensure you are using a high-purity, fresh reagent.[4]

Recommended Solutions:

MethodParameterRecommended Adjustment
Acidic (TFA) Reagent StoichiometryIncrease TFA concentration. Often, using TFA as the solvent or co-solvent (e.g., 25-50% in DCM) is effective.[3][5]
TemperatureIf the reaction is clean but incomplete at room temperature, consider gentle heating to 30-40 °C while carefully monitoring for degradation.
Reaction TimeExtend the reaction time, monitoring by TLC/LC-MS every 1-2 hours until the starting material is fully consumed.
Oxidative (CAN) Reagent StoichiometryEnsure at least 4-5 equivalents of Ceric Ammonium Nitrate (CAN) are used.[6]
Reaction TimeThese reactions are often faster but should still be monitored to prevent over-oxidation or degradation of the product.

Question 2: The deprotection seems to work, but I've isolated a major byproduct with a mass corresponding to the re-alkylation of my product or solvent. How can I prevent this?

Answer: This is a classic problem in acid-catalyzed deprotection reactions involving benzylic protecting groups. Under acidic conditions, the PMB group is cleaved to form a resonance-stabilized p-methoxybenzyl carbocation.[1][2] This carbocation is a highly reactive electrophile. If not effectively neutralized, it can alkylate any available nucleophile in the mixture, including the N1 or N3 positions of the newly formed 5-FU, solvent molecules, or even trace water.

The Solution: Cation Scavengers The key to preventing this side reaction is to include a "cation scavenger" in the reaction mixture. This is an electron-rich aromatic compound that is more nucleophilic than your product and will irreversibly trap the p-methoxybenzyl carbocation via a Friedel-Crafts-type reaction.[1][7]

ScavengerRecommended EquivalentsNotes
Anisole 5 - 10 eq.A common and effective choice. The byproduct is easily separable.
Thioanisole 2 - 5 eq.Very effective, but the sulfur smell can be an issue.[8][9]
1,3-Dimethoxybenzene 3 - 5 eq.Highly activated and efficient at trapping carbocations.[1]
Pentamethylbenzene 2 - 5 eq.Another powerful, electron-rich scavenger.[7]

Workflow for Preventing Re-alkylation

Caption: Troubleshooting workflow for re-alkylation side reactions.

Question 3: My reaction has produced a complex mixture, and I suspect the 5-FU ring itself is reacting. Is this possible?

Answer: Yes, this is a significant concern. The 5-fluorouracil core is not inert and is susceptible to degradation or unwanted side reactions under harsh conditions.[10][11]

  • Under Oxidative Conditions (CAN/DDQ): The pyrimidine ring in 5-FU is electron-rich and can be oxidized by strong oxidants, leading to a complex mixture of degradation products. This method is often less suitable for sensitive heterocyclic systems unless conditions are very carefully controlled.

  • Under Reductive Conditions (Catalytic Hydrogenolysis): Standard hydrogenolysis conditions (e.g., Pd/C, H₂) are not recommended for this deprotection. While they can cleave benzyl-type ethers, they will readily reduce the C5=C6 double bond of the uracil ring to produce 5,6-dihydro-5-fluorouracil.[6] This is a known metabolite of 5-FU but is likely an undesired byproduct in your synthesis.[10]

  • Under Harsh Acidic Conditions: Prolonged exposure to concentrated strong acids at elevated temperatures can lead to hydrolysis or other forms of degradation of the uracil ring.

Recommended Solutions:

  • Prioritize Acidic Deprotection: For obtaining pure 5-FU, acidic deprotection with a scavenger is generally the most reliable method as it avoids both oxidation and reduction of the heterocyclic core.

  • Use the Mildest Conditions Possible: Start at 0 °C or room temperature and only warm the reaction if necessary.

  • Monitor Closely: Do not let the reaction run for an extended period after the starting material has been consumed. Prompt workup is essential.

Question 4: I've successfully completed the deprotection, but purifying the final 5-FU product is proving difficult. What is the best purification strategy?

Answer: Purification can be challenging due to the physical properties of 5-FU: it is a polar, crystalline solid with limited solubility in many common organic solvents but some solubility in water.[10][12] This makes standard silica gel chromatography and extractions non-trivial.

Recommended Purification Protocol:

  • Initial Workup: After the reaction is complete, carefully quench the reaction.

    • For acidic reactions , slowly add the reaction mixture to a cooled, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA. Be cautious due to CO₂ evolution.

    • For oxidative reactions , quench with a reducing agent like sodium thiosulfate.

  • Aqueous Extraction: 5-Fluorouracil is a weak acid (pKa ≈ 8.0) and will deprotonate to form a water-soluble salt in a basic aqueous solution (pH > 9).[13][14]

    • Adjust the aqueous layer to pH 9-10 with NaOH or K₂CO₃.

    • Extract with an organic solvent like ethyl acetate or DCM to remove non-polar impurities (e.g., scavenger byproducts, any remaining starting material).

    • Carefully re-acidify the aqueous layer to pH 5-6 with dilute HCl. The neutral 5-FU will become less water-soluble.

    • Extract the 5-FU from the acidified aqueous layer using a polar organic solvent like ethyl acetate (this may require multiple extractions).

  • Chromatography (if needed): If impurities remain, silica gel chromatography can be performed using a polar eluent system, such as DCM/Methanol (e.g., 95:5 to 90:10 v/v).

  • Recrystallization: For final purification, recrystallization is highly effective. A patented method describes dissolving the crude 5-FU in a minimal amount of a hot solvent like Dimethyl Sulfoxide (DMSO) or a Dimethylformamide (DMF)/water mixture, followed by slow cooling to induce crystallization.[15] This process can yield high-purity 5-FU (>99.9%).[15]

Section 2: Frequently Asked Questions (FAQs)

Q: Which deprotection method is best for 1,3-Bis(PMB)-5-fluorouracil? A: The choice depends on your specific needs and the other functional groups present in your molecule. However, for most applications, acidic deprotection with TFA and a cation scavenger is the superior method. It directly yields 5-FU without compromising the integrity of the pyrimidine ring.

MethodReagentsProsCons
Acidic Cleavage TFA, Scavenger (e.g., Anisole)High yield, avoids reduction/oxidation of 5-FU, well-established.[3]Requires careful control to prevent side reactions from the carbocation.
Oxidative Cleavage CAN or DDQFast, orthogonal to many other protecting groups.[4][16]High risk of substrate oxidation/degradation; may not be suitable for the 5-FU core.
Catalytic Hydrogenolysis Pd/C, H₂Standard for many benzyl groups.Not recommended. Will reduce the C5=C6 double bond of 5-FU.[6][17]

Q: Can you illustrate the mechanism of PMB deprotection with TFA and a scavenger? A: Certainly. The process involves protonation of the ether oxygen, followed by cleavage to form the stable p-methoxybenzyl carbocation, which is then trapped by the scavenger.

G sub_N_PMB Substrate (N-PMB bond) protonated_N Protonated Intermediate sub_N_PMB->protonated_N 1. Protonation H_plus H+ (from TFA) H_plus->protonated_N FU_anion 5-FU Anion protonated_N->FU_anion 2. Cleavage PMB_cation p-Methoxybenzyl Carbocation protonated_N->PMB_cation final_FU 5-Fluorouracil (Product) FU_anion->final_FU 4. Protonation (Workup) trapped_cation Trapped Byproduct PMB_cation->trapped_cation 3. Trapping scavenger Scavenger (Anisole) scavenger->trapped_cation

Caption: Mechanism of acid-catalyzed PMB deprotection with a scavenger.

Section 3: Detailed Experimental Protocol

Protocol: Acidic Deprotection of 1,3-Bis(PMB)-5-fluorouracil using TFA/Anisole

This protocol is a robust starting point for the complete deprotection to yield 5-fluorouracil.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Anisole (10.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 1,3-Bis(PMB)-5-fluorouracil (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Add anisole (10.0 eq) to the solution.

  • Initiation: Cool the flask to 0 °C in an ice bath. Slowly add TFA (20 eq, or a 1:1 mixture of TFA:DCM) dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by TLC (e.g., 5% Methanol in DCM) or LC-MS. The reaction is typically complete within 2-6 hours. Look for the complete disappearance of the starting material spot.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred, cooled saturated NaHCO₃ solution. Caution: Vigorous CO₂ evolution will occur. Continue adding the reaction mixture portion-wise until gas evolution ceases.

  • Workup & Extraction:

    • Transfer the quenched mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine all organic layers and wash with brine. Dry the combined organic layer over MgSO₄, filter, and concentrate under reduced pressure. This fraction contains the anisole byproduct.

    • Take the initial aqueous layer and adjust its pH to ~5-6 using 1 M HCl.

    • Extract the acidified aqueous layer thoroughly with ethyl acetate (4-5x). The 5-FU product is in this organic phase.

  • Purification:

    • Combine the ethyl acetate extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting white solid is crude 5-fluorouracil.

    • For higher purity, perform silica gel chromatography (eluting with 5-10% MeOH in DCM) or recrystallize from a minimal amount of hot DMSO or DMF/water.[15]

References

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link][4]

  • YouTube. (2021). Organic Chemistry - DDQ Deprotection Mechanism. Retrieved from [Link][18]

  • Kim, H., & Lee, S. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(6), 3612–3623. [Link][19]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link][16]

  • Poon, K. W., & Dudley, G. B. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(49), 6580-6582. Available from [Link][1]

  • Ghorai, S., & Gin, D. Y. (2009). A facile chemoselective deprotection of the p-methoxybenzyl group. Iowa Research Online. Retrieved from [Link][20]

  • Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions. Retrieved from [Link][21]

  • Organic Chemistry Portal. (n.d.). PMB Deprotection - TFA. Retrieved from [Link][5]

  • Pace, V., & Holzer, W. (2013). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 18(9), 11284-11304. [Link][2]

  • Pletcher, D., & Taj, S. (2017). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton. Retrieved from [Link][22]

  • ResearchGate. (n.d.). Synthesis and purification of [2-13C]-5-fluorouracil. Retrieved from [Link][23]

  • National Center for Biotechnology Information. (n.d.). 5-Fluorouracil. PubChem Compound Database. Retrieved from [Link][10]

  • Google Patents. (n.d.). WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor. Retrieved from [15]

  • Yajima, H., et al. (1982). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid. Chemical and Pharmaceutical Bulletin, 30(8), 3042-3045. Available from [Link][7]

  • The Royal Society of Chemistry. (2010). Supporting Information. Retrieved from [Link][24]

  • Yamamoto, H., et al. (2024). Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst. Chemical & Pharmaceutical Bulletin, 72(2), 213-219. [Link][25]

  • Wagner, J. R., et al. (2010). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Journal of Organic Chemistry, 75(1), 250-253. [Link][6]

  • ResearchGate. (n.d.). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Retrieved from [Link][26]

  • Chimirri, A., et al. (2010). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular Diversity, 14(4), 697-707. [Link][3]

  • ACS Publications. (2026). Organic Letters Ahead of Print. Retrieved from [Link][27]

  • Li, Y., et al. (2007). Novel Thermosensitive 5-fluorouracil-cyclotriphosphazene Conjugates: Synthesis, Thermosensitivity, Degradability, and in Vitro Antitumor Activity. Bioconjugate Chemistry, 18(6), 2079-2086. [Link][28]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Nature Reviews Cancer, 3(5), 330-338. [Link][11]

  • Diasio, R. B., & Harris, B. E. (1989). Biochemical and clinical pharmacology of 5-fluorouracil. Journal of Clinical Oncology, 7(11), 1768-1774. [Link][29]

  • Zeleňák, V., et al. (2019). A Study of 5-Fluorouracil Desorption from Mesoporous Silica by RP-UHPLC. Molecules, 24(7), 1317. [Link][12]

  • Ceron-Carrasco, J. P., et al. (2019). 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. Molecules, 24(20), 3698. [Link][13]

  • ResearchGate. (n.d.). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Retrieved from [Link][8]

  • Marks, T. J., et al. (2022). Rapid atom-efficient polyolefin plastics hydrogenolysis mediated by a well-defined single-site electrophilic/cationic organo-zirconium catalyst. Nature Communications, 13(1), 7132. [Link][30]

  • PubMed. (2019). 5-Fluorouracil-Complete Insight into Its Neutral and Ionised Forms. Retrieved from [Link][14]

  • Larsen, D. S., et al. (2013). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. The Journal of Organic Chemistry, 78(11), 5264-5272. [Link][31]

  • Fields, G. B., & Bardi, G. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Peptide Science, 111(4-5), e24116. [Link][9]

  • Mátyus, P., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Current Organic Chemistry, 21(24), 2549-2556. [Link][32]

  • Beall, H. D., & Sloan, K. B. (1998). Topical delivery of 5-fluorouracil (5-FU) by 1,3-bisalkylcarbonyl-5-FU prodrugs. International Journal of Pharmaceutics, 172(1-2), 125-134. [Link][33]

  • ResearchGate. (n.d.). Pathways for the catalyst-controlled hydrogenolysis of polyethylene (PE) into waxlike oligomers or gases. Retrieved from [Link][17]

Sources

side products in the synthesis of "1,3-Bis(4-methoxybenzyl)-5-fluorouracil"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil (a key intermediate, herein referred to as FDC-134). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding side product formation during the synthesis of FDC-134. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common synthetic challenges, ensuring a high-yield and high-purity outcome.

I. Reaction Overview and Key Challenges

The synthesis of this compound (FDC-134) is typically achieved through the N-alkylation of 5-fluorouracil (5-FU) with 4-methoxybenzyl halide (chloride or bromide) in the presence of a base. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce the overall yield. Understanding the underlying mechanisms is crucial for effective troubleshooting.

Core Reaction Pathway

The desired reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated nitrogen atoms of the 5-fluorouracil ring attack the electrophilic benzylic carbon of the 4-methoxybenzyl halide.

FDC-134 Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Dialkylation 5-Fluorouracil 5-Fluorouracil Deprotonated 5-FU Deprotonated 5-FU 5-Fluorouracil->Deprotonated 5-FU Base (e.g., K2CO3) Base Base FDC-134 FDC-134 Deprotonated 5-FU->FDC-134 + 2x 4-Methoxybenzyl Halide 4-Methoxybenzyl Halide (2 eq.) 4-Methoxybenzyl Halide (2 eq.)

Caption: Desired synthetic pathway for FDC-134.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of FDC-134, focusing on the identification and mitigation of side products.

FAQ 1: My reaction yields a significant amount of a mono-alkylated product. How can I favor the formation of the desired di-alkylated product?

Answer: The formation of N1-(4-methoxybenzyl)-5-fluorouracil and N3-(4-methoxybenzyl)-5-fluorouracil is a common issue arising from incomplete alkylation. Several factors can be optimized to drive the reaction to completion:

  • Stoichiometry of the Alkylating Agent: Ensure at least 2.2 to 2.5 equivalents of the 4-methoxybenzyl halide are used. An excess of the alkylating agent is often necessary to ensure both nitrogen atoms are substituted.

  • Reaction Time and Temperature: The second alkylation step is typically slower than the first. Increasing the reaction time or moderately raising the temperature can improve the yield of the di-substituted product. However, be cautious as excessive heat can lead to degradation.

  • Choice of Base and Solvent: A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is effective for this transformation.[1] The base should be sufficiently strong to deprotonate the second N-H bond after the first alkylation.

FAQ 2: I'm observing an impurity with a mass corresponding to the addition of a third 4-methoxybenzyl group. What is this, and how can I prevent its formation?

Answer: This is likely due to O-alkylation, where one of the carbonyl oxygens of the uracil ring is alkylated in addition to the two nitrogens. This side reaction is more prevalent under certain conditions:

  • Reaction Conditions Favoring O-Alkylation: The use of highly reactive alkylating agents and very strong bases can sometimes lead to O-alkylation.

  • Mitigation Strategies:

    • Control of Basicity: Using a moderately strong base like K₂CO₃ can disfavor O-alkylation compared to stronger bases like sodium hydride.

    • Temperature Control: Running the reaction at a controlled temperature (e.g., room temperature to 50°C) can help minimize this side reaction.

FAQ 3: My final product is contaminated with 4-methoxybenzyl alcohol and bis(4-methoxybenzyl) ether. Where do these come from?

Answer: These impurities typically arise from the degradation or side reactions of the 4-methoxybenzyl halide starting material, especially if moisture is present in the reaction.

  • Hydrolysis: 4-methoxybenzyl chloride is susceptible to hydrolysis, which produces 4-methoxybenzyl alcohol.

  • Ether Formation: Under basic conditions, the newly formed 4-methoxybenzyl alcohol can react with another molecule of 4-methoxybenzyl chloride to form bis(4-methoxybenzyl) ether.

Prevention:

  • Use anhydrous solvents and reagents.

  • Ensure the 4-methoxybenzyl halide is of high purity and stored under anhydrous conditions.[2]

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to exclude atmospheric moisture.[1]

FAQ 4: I'm having difficulty separating the mono- and di-alkylated products by column chromatography. Are there any tips?

Answer: The polarity difference between the mono- and di-alkylated products can sometimes be subtle.

  • Solvent System Optimization: A gradient elution on silica gel is often effective. Start with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

  • Alternative Purification: If chromatography is challenging, recrystallization could be an option if a suitable solvent system can be found.

Summary of Potential Side Products and Mitigation Strategies
Side ProductOriginMitigation Strategies
N1-(4-methoxybenzyl)-5-fluorouracil Incomplete reactionIncrease stoichiometry of alkylating agent, prolong reaction time, ensure adequate base.
N3-(4-methoxybenzyl)-5-fluorouracil Incomplete reactionIncrease stoichiometry of alkylating agent, prolong reaction time, ensure adequate base.[3]
O-Alkylated Products Reaction at carbonyl oxygenUse a moderately strong base, control reaction temperature.
4-Methoxybenzyl Alcohol Hydrolysis of alkylating agentUse anhydrous conditions, high-purity reagents.[4][5]
Bis(4-methoxybenzyl) Ether Reaction between alcohol and alkylating agentUse anhydrous conditions, high-purity reagents.
Visualizing Side Product Formation

Caption: Competing reactions in FDC-134 synthesis.

III. Recommended Protocol for Minimizing Side Products

This protocol is designed to favor the formation of this compound.

Materials:

  • 5-Fluorouracil (1.0 eq.)

  • 4-Methoxybenzyl chloride or bromide (2.5 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.4 eq.)[1]

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried, three-neck flask equipped with a magnetic stirrer and under an argon atmosphere, add 5-fluorouracil and anhydrous potassium carbonate.[1]

  • Add anhydrous DMF and stir the resulting suspension for 1 hour at room temperature.

  • Add 4-methoxybenzyl halide to the mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

IV. References

  • CrystEngComm. (n.d.). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. RSC Publishing. Retrieved from [Link]

  • Frontiers. (2014). N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. Retrieved from [Link]

  • PubMed Central. (2014). N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. Retrieved from [Link]

  • ResearchGate. (n.d.). On the alkylation of 5-fluorouracil – some recent findings. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. PMC. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Studies on Derivatives Uracil stability in various solvents and different functional groups. JOCPR. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection. Retrieved from [Link]

  • PubMed. (1982). N-Alkylated derivatives of 5-fluorouracil. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tegafur by alkylation of 5-fluorouracil under the Lewis acid- and metal salt-free conditions. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. Retrieved from [Link]

  • ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Retrieved from [Link]

  • ResearchGate. (2017). Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis and Anticancer Activities of Peptide 5-fluorouracil Derivatives. Retrieved from [Link]

  • ProQuest. (n.d.). Effect of N'-Benzyl Substituted Uracil and the Analogues on HIV-1 Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted uracil derivatives at N1 and N3 positions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

  • DORAS | DCU Research Repository. (n.d.). Synthesis of New 5-Fluorouracil Photosensitiser Conjugates for use as Prodrugs in the Photodynamic Therapy for Cancer. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil. This guide is designed for researchers, chemists, and drug development professionals who are working with this key synthetic intermediate. Our goal is to provide in-depth, field-proven insights to help you navigate common challenges and optimize your reaction yields. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot effectively.

Core Synthesis Protocol: N,N'-Dialkylation of 5-Fluorouracil

The most reliable and commonly cited method for synthesizing this compound is the direct N,N'-dialkylation of 5-fluorouracil (5-FU) using 4-methoxybenzyl halide in the presence of a base. The following protocol is adapted from established literature and serves as our baseline for optimization.[1]

Experimental Protocol: Step-by-Step
  • Preparation: Add 5-Fluorouracil (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.4 eq) to an oven-dried, three-neck flask equipped with a stir bar and under an inert argon atmosphere.[1]

    • Scientist's Note: The use of an oven-dried flask and an inert atmosphere is critical to prevent the introduction of atmospheric moisture, which can consume the base and lead to hydrolysis of the alkylating agent, reducing overall yield.[1]

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask. The volume should be sufficient to create a stirrable slurry. Stir the mixture for 1 hour at room temperature. The mixture may become a thick gel.[1]

  • Reagent Addition: Add 4-methoxybenzyl bromide (3.0 eq) to the reaction mixture. If the mixture is too thick, an additional small volume of anhydrous DMF can be added to improve stirring.[1]

    • Scientist's Note: A significant excess of the alkylating agent is used to drive the reaction equilibrium towards the desired di-substituted product, overcoming the slower rate of the second alkylation step.

  • Reaction: Stir the reaction for 24 hours at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a solvent system such as 2:1 hexanes/ethyl acetate.[1]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[1]

  • Purification: Purify the resulting crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 1:1 EtOAc/Hexanes), to afford the product as a white solid.[1]

Table 1: Recommended Reagent Stoichiometry & Conditions
Reagent/ParameterRecommended ValueRationale
5-Fluorouracil1.0 equivalentLimiting Reagent
4-Methoxybenzyl Bromide3.0 equivalentsDrives reaction to completion for di-substitution[1]
Potassium Carbonate (K₂CO₃)2.4 equivalentsProvides sufficient base for two deprotonations[1]
SolventAnhydrous DMFHigh-boiling polar aprotic solvent, solubilizes intermediates
AtmosphereInert (Argon or Nitrogen)Prevents reaction with atmospheric moisture[1]
TemperatureRoom TemperatureSufficient for Sₙ2 reaction without promoting side reactions
Reaction Time~24 hoursAllows for the slower second alkylation to complete[1]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 5-FU starting material. What are the likely causes and solutions?

A: This is the most frequent challenge and typically points to one of three areas: reagent quality, solubility, or reaction conditions.

  • Cause A: Presence of Moisture. 5-FU, K₂CO₃, and especially DMF are hygroscopic. Water will compete with 5-FU for the base and can hydrolyze your 4-methoxybenzyl bromide.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use a fresh, sealed bottle of anhydrous DMF or dry it over molecular sieves. Ensure your K₂CO₃ is finely ground and dried in an oven before use. Maintain a positive pressure of inert gas throughout the experiment.[1]

  • Cause B: Poor Reagent Solubility. While DMF is a good solvent, K₂CO₃ is only sparingly soluble, and the reaction is largely heterogeneous.[2] If the base and 5-FU anion are not sufficiently available, the reaction will be slow or incomplete.

    • Solution 1: Ensure vigorous stirring to maximize the surface area and interaction of the solid-phase base with the dissolved 5-FU.

    • Solution 2: Consider a more soluble base. Cesium carbonate (Cs₂CO₃) is significantly more soluble in organic solvents and can dramatically accelerate N-alkylation reactions, though it is more expensive.[2]

    • Solution 3: Gently heat the reaction. Increasing the temperature to 40-50 °C can improve solubility and reaction rate. However, monitor carefully for potential side product formation.

  • Cause C: Inactive Alkylating Agent. 4-methoxybenzyl bromide can degrade over time.

    • Solution: Use a fresh bottle of the reagent or verify its purity by ¹H NMR before use.

Problem 2: Formation of Mono-Alkylated Impurities

Q: My TLC shows the desired product spot, but also two other major spots that I suspect are the N1- and N3-mono-alkylated intermediates. How can I improve selectivity for the di-substituted product?

A: This is a classic selectivity problem in the alkylation of uracil analogues. The first alkylation is generally faster than the second.

  • Cause A: Insufficient Alkylating Agent or Reaction Time. The reaction may not have had enough electrophile or time to proceed to completion.

    • Solution 1: Ensure you are using at least 3.0 equivalents of 4-methoxybenzyl bromide. This stoichiometric excess is crucial for driving the reaction past the mono-alkylated stage.[1]

    • Solution 2: Extend the reaction time. Monitor the reaction by TLC every few hours after the initial 24-hour mark to see if the intermediate spots are converting to the final product.

  • Cause B: Insufficient Base. If there is not enough base to generate the di-anion of 5-FU or to deprotonate the mono-alkylated intermediate, the reaction will stall.

    • Solution: Use at least 2.4 equivalents of K₂CO₃. Ensure it is finely powdered to maximize its reactive surface area.

Problem 3: Difficult Product Purification

Q: I'm struggling to separate my product from the mono-alkylated intermediates and other impurities using column chromatography. What can I do?

A: Purification can be challenging due to the similar polarities of the desired product and the mono-substituted byproducts.

  • Solution 1: Optimize Chromatography.

    • Use a shallow solvent gradient during column chromatography. A slow increase from a non-polar eluent (e.g., 100% hexanes) to a more polar mixture (e.g., 1:1 EtOAc/Hexanes) can improve separation.

    • Try a different solvent system. Dichloromethane/methanol or dichloromethane/acetone systems can sometimes provide different selectivity and better separation.

  • Solution 2: Recrystallization. The desired 1,3-disubstituted product is often more symmetric and crystalline than the intermediates.

    • Attempt recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexanes. This can be a highly effective method for removing minor impurities and isolating a very pure product.[1]

  • Solution 3: Re-subject the Mixture. If the primary impurity is a mono-alkylated species, you can concentrate the impure fractions and re-subject them to the reaction conditions (base, alkylating agent, DMF) to drive the remaining starting material to the desired product.

Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a sequential double Sₙ2 reaction. The base deprotonates the acidic N-H protons of the uracil ring, and the resulting nucleophilic anion attacks the electrophilic benzylic carbon of the 4-methoxybenzyl bromide.

reaction_mechanism cluster_step1 Step 1: First Alkylation cluster_step2 Step 2: Second Alkylation FU 5-Fluorouracil FU_anion N1-Anion FU->FU_anion + K₂CO₃ - KHCO₃ Mono N1-Alkyl-5-FU FU_anion->Mono + PMB-Br - KBr Mono_anion N3-Anion Mono->Mono_anion + K₂CO₃ - KHCO₃ Di 1,3-Bis-alkyl-5-FU Mono_anion->Di + PMB-Br - KBr

Caption: Sequential Sₙ2 alkylation of 5-Fluorouracil.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve low-yield experiments systematically.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Are all reagents (DMF, K₂CO₃, PMB-Br) anhydrous and pure? start->check_reagents check_stoich Is stoichiometry correct? (PMB-Br ≥ 3 eq, K₂CO₃ ≥ 2.4 eq) check_reagents->check_stoich Yes fix_reagents Action: Use freshly dried solvents/reagents. Maintain inert gas flow. check_reagents->fix_reagents No check_conditions Is stirring vigorous? Is inert atmosphere maintained? check_stoich->check_conditions Yes fix_stoich Action: Verify calculations and add more reagent if necessary. check_stoich->fix_stoich No fix_conditions Action: Increase stir rate. Consider gentle heating (40-50 °C). check_conditions->fix_conditions No success Yield Optimized check_conditions->success Yes fix_reagents->start Re-run fix_stoich->start Re-run fix_conditions->start Re-run

Caption: Decision tree for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q1: Why is a polar aprotic solvent like DMF or DMSO required for this reaction? A: Polar aprotic solvents are ideal for Sₙ2 reactions. Their polarity helps to dissolve the charged intermediates (the 5-FU anion), but unlike protic solvents (like water or alcohols), they do not have acidic protons that can deactivate the nucleophile. Solvents like DMF and DMSO effectively solvate the potassium cation, leaving the 5-FU anion more "naked" and reactive towards the electrophile.[2][3]

Q2: Can I use a different base instead of potassium carbonate? A: Yes. K₂CO₃ is a common choice because it is inexpensive, relatively safe, and sufficiently basic to deprotonate 5-FU. However, as it is a heterogeneous base, reactions can be slow. For faster or more difficult alkylations, stronger bases like sodium hydride (NaH) or more soluble bases like cesium carbonate (Cs₂CO₃) can be used. NaH is much more hazardous and requires stricter anhydrous techniques. Cs₂CO₃ is an excellent but more costly alternative.[2]

Q3: Is it possible for O-alkylation to occur on the carbonyl groups of 5-FU? A: While N-alkylation is electronically and thermodynamically favored for uracil and its derivatives, O-alkylation is a potential side reaction, especially under certain conditions (e.g., using different alkylating agents or silver salts as the base).[4] However, for the reaction with alkyl halides using a carbonate base, N-alkylation is the overwhelmingly predominant pathway. Careful characterization of the final product by NMR and MS is always recommended to confirm the structure.

Q4: How can I confirm that my product is the 1,3-disubstituted isomer and not another isomer? A: Spectroscopic analysis is definitive. In the ¹H NMR spectrum of the desired product, you will see two distinct singlets for the two inequivalent benzylic methylene (-CH₂-) groups, as well as the aromatic signals for the two 4-methoxybenzyl groups and the remaining C6-H proton of the pyrimidine ring.[1] The disappearance of the two N-H protons from the 5-FU starting material is also a key indicator. Comparing the full spectral data to literature values provides final confirmation.[1]

References

  • Krishnan, R., et al. (2011). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. National Institutes of Health. Available at: [Link]

  • Gallo, R. C., et al. (1979). N-Alkylated derivatives of 5-fluorouracil. PubMed. Available at: [Link]

  • Gao, F., et al. (2012). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. PMC - NIH. Available at: [Link]

  • Ozaki, S. (1996). Synthesis and antitumor activity of 5-fluorouracil derivatives. PubMed. Available at: [Link]

  • Baker, B. R., & Jackson, G. D. F. (1965). On the Alkylation of 5-Fluorouracil-Some Recent Findings. ResearchGate. Available at: [Link]

  • Lin, T. S., et al. (1986). (o- and p-Nitrobenzyloxycarbonyl)-5-fluorouracil derivatives as potential conjugated bioreductive alkylating agents. PubMed. Available at: [Link]

  • Ghotekar, B. K., et al. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. ResearchGate. Available at: [Link]

  • Reddit r/Chempros Discussion. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • Request PDF. (Date unavailable). Synthesis of N-Polyfluorinated Alkyl Derivatives of Uracil and 5-Substituted Uracils. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1,3-Bis(4-methoxybenzyl)-5-fluorouracil. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this N1,N3-disubstituted 5-fluorouracil (5-FU) prodrug candidate. A common challenge in the synthesis and formulation of such compounds is their stability, particularly under the acidic conditions often required for deprotection or during formulation development. This guide provides in-depth answers to frequently encountered issues, troubleshooting advice, and validated protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing unexpected cleavage of one or both p-methoxybenzyl (PMB) groups under what I thought were mild acidic conditions. Why is this happening?

Answer: This is a common and expected behavior for this class of compounds. The N-C bonds linking the p-methoxybenzyl (PMB) groups to the uracil ring are inherently acid-labile. The mechanism involves the protonation of the ether oxygen on the PMB group or, more likely, the nitrogen of the uracil ring, followed by the departure of the PMB group as a stabilized carbocation.[1][2]

Causality Explained: The stability of the leaving group is the critical factor. The para-methoxy substituent is a strong electron-donating group, which significantly stabilizes the resulting benzyl carbocation through resonance.[1] This makes the PMB group highly susceptible to cleavage even under mild acidic conditions, such as exposure to silica gel, protic solvents with trace acids, or weak Brønsted/Lewis acids.[1][3] Conditions like trifluoroacetic acid (TFA), even in catalytic amounts, can readily initiate deprotection.[4][5] Therefore, if you are observing premature deprotection, a thorough review of all reagents and materials for hidden sources of acidity is warranted.

Question 2: What are the likely degradation products of this compound in an acidic medium?

Answer: Under acidic conditions, the compound will undergo sequential hydrolysis, cleaving the PMB groups one at a time. The primary degradation products you should expect to see are:

  • 1-(4-methoxybenzyl)-5-fluorouracil (Mono-deprotected intermediate): One PMB group is cleaved.

  • 3-(4-methoxybenzyl)-5-fluorouracil (Mono-deprotected intermediate): The other PMB group is cleaved. In practice, distinguishing between the N1 and N3 isomers may require careful analytical work, though studies suggest N3 derivatives can be more stable in vitro.[6]

  • 5-Fluorouracil (5-FU): The final product after both PMB groups are removed.[7][8]

  • p-Methoxybenzyl alcohol and its derivatives: The cleaved PMB carbocation will be quenched by nucleophiles in the medium (e.g., water, alcohols).

The core 5-fluorouracil ring itself is generally stable under acidic conditions, with studies showing negligible degradation even when refluxed in 5N HCl.[7][8] The primary instability of your molecule comes from the N-benzyl protecting groups.

Compound NameStructureExpected m/z [M+H]⁺
This compound(Parent)371.14
1-(4-methoxybenzyl)-5-fluorouracil(Intermediate)251.08
3-(4-methoxybenzyl)-5-fluorouracil(Intermediate)251.08
5-Fluorouracil(Final Degradant)131.03
Question 3: My goal is to selectively cleave only one of the two PMB groups. Is this feasible with acid?

Answer: Achieving high selectivity for mono-deprotection using acidic methods is extremely challenging. The electronic environment of the N1 and N3 positions is similar enough that acid-catalyzed cleavage will typically proceed at both sites, leading to a mixture of the starting material, both mono-deprotected isomers, and fully deprotected 5-FU. While careful titration of the acid and low temperatures might favor the formation of the mono-protected intermediate, isolating it in high yield is often difficult. For selective cleavage, enzymatic or alternative chemical methods not based on acid lability would likely be more successful.

Question 4: How can I monitor the stability of my compound in a specific acidic buffer or formulation?

Answer: The most reliable method is to perform a forced degradation study using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[7][9][10] A stability-indicating method is one that can separate the intact parent drug from all its potential degradation products without interference.

Workflow Summary:

  • Develop an HPLC Method: A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) is a common starting point.[7][11]

  • Subject the Compound to Stress: Incubate a solution of your compound in the acidic medium of interest at a controlled temperature.

  • Time-Point Analysis: Withdraw aliquots at specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quantify: Analyze the samples by HPLC to measure the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants.

See the "Protocols" section below for a detailed experimental workflow.

Key Diagrams and Workflows

Chemical Structure and Degradation Pathway

G parent This compound mono1 1-(4-methoxybenzyl)-5-fluorouracil parent->mono1 H⁺ / H₂O (-p-methoxybenzyl alcohol) mono3 3-(4-methoxybenzyl)-5-fluorouracil parent->mono3 H⁺ / H₂O (-p-methoxybenzyl alcohol) final 5-Fluorouracil mono1->final H⁺ / H₂O (-p-methoxybenzyl alcohol) mono3->final H⁺ / H₂O (-p-methoxybenzyl alcohol)

Caption: Acid-catalyzed degradation pathway of the title compound.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) incubate Incubate at 37°C (Compound in Buffer) prep_stock->incubate prep_buffer Prepare Acidic Buffer (e.g., pH 2.0 HCl) prep_buffer->incubate sample Sample at Time Points (0, 1, 4, 8, 24h) incubate->sample quench Quench Reaction (Neutralize with Base) sample->quench hplc Analyze by RP-HPLC-UV quench->hplc quant Quantify Peaks (% Parent vs. Degradants) hplc->quant

Caption: Workflow for conducting a forced degradation study.

Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol outlines a general procedure to assess the stability of this compound in an acidic solution as recommended by ICH guidelines.[7][12]

1. Materials & Reagents:

  • This compound (high purity)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (18 MΩ·cm)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Potassium phosphate monobasic (for HPLC mobile phase)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in ACN in a 10 mL volumetric flask.

  • Acidic Stress Solution (0.1 N HCl): Prepare a solution of 0.1 N HCl in deionized water.

  • Working Sample (50 µg/mL): Transfer 0.5 mL of the stock solution into a 10 mL flask. Add 5 mL of the 0.1 N HCl solution. Place the flask in a thermostatically controlled water bath at 40°C. This is your T=0 sample; immediately withdraw an aliquot for analysis.

3. Stress Procedure:

  • Maintain the working sample flask at 40°C.

  • Withdraw aliquots (e.g., 200 µL) at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Immediately upon withdrawal, quench the reaction by transferring the aliquot to a vial containing an equivalent amount of 0.1 N NaOH to neutralize the acid. Dilute with mobile phase to an appropriate concentration for HPLC analysis.

4. HPLC Analysis (Example Conditions):

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)[7]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 266 nm[11]

  • Injection Volume: 10 µL

5. Data Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Identify and quantify the relative percentage of degradation product peaks. A degradation of 10-20% is generally considered sufficient to demonstrate the stability-indicating nature of the method.[12]

References

  • Chemical and biological degradation of 5-fluorouracil prodrugs having high serum albumin binding potencies. Biological & Pharmaceutical Bulletin. Available at: [Link]

  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega. Available at: [Link]

  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters. Available at: [Link]

  • Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation. IP Indexing. Available at: [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules. Available at: [Link]

  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Stability Indicating Analytical Method Development, Validation. IOSR Journal of Pharmacy. Available at: [Link]

  • PMB Protection - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Degradation of 5-FU over time under various stress conditions. ResearchGate. Available at: [Link]

  • p-Methoxybenzyl (PMB) Protective Group. Chem-Station. Available at: [Link]

  • p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides. PubMed. Available at: [Link]

  • Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. European Journal of Cancer. Available at: [Link]

  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules. Available at: [Link]

  • Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil Under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1,3-Bis(4-methoxybenzyl)-5-fluorouracil." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability in basic environments. Our goal is to equip you with the scientific rationale behind experimental design and to help you anticipate and resolve challenges.

Introduction

This compound is an N,N'-disubstituted derivative of the widely-used anticancer agent 5-fluorouracil (5-FU). The introduction of the 4-methoxybenzyl (PMB) groups at the N1 and N3 positions is a common strategy in medicinal chemistry to create prodrugs with altered solubility, stability, and pharmacokinetic profiles.[1][2] Understanding the stability of this compound, especially under basic conditions, is critical for its synthesis, formulation, and biological evaluation. This guide provides a comprehensive overview of the factors influencing its stability and offers practical solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am performing a reaction with this compound in a basic solution and I'm seeing unexpected byproducts and a lower than expected yield of my desired product. What could be happening?

Answer:

The primary suspect is the degradation of the this compound molecule under basic conditions. The parent compound, 5-fluorouracil, is known to be susceptible to degradation in alkaline environments.[3][4] This instability is likely to extend to its derivatives. Two main degradation pathways should be considered:

  • Hydrolysis of the Uracil Ring: The pyrimidine ring of 5-fluorouracil can undergo hydrolytic cleavage under basic conditions. This process is initiated by the hydration of the C5-C6 double bond, followed by ring-opening.[5] For this compound, this would lead to the formation of various degradation products, ultimately breaking down the core structure of the molecule.

  • Debenzylation: The N-benzyl groups, in this case, 4-methoxybenzyl groups, can be cleaved under certain conditions. While typically stable, prolonged exposure to strong bases, especially at elevated temperatures, could potentially lead to the removal of one or both PMB groups.

Troubleshooting Steps:

  • pH Control: Carefully monitor and control the pH of your reaction. If possible, use the mildest basic conditions that still allow your desired reaction to proceed. Consider using a buffered solution to maintain a stable pH.

  • Temperature Management: Perform your reaction at the lowest possible temperature. Degradation reactions are often accelerated by heat.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to basic conditions. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Inert Atmosphere: While the primary degradation is likely hydrolytic, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.

Question 2: I am trying to analyze the purity of my this compound sample after an experiment in a basic medium using HPLC, but I am getting inconsistent results and broad peaks. What could be the issue?

Answer:

Inconsistent HPLC results and poor peak shape can be indicative of on-column degradation or issues with the analytical method itself. Given the compound's potential instability in basic conditions, your HPLC mobile phase could be a contributing factor.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is not basic. A neutral or slightly acidic mobile phase is generally recommended for the analysis of 5-FU and its derivatives.[3][6] A mobile phase containing a phosphate buffer at a pH around 5.0 is often a good starting point.[3]

  • Method Validation: It is crucial to use a validated, stability-indicating HPLC method. This means the method should be able to separate the intact drug from its degradation products.[4][7]

  • Sample Preparation: Prepare your samples for HPLC analysis in a neutral or slightly acidic diluent and analyze them as quickly as possible. Avoid storing samples in basic solutions.

  • Column Choice: A C18 reversed-phase column is commonly used for the analysis of 5-fluorouracil and its derivatives.[3][6]

Question 3: During the workup of my reaction involving this compound under basic conditions, I am observing the formation of a precipitate. What is it and how can I avoid it?

Answer:

Precipitation during workup could be due to several factors:

  • Formation of Salts: If you are neutralizing a basic solution with acid, you will form salts that may have limited solubility in your extraction solvent.

  • Degradation Products: The degradation products of this compound may be less soluble in the organic solvent used for extraction.

  • Parent Compound Precipitation: Changes in pH and solvent composition during workup can cause the parent compound itself to precipitate if its solubility limit is exceeded.

Troubleshooting Steps:

  • Solvent Selection: Choose an extraction solvent in which both your product and potential byproducts are reasonably soluble.

  • Controlled Neutralization: Perform the neutralization step slowly and with cooling to control the temperature and prevent rapid precipitation.

  • Filtration: If a precipitate forms, you may need to filter the mixture before proceeding with the extraction. The precipitate should then be analyzed separately to identify its composition.

Frequently Asked Questions (FAQs)

Q1: What is the likely degradation pathway of this compound under basic conditions?

A1: Based on the known degradation of 5-fluorouracil, a plausible pathway for this compound involves the initial hydration of the C5-C6 double bond of the pyrimidine ring. This is followed by cleavage of the N3-C4 bond and subsequent breakdown of the ring structure.[5] The 4-methoxybenzyl groups are expected to remain attached to the nitrogen atoms during the initial stages of ring hydrolysis.

G This compound This compound Hydrated Intermediate Hydrated Intermediate This compound->Hydrated Intermediate OH- Ring-Opened Intermediate Ring-Opened Intermediate Hydrated Intermediate->Ring-Opened Intermediate Ring Cleavage Degradation Products + Urea Derivative Degradation Products + Urea Derivative Ring-Opened Intermediate->Degradation Products + Urea Derivative Further Decomposition

Caption: Proposed degradation pathway of this compound.

Q2: How can I monitor the stability of this compound in a basic solution?

A2: A stability-indicating HPLC method is the most reliable way to monitor the degradation of the compound. This involves incubating a solution of the compound at a specific basic pH and temperature, and then analyzing samples at various time points to measure the decrease in the concentration of the parent compound and the appearance of any degradation products.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container at a cool temperature and protected from light. Solutions of the compound, especially in basic media, should be prepared fresh and used immediately.

Experimental Protocols

Protocol 1: Stability Study of this compound under Basic Conditions

This protocol outlines a general procedure for assessing the stability of the target compound in a basic solution using HPLC.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M) for neutralization

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solution: Dilute the stock solution with a basic solution (e.g., 0.1 M NaOH) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubation: Incubate the test solution at a controlled temperature (e.g., room temperature or 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the test solution.

  • Sample Quenching: Immediately neutralize the withdrawn sample with an equivalent amount of HCl solution to stop the degradation.

  • HPLC Analysis: Analyze the neutralized sample by a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining this compound against time to determine the degradation rate.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Solution Stock Solution Test Solution (Basic) Test Solution (Basic) Stock Solution->Test Solution (Basic) Incubate (Controlled T) Incubate (Controlled T) Test Solution (Basic)->Incubate (Controlled T) Withdraw Aliquots (Timepoints) Withdraw Aliquots (Timepoints) Incubate (Controlled T)->Withdraw Aliquots (Timepoints) Neutralize (Quench) Neutralize (Quench) Withdraw Aliquots (Timepoints)->Neutralize (Quench) HPLC Analysis HPLC Analysis Neutralize (Quench)->HPLC Analysis Data Analysis (Degradation Rate) Data Analysis (Degradation Rate) HPLC Analysis->Data Analysis (Degradation Rate)

Caption: Experimental workflow for stability testing.

Table 1: Stability of 5-Fluorouracil at Different pH Values

This table summarizes the general stability of the parent compound, 5-fluorouracil, which can be used as a reference for its derivatives.

pH ConditionStability of 5-FluorouracilReference
Acidic (pH < 4)Generally stable, but some degradation can occur.[3][4]
Neutral (pH 6-8)Relatively stable.[6]
Basic (pH > 8)Significant degradation is observed.[3][4][5]

References

  • Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. innovativepublication.com. [Link]

  • Synthesis of novel 5-fluorouracil derivatives containing amino acid Schiff base and their antitumor activities. ResearchGate. [Link]

  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. PubMed. [Link]

  • Chemical and biological degradation of 5-fluorouracil prodrugs having high serum albumin binding potencies. PubMed. [Link]

  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. PMC - NIH. [Link]

  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed. [Link]

  • Development and validation of stability indicating HPLC method for the estimation of 5-Fluorouracil and related substances in topical formulation. ResearchGate. [Link]

  • Prodrugs of 5-fluorouracil. VII. Hydrolysis kinetics and physicochemical properties of N-ethoxy - PubMed. PubMed. [Link]

  • Kinetics of 5-fluorouracil degradation by heterogenous TiO2 photocatalysis. ResearchGate. [Link]

  • Cardiotoxicity of commercial 5-fluorouracil vials stems from the alkaline hydrolysis of this drug. PMC - NIH. [Link]

  • [Stability of 5-fluorouracil solutions according to different parameters]. PubMed. [Link]

  • Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. [Link]

  • Examination of the Kinetics of Degradation of the Antineoplastic Drug 5-fluorouracil by Chlorine and Bromine. PubMed. [Link]

  • Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. GaBI Journal. [Link]

  • N-Alkylated derivatives of 5-fluorouracil. PubMed. [Link]

  • Dynamics of Uracil and 5-Fluorouracil in DNA. PMC - PubMed Central. [Link]

  • Oxidative degradation of the antineoplastic drugs 5-fluorouracil and cytarabine in aqueous solution by potassium permanganate. ResearchGate. [Link]

  • Influence of pH on the uptake of 5-fluorouracil into isolated tumour cells. PubMed. [Link]

  • Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs. PubMed Central. [Link]

  • Cardiotoxicity of commercial 5-fluorouracil vials stems from the alkaline hydrolysis of this drug. ResearchGate. [Link]

  • Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. NIH. [Link]

  • Uracil and 5-fluorouracil degradation pathway. ResearchGate. [Link]

  • Physical characterization and bioavailability assessment of 5-fluorouracil-based nanostructured lipid carrier (NLC): In vitro drug release, Hemolysis, and permeability modulation. PubMed. [Link]

Sources

Technical Support Center: Purification of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1,3-Bis(4-methoxybenzyl)-5-fluorouracil" (Product Code: TRC-B486700-100MG, CAS Number: 897304-05-1).[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this key intermediate. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: Based on the typical synthesis route, which involves the N,N'-dialkylation of 5-fluorouracil with 4-methoxybenzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF), you can anticipate several types of impurities.[2]

  • Unreacted Starting Materials: Residual 5-fluorouracil and 4-methoxybenzyl bromide.

  • Mono-alkylation Product: N-(4-methoxybenzyl)-5-fluorouracil, where only one of the nitrogen atoms on the uracil ring has been alkylated.

  • By-products from Side Reactions: These can include products from the degradation of the solvent or reactants under the reaction conditions. For instance, with 5-fluorouracil, related pyrimidine impurities such as uracil or 5-chlorouracil could potentially be present.[3][4][]

  • Solvent Residues: Residual DMF or other solvents used in the synthesis and workup.

The physical and chemical properties of these impurities are often very similar to the desired product, which can make purification challenging.[6]

Q2: My initial purification by recrystallization is giving a low yield and the purity isn't improving significantly. What am I doing wrong?

A2: This is a common issue. While recrystallization is a powerful technique, its success is highly dependent on the solvent system and the nature of the impurities.[7][8]

Causality: If the impurities have very similar solubility profiles to your target compound in the chosen solvent, simple recrystallization will be inefficient. The impurities will co-crystallize with your product, leading to low purity, or a significant portion of your product will remain in the mother liquor, resulting in low yield.

Troubleshooting Steps:

  • Solvent Screening: A systematic solvent screening is crucial. Your goal is to find a solvent or a solvent mixture where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain either highly soluble or insoluble at all temperatures.

    • Recommended Solvents to Test: Based on the structure of your compound (aromatic rings, ether groups, polar uracil core), consider solvents like ethyl acetate, dichloromethane, chloroform, acetonitrile, and mixtures of these with less polar solvents like hexanes or heptane.[9]

  • Gradient Recrystallization: Instead of a single-step cooling, try a gradient cooling approach.[10] This involves slowly cooling the solution to a first temperature to allow for the selective crystallization of your product, followed by further cooling to a lower temperature. This can sometimes improve the selectivity of the crystallization process.

  • Anti-Solvent Addition: Dissolve your crude product in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add an "anti-solvent" (a solvent in which your product is poorly soluble, like hexanes) until turbidity is observed. Then, allow the solution to slowly cool. This can often induce the crystallization of the desired product while keeping impurities in solution.

Q3: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate even after column chromatography. How can I improve my separation?

A3: This indicates that your column chromatography conditions are not optimized for separating the specific impurities present.

Causality: The choice of stationary phase (e.g., silica gel) and the mobile phase (eluent) determines the separation efficiency. If the polarity of your eluent is too high, both your product and impurities will travel up the column quickly with little separation. If it's too low, everything might remain at the baseline.

Troubleshooting Protocol:

  • TLC Optimization is Key: Before running a column, meticulously optimize the mobile phase using TLC. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and show clear separation from all impurity spots.

    • Start with a Hexanes/Ethyl Acetate Gradient: This is a good starting point for compounds of moderate polarity. A typical purification of this compound has utilized a 1:1 mixture of ethyl acetate and hexanes.[2]

    • Consider a Third Solvent: If a two-solvent system isn't providing adequate separation, adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can sometimes fine-tune the separation.

  • Column Packing and Loading:

    • Ensure your column is packed uniformly to avoid channeling.

    • Load your sample in a minimal amount of the mobile phase or a strong solvent that is then diluted with the mobile phase. Overloading the column is a common cause of poor separation.

  • Flow Rate: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, leading to improved resolution.

Q4: How do I confirm the purity of my final product? What analytical techniques should I use?

A4: A combination of analytical techniques is essential to definitively assess the purity of your this compound.

Recommended Analytical Workflow:

Analytical TechniquePurposeKey Parameters to Check
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect trace impurities.Peak purity analysis, absence of impurity peaks at the expected retention times. A reversed-phase C18 column is often suitable.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirm the chemical structure and identify any structural impurities.Correct chemical shifts, integration values, and absence of unexpected signals.
Mass Spectrometry (MS) Confirm the molecular weight of the compound.Presence of the correct molecular ion peak (for C₂₀H₁₉FN₂O₄, the expected molecular weight is approximately 370.37 g/mol ).[1]
Melting Point Assess purity; a sharp melting range indicates high purity.Compare the observed melting point to the literature value (if available). A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Guide 1: Recrystallization Workflow for this compound

This guide provides a systematic approach to developing a robust recrystallization protocol.

Caption: A stepwise workflow for developing a recrystallization protocol.

Guide 2: Decision Tree for Choosing a Purification Method

When faced with a purification challenge, this decision tree can help you select the most appropriate strategy.

Purification_Decision_Tree start Crude Product Analysis (TLC/HPLC) q1 Are impurities significantly different in polarity? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No method1 Flash Column Chromatography ans1_yes->method1 q2 Is the product thermally stable and has a distinct crystal structure? ans1_no->q2 ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No method2 Recrystallization ans2_yes->method2 q3 Are impurities non-volatile? ans2_no->q3 ans3_yes Yes q3->ans3_yes Yes ans3_no No q3->ans3_no No ans3_yes->method1 method3 Consider Preparative HPLC ans3_no->method3

Caption: A decision tree to guide the selection of a purification method.

In-Depth Protocols

Protocol 1: Standard Silica Gel Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Equilibration: Equilibrate the column by running at least 5-10 column volumes of the initial mobile phase through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. For example, you can increase the proportion of ethyl acetate in the hexanes/ethyl acetate mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purity Analysis
  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.[11]

  • Mobile Phase: An isocratic or gradient system of acetonitrile and water is commonly used.[12] You may need to add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 266 nm for fluorouracil derivatives) is standard.[13]

  • Sample Preparation: Prepare a stock solution of your sample in a suitable solvent (e.g., acetonitrile or mobile phase) at a known concentration (e.g., 1 mg/mL). Further dilute this solution to an appropriate concentration for injection (e.g., 10-100 µg/mL).

  • Injection and Analysis: Inject a small volume (e.g., 10-20 µL) of the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

References

  • National Center for Biotechnology Information. (n.d.). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2017). Stability Indicating Analytical Method Development, Validation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
  • Pharmaffiliates. (n.d.). Fluorouracil-impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. Retrieved from [Link]

  • Springer. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of 5-Fluorouracil on on Primesep 100 and Primesep P Columns with LC/MS Compatible Mobile Phase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN109134385B - Method for purifying uracil compounds.
  • ResearchGate. (2008). and 5-fluoro-5-nitro-substituted uracil derivatives. Synthesis and structure. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) 5-Fluorouracil – Characteristics and Analytical Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Nonclassical Recrystallization. Retrieved from [Link]

  • Wiley Online Library. (2016). Nonclassical Recrystallization. Retrieved from [Link]

  • SciELO. (2013). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and purification of [2-13C]-5-fluorouracil. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.

Sources

troubleshooting incomplete deprotection of p-methoxybenzyl groups from uracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The p-methoxybenzyl (PMB) group is a versatile protecting group for the N3 position of uracil and its derivatives, widely used in nucleoside chemistry and oligonucleotide synthesis. Its removal, however, can be fraught with challenges, leading to incomplete reactions, low yields, and complex product mixtures. This guide provides in-depth troubleshooting strategies, detailed protocols, and the chemical rationale behind them to help researchers navigate and resolve common issues encountered during the deprotection of PMB-protected uracils.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PMB deprotection with Trifluoroacetic Acid (TFA) is sluggish or incomplete. What are the likely causes and how can I fix it?

This is a common issue often related to reagent quality, reaction conditions, or the inherent stability of the p-methoxybenzyl cation intermediate.

Core Problem: Acid-catalyzed deprotection relies on the formation of a stabilized p-methoxybenzyl carbocation.[1] If this cation is not effectively removed from the reaction, it can re-alkylate the deprotected uracil or other nucleophilic species, leading to a stalling equilibrium and side products.[2][3]

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your TFA is fresh and anhydrous. Water contamination can interfere with the reaction kinetics.

  • Increase TFA Equivalents: While catalytic acid can work, stoichiometric or even excess TFA is often required to drive the reaction to completion.[4] Start with 10-20% TFA in a suitable solvent like Dichloromethane (DCM).

  • Incorporate a Cation Scavenger: This is the most critical step. The generated PMB cation needs to be trapped.

    • Anisole or 1,3-Dimethoxybenzene: These electron-rich aromatics are excellent scavengers, reacting with the PMB cation via Friedel-Crafts alkylation.[3][5] Use 3-5 equivalents.

    • Triethylsilane (TES): TES can reduce the PMB cation to p-methoxytoluene, effectively and irreversibly removing it from the reaction mixture.[6]

  • Optimize Temperature: Most TFA deprotections are run at 0 °C to room temperature. If the reaction is slow, cautiously warming it may improve the rate, but also increases the risk of side reactions. Monitor closely with Thin-Layer Chromatography (TLC).

Q2: I'm seeing multiple spots on my TLC plate after an acidic deprotection. What are they?

You are likely observing a mixture of starting material, your desired product, and one or more side products.

  • Spot 1 (Highest Rf): Starting PMB-protected uracil.

  • Spot 2 (Lowest Rf): Desired deprotected uracil (more polar).

  • Intermediate Spot(s): Often a result of re-alkylation of the uracil product by the PMB cation at a different position, or alkylation of the solvent or other nucleophiles present.[5][6]

To confirm, run co-spot TLCs with your starting material. The solution is nearly always the effective use of a scavenger as described in Q1.

Q3: My oxidative deprotection using DDQ is not working. The reaction mixture color changed, but I'm only recovering starting material.

Oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is highly effective but has specific requirements.

Core Problem: The DDQ mechanism involves a single-electron transfer (SET) from the electron-rich PMB group, followed by the attack of water to form a hemiacetal, which then collapses to release the deprotected compound.[7][8][9] The absence of water is a common reason for failure.

Troubleshooting Steps:

  • Ensure Presence of Water: The reaction requires a small amount of water to proceed to completion. A common solvent system is DCM:H₂O (e.g., 18:1 or 10:1 v/v).[7][9] Running the reaction under strictly anhydrous conditions will likely cause it to stall after the initial charge-transfer complex formation.[9]

  • Check DDQ Stoichiometry: Use a slight excess of DDQ (typically 1.1 to 1.5 equivalents) to ensure complete oxidation.[7]

  • Monitor Reaction Progress: The reaction mixture typically turns a dark green or brown upon addition of DDQ, indicating the formation of the charge-transfer complex.[9] This color should fade as the reaction completes. Use TLC to monitor the disappearance of the starting material.

  • Consider an Alternative Oxidant: If DDQ fails, Ceric Ammonium Nitrate (CAN) is another powerful oxidant for PMB deprotection.[10][11] It is typically used in an acetonitrile/water solvent system.

Q4: My substrate has other acid-sensitive protecting groups (e.g., Boc, Trityl). Can I still use TFA to remove the PMB group?

This is challenging. The PMB group is generally more acid-labile than a standard benzyl group but less labile than highly sensitive groups like Trityl.

Solution: Use an Orthogonal Method.

This is a classic scenario where oxidative deprotection with DDQ is superior. DDQ is highly chemoselective for electron-rich benzyl ethers like PMB and will not cleave most other common protecting groups such as Boc, TBDMS, Acetates, or standard Benzyl ethers under typical conditions.[7][12] This makes it an essential tool for orthogonal deprotection strategies in complex syntheses.

Data & Method Comparison

ParameterAcidic Deprotection (TFA)Oxidative Deprotection (DDQ)
Primary Reagent Trifluoroacetic Acid (TFA)2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Typical Conditions 5-20% TFA in DCM, 0 °C to RT1.1-1.5 eq. DDQ in DCM:H₂O (18:1), 0 °C to RT
Mechanism Carbocation formationSingle Electron Transfer (SET)
Key Additive Cation Scavenger (Anisole, TES)Water
Byproducts p-methoxybenzyl-scavenger adductp-methoxybenzaldehyde, DDQH₂
Advantages Simple reagents, easy workup (if scavenged)High chemoselectivity, orthogonal to many groups
Disadvantages Low selectivity, risk of side reactionsRequires aqueous conditions, DDQ is toxic

Experimental Protocols

Protocol 1: Acidic Deprotection using TFA with Anisole Scavenger

Objective: To remove the PMB group from a uracil derivative under acidic conditions while minimizing side reactions.

Methodology:

  • Preparation: Dissolve the PMB-protected uracil (1.0 eq.) in anhydrous Dichloromethane (DCM) to a concentration of ~0.1 M.

  • Add Scavenger: Add anisole (4.0 eq.) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Initiation: Slowly add Trifluoroacetic Acid (TFA, ~10-20% of total volume) dropwise to the stirred solution.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC every 15-30 minutes. Allow it to warm to room temperature if the reaction is slow.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, and extract with DCM (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Oxidative Deprotection using DDQ

Objective: To chemoselectively remove the PMB group in the presence of other sensitive functional groups.

Methodology:

  • Preparation: Dissolve the PMB-protected uracil (1.0 eq.) in a mixture of DCM and water (e.g., 18:1 v/v) to a concentration of ~0.05-0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of DDQ: Add DDQ (1.2 eq.) to the cooled solution in one portion. The mixture should turn a dark color.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC. The dark color should fade upon completion.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. This step neutralizes the acidic DDQH₂ byproduct and helps in its removal.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Workup: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography. The p-methoxybenzaldehyde byproduct is typically easy to separate.

Visualized Workflows and Mechanisms

G cluster_start Start: Incomplete Deprotection cluster_acid Acidic Method (TFA) cluster_oxidative Oxidative Method (DDQ) cluster_end Resolution start Reaction Stalled or Low Yield check_scavenger Add/Increase Cation Scavenger (Anisole/TES)? start->check_scavenger Using TFA? check_water Ensure H2O is in Solvent Mix? start->check_water Using DDQ? check_tfa Increase TFA Concentration? check_scavenger->check_tfa Yes end_node Reaction Complete check_tfa->end_node check_ddq Increase DDQ Equivalents (1.1-1.5)? check_water->check_ddq Yes check_ddq->end_node

Caption: Troubleshooting workflow for incomplete PMB deprotection.

G cluster_mech TFA-Mediated Deprotection Mechanism A Uracil-N-PMB B Protonated Ether A->B + H+ (from TFA) C Deprotected Uracil B->C Cleavage D PMB Cation B->D D->A Re-alkylation (Side Reaction) E Trapped Cation (e.g., PMB-Anisole) D->E + Scavenger Scavenger Anisole (Scavenger) Scavenger->E

Caption: Mechanism of acid-catalyzed PMB deprotection and scavenging.

G cluster_mech DDQ-Mediated Deprotection Mechanism A Uracil-N-PMB B Radical Cation + DDQ Radical Anion A->B + DDQ (SET) C Hemiacetal Intermediate B->C + H₂O D Deprotected Uracil C->D Collapse E p-Methoxy- benzaldehyde C->E DDQ DDQ DDQ->B H2O H₂O H2O->C

Caption: Mechanism of oxidative PMB deprotection with DDQ.

References

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. Retrieved from [Link]

  • Hamada, S., et al. (2020). Oxidative Deprotection of p-Methoxybenzyl Ethers by a Nitroxyl Radical Catalyst. Yakugaku Zasshi, 141(10), 1147-1154. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Oxidative photoredox catalysis: mild and selective deprotection of PMB ethers mediated by visible light. Chemical Communications. Retrieved from [Link]

  • YouTube. (2021). DDQ Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). PMB Protection - Common Conditions. Retrieved from [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]

  • Jung, M. E., & Koch, P. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(47), 6051-6054. Retrieved from [Link]

  • Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2017). Usage of Anisole in PMB deprotection using TFA?. Retrieved from [Link]

  • Reddit. (n.d.). Anyone have an idea about the mechanism for the cleavage of this linker?. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. Retrieved from [Link]

  • ATDBio. (n.d.). Chapter 5: Solid-phase oligonucleotide synthesis. Nucleic Acids Book. Retrieved from [Link]

  • University of Southampton. (n.d.). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton. Retrieved from [Link]

  • RSC Publishing. (n.d.). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. Retrieved from [Link]

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Approach for Deprotection and Scavenging of PMB Group Using POCl3. Retrieved from [Link]

  • ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Retrieved from [Link]

  • Leiden University Scholarly Publications. (2015). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: Competing formation of N-(hydroxymethyl) δ-lactams. Retrieved from [Link]

  • ScienceDirect. (n.d.). Versatile reagent ceric ammonium nitrate in modern chemical synthesis. Retrieved from [Link]

  • Iowa Research Online. (n.d.). A facile chemoselective deprotection of the p-methoxybenzyl group. Retrieved from [Link]

Sources

unexpected byproducts in the L-Selectride reduction of "1,3-Bis(4-methoxybenzyl)-5-fluorouracil"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the L-Selectride reduction of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges, particularly the emergence of unexpected byproducts. Our goal is to equip you with the scientific rationale behind the experimental design to ensure a successful and reproducible synthesis.

Introduction to the Reaction

The reduction of this compound with L-Selectride (Lithium tri-sec-butylborohydride) is a crucial step in the synthesis of various fluoropyrimidine-based therapeutic agents. The intended reaction is a 1,4-conjugate addition (Michael addition) of a hydride to the α,β-unsaturated system within the pyrimidine ring. This selectively reduces the C5-C6 double bond to yield the desired product, 5,6-dihydro-1,3-bis(4-methoxybenzyl)-5-fluorouracil.[1]

L-Selectride is the reagent of choice due to its steric bulk, which favors the 1,4-addition over the direct 1,2-reduction of the carbonyl groups.[2][3] However, despite its selectivity, variations in reaction conditions, reagent quality, or substrate purity can lead to the formation of unexpected byproducts. This guide will help you identify and mitigate these issues.

Reaction_Pathway cluster_main Main Reaction Pathway Starting_Material This compound Product 5,6-Dihydro-1,3-bis(4-methoxybenzyl)-5-fluorouracil (Desired Product) Starting_Material->Product L-Selectride, THF, -78 °C

Caption: The intended reaction pathway for the L-Selectride reduction.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of L-Selectride in this reaction?

A1: L-Selectride serves as a sterically hindered nucleophilic hydride donor. Its large size prevents it from easily attacking the sterically hindered carbonyl carbons (C2 and C4) of the uracil ring. Instead, it selectively delivers a hydride to the C6 position, leading to a 1,4-conjugate addition that reduces the C5-C6 double bond.[2][3]

Q2: Why is a low temperature (-78 °C) crucial for this reaction?

A2: Low temperatures are essential to enhance the selectivity of the reaction. At higher temperatures, the kinetic barrier for the less favored 1,2-reduction of the carbonyl groups can be overcome, potentially leading to over-reduction byproducts. Maintaining a temperature of -78 °C ensures that the reaction proceeds via the desired 1,4-addition pathway.

Q3: What is the purpose of the saturated ammonium chloride (NH₄Cl) quench?

A3: The saturated NH₄Cl solution serves two main purposes. First, it neutralizes the highly reactive L-Selectride reagent remaining in the reaction mixture. Second, it protonates the enolate intermediate formed after the hydride addition, yielding the final 5,6-dihydro product. It is a mildly acidic workup that is generally compatible with the p-methoxybenzyl (PMB) protecting groups.

Q4: Can other reducing agents be used for this transformation?

A4: While other reducing agents can reduce α,β-unsaturated systems, many lack the selectivity of L-Selectride. For instance, stronger, less sterically hindered reagents like Lithium Aluminum Hydride (LiAlH₄) are more likely to reduce the amide-like carbonyl groups, leading to a complex mixture of over-reduced and ring-opened products.[4] Sodium borohydride (NaBH₄) is generally not reactive enough to effect this transformation under mild conditions.

Troubleshooting Guide: Unexpected Byproducts

This section addresses common issues encountered during the L-Selectride reduction of this compound, with a focus on identifying and mitigating the formation of unexpected byproducts.

Troubleshooting_Byproducts Start Starting Material This compound Desired Desired Product 5,6-Dihydrouracil Start->Desired L-Selectride (1,4-addition) Byproduct2 Byproduct 2: PMB Deprotection (Mono- or Di-deprotected) Start->Byproduct2 Harsh Workup Reagent Impurities Byproduct3 Byproduct 3: Incomplete Reaction (Unreacted Starting Material) Start->Byproduct3 Insufficient L-Selectride Low Reagent Quality Byproduct1 Byproduct 1: Over-reduction (Tetrahydrouracil derivative) Desired->Byproduct1 Excess L-Selectride Higher Temp.

Caption: Potential pathways leading to unexpected byproducts.

Problem 1: My TLC analysis shows a spot with a similar Rf to my starting material, and my final yield is low.

Possible Cause: This is indicative of an incomplete reaction , where a significant amount of the starting material remains unreacted.

Troubleshooting Steps:

  • Verify Reagent Quality and Stoichiometry:

    • L-Selectride is highly sensitive to air and moisture.[5] Use a fresh bottle or a recently titrated solution. An old or improperly stored reagent will have a lower effective concentration, leading to incomplete conversion.

    • Ensure that at least 1.1 equivalents of L-Selectride are used, as specified in established protocols.[1] If you suspect your reagent has degraded, consider using a slightly larger excess (e.g., 1.2-1.3 equivalents).

  • Optimize Reaction Time:

    • While the reaction is typically complete within 90 minutes at -78 °C, you can monitor the reaction progress by TLC.[1] Carefully quench a small aliquot of the reaction mixture and run a TLC plate to check for the disappearance of the starting material.

  • Ensure Proper Temperature Control:

    • Maintain the reaction temperature at a consistent -78 °C (a dry ice/acetone bath is recommended). If the temperature rises significantly, the reagent may decompose before the reaction is complete.

Problem 2: I observe a more polar byproduct on my TLC plate, and my NMR spectrum shows a new peak in the alcohol region (around 4-5 ppm).

Possible Cause: This suggests over-reduction of one of the carbonyl groups, likely the C4 carbonyl, to a hydroxyl group, forming a tetrahydrouracil derivative. L-Selectride, while selective, can reduce ketones and lactams, especially under forcing conditions.[6]

Troubleshooting Steps:

  • Strict Stoichiometry Control:

    • Avoid using a large excess of L-Selectride. Stick to 1.1-1.2 equivalents. A significant excess of the reducing agent increases the likelihood of a second, slower reduction of the carbonyl group.

  • Maintain Low Temperature:

    • Do not allow the reaction to warm up prematurely. The 1,2-reduction of the carbonyl has a higher activation energy than the desired 1,4-addition. Maintaining a low temperature throughout the addition and stirring time is critical for selectivity.

  • Quenching Procedure:

    • Quench the reaction at -78 °C as soon as the starting material has been consumed (as determined by TLC monitoring). Avoid letting the reaction stir for an extended period after completion.

Problem 3: My NMR spectrum is complex, with unexpected aromatic signals and possibly phenolic -OH peaks. My mass spectrometry data shows fragments corresponding to the loss of one or both p-methoxybenzyl (PMB) groups.

Possible Cause: This points to the cleavage of the PMB protecting groups . While PMB ethers are generally stable to L-Selectride, cleavage can occur under certain conditions.

Troubleshooting Steps:

  • Reagent Purity:

    • L-Selectride can be quite basic. Impurities in the reagent or the solvent (THF) could potentially facilitate deprotection. Ensure you are using high-purity, anhydrous THF.

  • Workup Conditions:

    • The standard quench with saturated NH₄Cl is mildly acidic and generally safe for PMB groups. However, if a more acidic workup is employed, or if the workup is prolonged, PMB cleavage can occur.[7][8] Ensure the workup is performed efficiently and at a controlled temperature. Avoid any strong acids.

  • Alternative Deprotection Pathways:

    • While less common, L-Selectride has been reported to cause O-demethylation in certain molecular scaffolds.[5] The Lewis acidic boron byproducts generated in the reaction could also contribute to PMB ether lability. A clean and rapid workup is the best way to minimize this side reaction.

Summary of Potential Byproducts and Their Characteristics

Byproduct TypeDescriptionAnalytical Signatures
Unreacted Starting Material This compoundTLC Rf similar to starting material; NMR and MS match the starting compound.
Over-reduction Product Tetrahydro-5-fluorouracil derivative with a C4-OH group.More polar (lower Rf) on TLC; Appearance of an alcohol proton in ¹H NMR; Loss of a carbonyl signal in ¹³C NMR.
Deprotection Products Mono- or di-deprotected 5,6-dihydrouracil.Significantly more polar on TLC; Complex aromatic region in ¹H NMR; Appearance of phenolic -OH signals; Mass spectrum shows loss of 121 or 242 amu.

Recommended Experimental Protocol

This protocol is adapted from established literature procedures for the L-Selectride reduction of this compound.[1]

  • Preparation:

    • To an oven-dried flask under an argon atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction:

    • Slowly add L-Selectride (1.0 M solution in THF, 1.1 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at -78 °C for 90 minutes. Monitor the reaction by TLC if necessary.

  • Workup:

    • While still at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired 5,6-dihydro-1,3-bis(4-methoxybenzyl)-5-fluorouracil.

References

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2001). Organic Chemistry (1st ed.). Oxford University Press.
  • Hubbard, J. L., & Dake, G. (2012). Lithium Tri-sec-butylborohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Chem-Station. (2017, May 22). L/N/K-Selectride. Chem-Station International Edition. [Link]

  • Li, W., et al. (2013). A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules, 18(9), 10457-10467. [Link]

  • Reddit User Discussion. (2011). A question about L-Selectride workups... r/chemistry. [Link]

  • Wilson, Z. E., et al. (2010). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Nucleosides, Nucleotides & Nucleic Acids, 29(4-6), 405-413. [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Grokipedia. (n.d.). L-selectride. Grokipedia. [Link]

  • Coop, A., et al. (1998). L-Selectride as an Efficient Reagent for the O-Demethylation of Opioids. The Journal of Organic Chemistry, 63(13), 4392–4396.
  • Kiessling, L. L., & Gestwicki, J. E. (2001). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 3(7), 987-989. [Link]

  • Falck, J. R., et al. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(43), 5673-5675. [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry. [Link]

Sources

issues with the solubility of "1,3-Bis(4-methoxybenzyl)-5-fluorouracil" during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Bis(4-methoxybenzyl)-5-fluorouracil. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the workup and purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target molecule.

Introduction to this compound

This compound is a key intermediate in the synthesis of various uracil derivatives.[1] Its structure, featuring two para-methoxybenzyl (PMB) protecting groups on the uracil core, significantly influences its solubility profile, making it distinct from its parent compound, 5-fluorouracil (5-FU). Understanding these properties is crucial for a successful workup and purification. This guide is based on established chemical principles and documented laboratory procedures to address common solubility-related issues.

Troubleshooting Guide: Workup & Purification

This section addresses specific issues that may arise during the experimental workup of this compound in a question-and-answer format.

Question 1: My compound precipitated out of the organic layer during the aqueous wash. What should I do?

Answer:

Precipitation during an aqueous wash is a common issue when the polarity of the organic solvent is altered by residual water-miscible solvents from the reaction or when the compound has borderline solubility.

Immediate Actions:

  • Add more of the primary organic solvent: Increase the volume of the primary extraction solvent (e.g., ethyl acetate or chloroform) to redissolve the precipitate.

  • Switch to a better solvent: If the compound remains insoluble, consider adding a co-solvent in which it has higher solubility, such as a small amount of dichloromethane or tetrahydrofuran (THF). Be mindful that THF is water-miscible and may complicate phase separation.

Preventative Measures for Future Experiments:

  • Thoroughly remove reaction solvents: Before starting the workup, ensure that any polar, water-miscible solvents used in the reaction (like DMF or DMSO) are removed as much as possible under reduced pressure.

  • Choose an appropriate extraction solvent: Based on solubility data, chloroform and ethyl acetate are good choices for this compound.[1][2][3]

Question 2: After quenching my reaction, I'm observing a persistent emulsion during the extraction. How can I break it?

Answer:

Emulsions are often caused by the presence of salts, fine solid particles, or compounds acting as surfactants.

Methods to Break Emulsions:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing a cleaner separation.

  • Filtration: If fine solid byproducts are present, filtering the entire mixture through a pad of Celite® can help break the emulsion.

  • Patience and Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to phase separation. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent emulsion formation.

Question 3: My crude product is an oil or a gum after solvent evaporation. How can I solidify it?

Answer:

Oiling out is common when the crude product contains impurities that depress the melting point or inhibit crystallization.

Strategies for Solidification:

  • Trituration: Add a solvent in which your product is sparingly soluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture of ethyl acetate/hexanes). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be collected by filtration.

  • Recrystallization: If the purity of the crude product is reasonably high, recrystallization from a suitable solvent system is the best approach for both purification and obtaining a crystalline solid. A solvent system of ethyl acetate/hexanes is a good starting point.[4]

  • Solvent Removal under High Vacuum: Ensure all residual solvent has been removed by placing the sample under high vacuum for an extended period.

Question 4: I am having difficulty dissolving my crude product for silica gel chromatography. Which solvent should I use?

Answer:

The choice of loading solvent for chromatography is critical to ensure the compound binds to the silica gel at the top of the column.

Recommended Approach:

  • Minimal Volume of a Stronger Solvent: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble, such as dichloromethane (DCM) or chloroform.

  • Adsorption onto Silica Gel: Once dissolved, add a small amount of silica gel to the solution and evaporate the solvent. This will result in the crude product being adsorbed onto the silica, which can then be dry-loaded onto the column. This technique generally leads to better separation.

  • Direct Liquid Loading: If dry loading is not feasible, dissolve the sample in the mobile phase, or a solvent slightly more polar than the mobile phase, and load it directly onto the column. For this compound, a 1:1 mixture of ethyl acetate/hexanes has been successfully used as an eluent, so dissolving the sample in a small amount of this mixture could be effective.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: The compound is a white solid with good solubility in chlorinated solvents and polar aprotic solvents.[1][2][3]

SolventSolubility
ChloroformSoluble[1][2][3]
Dichloromethane (DCM)Expected to be soluble
Dimethylformamide (DMF)Soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Ethyl AcetateSoluble[1][2][3]
Tetrahydrofuran (THF)Expected to be soluble
MethanolSlightly Soluble[2]
Hexanes/HeptaneSparingly soluble to insoluble
WaterInsoluble

Q2: Can I use acidic or basic conditions during the workup?

A2: It is generally advisable to avoid strongly acidic or basic conditions. The para-methoxybenzyl (PMB) protecting groups are susceptible to cleavage under strong acidic conditions. While generally stable to base, prolonged exposure to strong bases could potentially lead to degradation of the fluorouracil core. Mild aqueous washes, such as with saturated sodium bicarbonate or dilute ammonium chloride, are generally well-tolerated.

Q3: What is a reliable method for the purification of this compound?

A3: Silica gel column chromatography is a documented and effective method for the purification of this compound. A solvent system of ethyl acetate and hexanes in a 1:1 ratio has been shown to provide good separation.[4] Thin-layer chromatography (TLC) should be used to determine the optimal eluent composition for your specific crude material.

Q4: How does the solubility of this compound compare to 5-fluorouracil (5-FU)?

A4: The solubility is drastically different. 5-FU is sparingly soluble in water and has limited solubility in many organic solvents.[5][6][7] The two large, relatively non-polar para-methoxybenzyl groups in this compound render the molecule much more lipophilic and significantly increase its solubility in organic solvents like chloroform and ethyl acetate, while making it virtually insoluble in water.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for the workup and purification of this compound and a logical approach to troubleshooting common solubility issues.

G cluster_0 Workup Protocol cluster_1 Purification start Reaction Mixture in Organic Solvent (e.g., DMF) quench Quench Reaction (e.g., with Water) start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_brine Wash with Brine extract->wash_brine dry Dry Organic Layer (e.g., over MgSO4) wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate crude Crude Product evaporate->crude dissolve Dissolve Crude in Minimal Solvent crude->dissolve chromatography Silica Gel Chromatography (e.g., 1:1 EtOAc/Hexanes) dissolve->chromatography collect Collect Fractions chromatography->collect evaporate_pure Evaporate Solvent from Pure Fractions collect->evaporate_pure pure Pure Product evaporate_pure->pure G cluster_0 Precipitation During Wash cluster_1 Crude Product is an Oil/Gum cluster_2 Difficulty Dissolving for Chromatography issue Solubility Issue Encountered precipitate Precipitate in Organic Layer issue->precipitate oil Oily/Gummy Crude issue->oil dissolve_issue Insoluble in Loading Solvent issue->dissolve_issue add_solvent Add more primary solvent precipitate->add_solvent add_cosolvent Add co-solvent (e.g., DCM) add_solvent->add_cosolvent triturate Triturate with non-polar solvent oil->triturate recrystallize Recrystallize triturate->recrystallize min_strong_solvent Use minimal strong solvent dissolve_issue->min_strong_solvent dry_load Dry load onto silica min_strong_solvent->dry_load

Caption: Troubleshooting logic for solubility issues.

References

  • This compound - Data Sheet. (n.d.).
  • This compound | 897304-05-1. (n.d.). ChemicalBook.
  • Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. (2011).
  • CAS 897304-05-1 this compound. (n.d.). BOC Sciences.
  • 897304-05-1|this compound. (n.d.). BIOFOUNT.
  • Solubility study of 5-FU at 37 °C. (2022).
  • Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. (2018).
  • An investigation on enhancement of solubility of 5 fluorouracil by applying complexation technique-characterization, dissolution and molecular-modeling studies. (n.d.).
  • Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. (2022).
  • Method for purifying uracil compounds. (2021).
  • Natural polymer derivative-based pH-responsive nanoformulations with entrapped diketo-tautomers of 5-fluorouracil for enhanced cancer therapy. (2024).
  • 5-Fluorouracil - PRODUCT INFORM
  • Synthesis of Uracil Derivatives and Some of Their Reactions. (2009). Asian Journal of Chemistry.
  • Supplementary Data Design and Synthesis of Uracil Urea Derivatives as Potent and Selective Fatty Acid Amide Hydrolase Inhibitors. (n.d.). The Royal Society of Chemistry.
  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (2009).

Sources

preventing the formation of over-alkylated products in 5-fluorouracil synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Regioselectivity in 5-Fluorouracil Alkylation

5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy, and its synthetic derivatization is critical for developing next-generation prodrugs with improved therapeutic indices.[1] A frequent and challenging step in this process is N-alkylation, which is often plagued by the formation of undesired over-alkylated products. The 5-FU scaffold possesses two reactive secondary amine positions at N1 and N3. Under many standard alkylation conditions, the reaction can proceed non-selectively, leading to a mixture of N1-monoalkylated, N3-monoalkylated, and N1,N3-dialkylated species.[2][3]

This mixture complicates downstream processing, necessitates difficult chromatographic separations, and ultimately reduces the yield of the desired, pharmacologically active mono-alkylated product. This guide provides in-depth troubleshooting advice and preventative strategies to control N-alkylation, minimize over-alkylation, and ensure high-yield, regioselective synthesis of 5-FU derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary over-alkylated products in 5-FU synthesis?

The most common over-alkylated product is the N1,N3-dialkylated 5-fluorouracil. This occurs when both imide protons on the pyrimidine ring are substituted by the alkylating agent.

Q2: Why is controlling regioselectivity between the N1 and N3 positions so critical?

The biological activity of 5-FU is directly linked to the N1 position. For 5-FU to be an effective antimetabolite, the N1 position must be available for intracellular metabolization to cytotoxic nucleotides that inhibit DNA and RNA synthesis.[4][5][6][7] Therefore, in the synthesis of many prodrugs, the goal is often to selectively alkylate the N3 position, leaving the N1 position unsubstituted or protected by a group that can be cleaved in vivo.

Q3: What are the key reaction parameters that influence over-alkylation?

Over-alkylation is primarily governed by four factors:

  • Base: The strength and steric bulk of the base used for deprotonation.

  • Stoichiometry: The molar ratio of the alkylating agent to the 5-FU substrate.

  • Solvent: The polarity and coordinating ability of the solvent.

  • Temperature: Higher temperatures often lead to reduced selectivity and increased side products.

Q4: How can I quickly assess my reaction for the presence of over-alkylated products?

A simple Thin Layer Chromatography (TLC) analysis is the fastest method. The N1,N3-dialkylated product is typically less polar than the mono-alkylated products and will have a higher Rf value. For definitive identification and quantification, High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy are required.[8][9] A characteristic feature in the UV spectrum is that N3-substituted products exhibit a bathochromic (red) shift in alkaline pH, unlike N1-substituted products.[2][3]

Troubleshooting Guide: Common Experimental Issues

Issue 1: My primary product is the N1,N3-dialkylated species.

This outcome indicates that the reaction conditions are too harsh or non-selective, leading to the deprotonation and subsequent alkylation of both nitrogen atoms.

Root Cause Analysis & Corrective Actions:

The pKa values of the N1-H and N3-H protons are distinct, but a sufficiently strong base or excess alkylating agent will overcome this difference.

  • Action 1: Adjust Stoichiometry. Reduce the molar equivalents of the alkylating agent. Start with a 1:1 or even slightly substoichiometric ratio (e.g., 0.95 eq.) of the alkylating agent relative to 5-FU.

  • Action 2: Modify the Base. Switch from a strong, small base (e.g., NaH, K₂CO₃) to a weaker or more sterically hindered base. Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can provide sufficient basicity while mitigating over-alkylation.[4][10]

  • Action 3: Lower the Reaction Temperature. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux). This reduces the reaction rate, often enhancing selectivity.

  • Action 4: Evaluate Solvent Choice. The choice of solvent can influence which nitrogen is more reactive. Aprotic polar solvents like DMF or acetonitrile are common. Investigating the effect of different solvents can be beneficial for regioselectivity.[11]

Table 1: Impact of Reaction Parameters on 5-FU Alkylation
ParameterCondition Favoring Over-AlkylationRecommended Adjustment for Mono-alkylationRationale
Alkylating Agent > 1.5 molar equivalents0.95 - 1.1 molar equivalentsLimits availability of the electrophile for a second alkylation event.
Base Strong, non-hindered (e.g., NaH)Weaker, hindered (e.g., DBU, Et₃N)A weaker base may selectively deprotonate the more acidic proton, while a hindered base can sterically disfavor the second deprotonation/alkylation.
Temperature High (e.g., > 80 °C)Low to moderate (0 °C to 50 °C)Lower kinetic energy increases the energy difference between competing reaction pathways, favoring the more selective route.
Solvent -Aprotic polar (e.g., MeCN, DMF)Solvates the ions effectively. Solvent screening may be required for optimal regioselectivity in specific cases.[11]
Issue 2: The reaction yields an inseparable mixture of N1- and N3-mono-alkylated products.

This is a classic regioselectivity problem. While both nitrogens are nucleophilic, their reactivity can be modulated. Direct alkylation of unprotected 5-FU often leads to mixtures, with the product ratio depending on the alkylating agent.[2][3]

Root Cause Analysis & Corrective Actions:

The most robust solution to poor regioselectivity is to temporarily block one of the nitrogen atoms, forcing the reaction to occur at the desired position. This is achieved using a protecting group.

  • Action 1: Implement a Protecting Group Strategy. To achieve selective N3-alkylation, the N1 position can be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it can be installed selectively and removed under mild conditions.[12]

  • Action 2: Consider a Silylation Approach. For selective N1-alkylation, a common strategy involves first silylating the 5-FU with an agent like hexamethyldisilazane (HMDS). This generates a more soluble silylated intermediate, which often reacts with alkylating agents preferentially at the N1 position.[13]

Preventative Strategy: A Protecting Group Workflow for Selective N3-Alkylation

To avoid regioselectivity issues from the outset, a protecting group strategy is the most effective and reliable approach. The following workflow details the use of a Boc protecting group to direct alkylation specifically to the N3 position.

Diagram 1: N3-Alkylation Workflow using N1-Boc Protection

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection Start 5-Fluorouracil Protect React with Boc₂O, DMAP in Acetonitrile Start->Protect Selective Protection Intermediate Isolate N1-Boc-5-FU Protect->Intermediate Alkylate React with R-X, Base (e.g., K₂CO₃) in DMF Intermediate->Alkylate Regioselective Alkylation Product_Protected N1-Boc-N3-Alkyl-5-FU Alkylate->Product_Protected Deprotect Treat with TFA in DCM Product_Protected->Deprotect Removal of Protecting Group Final_Product Isolate Pure N3-Alkyl-5-FU Deprotect->Final_Product

Caption: Workflow for selective N3-alkylation of 5-FU.

Experimental Protocol: N1-Boc Protection for N3-Alkylation

(Adapted from Jaime-Figueroa, S. et al., 2005) [12]

  • Protection of N1 Position:

    • Dissolve 5-fluorouracil (1.0 eq.) in dry acetonitrile.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

    • Stir the mixture at room temperature overnight.

    • Remove the solvent in vacuo.

    • Purify the crude product via flash chromatography to yield pure N1-Boc-5-fluorouracil. Verification Point: Confirm structure by ¹H NMR and Mass Spectrometry.

  • Alkylation of N3 Position:

    • Dissolve N1-Boc-5-fluorouracil (1.0 eq.) in dry DMF.

    • Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq.).

    • Add the desired alkylating agent (R-X, 1.1 eq.) dropwise.

    • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product to obtain N1-Boc-N3-alkyl-5-fluorouracil.

  • Deprotection of N1 Position:

    • Dissolve the protected product in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) and stir at room temperature.

    • Monitor the reaction by TLC.

    • Once complete, neutralize the acid and purify to yield the final, regiochemically pure N3-alkyl-5-fluorouracil.

Understanding the Mechanism: Pathways to Mono- and Di-Alkylation

The challenge of over-alkylation stems from the competitive deprotonation and nucleophilic attack from both the N1 and N3 positions of the 5-FU ring.

Diagram 2: Competing Alkylation Pathways of 5-Fluorouracil

G FU 5-Fluorouracil (5-FU) Base + Base - H⁺ Anion 5-FU Anion FU->Anion - H⁺ (Base) N1_Product N1-Alkyl-5-FU (Desired Product A) Anion->N1_Product Path 1a (N1 Attack) N3_Product N3-Alkyl-5-FU (Desired Product B) Anion->N3_Product Path 1b (N3 Attack) RX + R-X RX2 + R-X RX3 + R-X Dialkyl_Product N1,N3-Dialkyl-5-FU (Over-alkylation Product) N1_Product->Dialkyl_Product Path 2a (Further Alkylation) N3_Product->Dialkyl_Product Path 2b (Further Alkylation)

Caption: Reaction pathways leading to mono- and di-alkylated 5-FU.

This diagram illustrates how the initial deprotonation of 5-FU generates an anion that can be alkylated at either N1 or N3. If the resulting mono-alkylated product is deprotonated again and reacts with another molecule of the alkylating agent, the undesired over-alkylation product is formed. Controlling conditions to favor Path 1a or 1b while suppressing Path 2a and 2b is the primary goal of the optimization process.

References

  • Sloan, K. B., & Koch, S. A. (1983). 1-Alkylcarbonyloxymethyl prodrugs of 5-fluorouracil (5-FU): synthesis, physicochemical properties, and topical delivery of 5-FU. Journal of Pharmaceutical Sciences, 72(4), 349-353. [Link]

  • Welch, C. J., & Chattopadhyaya, J. (1983). 3-N-Acyl Uridines: Preparation and Properties of a New Class of Uracil Protecting Group. Acta Chemica Scandinavica, 37b, 147-150. [Link]

  • Guan, D., et al. (2006). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 11(5), 363-372. [Link]

  • Kundu, N. G., & Schmitz, S. A. (1982). N-Alkylated derivatives of 5-fluorouracil. Journal of Pharmaceutical Sciences, 71(8), 935-938. [Link]

  • Weiss, J. T., et al. (2014). N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. Frontiers in Chemistry, 2, 56. [Link]

  • Weiss, J. T., et al. (2014). Supplementary Material for N-alkynyl derivatives of 5-fluorouracil. Frontiers in Chemistry. [Link]

  • Beall, H. D., & Sloan, K. B. (1996). 1-Alkylcarbonyl-5-fluorouracil Prodrugs: Synthesis, Thermal and Hydrolytic Stability. Drug Development and Industrial Pharmacy, 22(2), 85-90. [Link]

  • ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. Reagent Guides. [Link]

  • Sanyal, U., & Chakraborti, S. K. (2006). On the Alkylation of 5-Fluorouracil-Some Recent Findings. Synthetic Communications, 36(1), 49-56. [Link]

  • Sanyal, U., & Chakraborti, S. K. (2006). On the alkylation of 5-fluorouracil – some recent findings. ResearchGate. [Link]

  • Perbost, R., et al. (1994). Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection. Tetrahedron Letters, 35(19), 3165-3168. [Link]

  • Jaime-Figueroa, S., et al. (2005). N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. Synthetic Communications, 35(11), 1541-1547. [Link]

  • CN104447576A - Method for preparing 5-fluorouracil.
  • Bakó, T., et al. (2020). Synthesis of tegafur by alkylation of 5-fluorouracil under the Lewis acid- and metal salt-free conditions. Research on Chemical Intermediates, 46, 4195-4206. [Link]

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  • Breda, M., & Barattè, S. (2009). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytica Chimica Acta, 653(2), 121-133. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fluorouracil? [Link]

  • Dr.Oracle. (2025). What is the mechanism of action for 5-fluorouracil (5-FU)? [Link]

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  • de-Paz, E. C., et al. (2016). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 118, 253-264. [Link]

  • CN102060940A - Synthesis process of 5-fluorouracil derivatives.
  • Su, Y. T., et al. (2017). Theoretical Studies of the Glycosidation of 2-O-Substituted 5-Fluorouracil: N-Regioselective Synthesis with the Phase-Transfer-Catalysis Method. The Journal of Organic Chemistry, 82(24), 13244-13253. [Link]

  • Gotsko, M. D., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(13), 5183. [Link]

  • Wankhede, S. B., et al. (2016). Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. International Journal of Pharmaceutical Sciences Review and Research, 40(1), 226-230. [Link]

  • Ji, Y. H., et al. (1987). (o- and p-Nitrobenzyloxycarbonyl)-5-fluorouracil derivatives as potential conjugated bioreductive alkylating agents. Journal of Medicinal Chemistry, 30(7), 1274-1277. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 5,6-Dihydro-5-fluorouracil: An In-Depth Analysis of Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key metabolites is of paramount importance for biological studies and the development of novel therapeutic strategies. 5,6-Dihydro-5-fluorouracil (5-DHFU) is the primary and rate-limiting catabolite of the widely used anticancer drug 5-fluorouracil (5-FU), formed by the action of dihydropyrimidine dehydrogenase (DPD).[1][2][3][4] Understanding the biological role of 5-DHFU and developing it as a potential prodrug necessitates efficient and scalable synthetic routes. This guide provides a comprehensive comparison of alternative methods for the synthesis of 5,6-dihydro-5-fluorouracil, offering detailed protocols, experimental data, and an analysis of the advantages and limitations of each approach.

Introduction: The Significance of 5,6-Dihydro-5-fluorouracil

5-Fluorouracil has been a cornerstone of chemotherapy for decades, primarily functioning by inhibiting thymidylate synthase and disrupting DNA synthesis.[5][6] However, its efficacy is often accompanied by severe toxicity, largely attributed to variations in the activity of DPD, the enzyme responsible for its degradation to the less toxic 5-DHFU.[2][5][6] In patients with deficient DPD activity, 5-FU accumulates to toxic levels.[5][6] Consequently, the ability to synthesize 5-DHFU is crucial for studying 5-FU metabolism, investigating drug resistance, and exploring 5-DHFU as a potential therapeutic agent or prodrug.[5][6]

Historically, the synthesis of 5-DHFU has been challenging, with early methods providing low yields.[5][6][7][8][9] This guide will explore and compare three primary synthetic strategies:

  • Catalytic Hydrogenation of 5-Fluorouracil: A direct but problematic approach.

  • Chemoselective Reduction using L-Selectride with N-Protecting Groups: A more refined and higher-yielding chemical method.

  • Enzymatic Reduction: A biomimetic approach with its own set of advantages and disadvantages.

Method 1: Catalytic Hydrogenation of 5-Fluorouracil

The most direct approach to synthesizing 5-DHFU is the catalytic hydrogenation of the C5-C6 double bond of 5-FU.[5][6] This method, while conceptually simple, is hampered by a significant side reaction: hydrogenolysis of the C-F bond, leading to the formation of 5,6-dihydrouracil (DHU) as an inseparable impurity.[5][6]

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 5-Fluorouracil (5-FU)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve 5-Fluorouracil (e.g., 790 mg, 6.1 mmol) in methanol (100 mL) with vigorous stirring for 1 hour to ensure complete dissolution.[5][6]

  • To this solution, add 10 wt % Pd/C catalyst (e.g., 646 mg, 0.61 mmol).[5][6]

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 36 hours.[5][6]

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite to remove the Pd/C catalyst.[5][6]

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting solid from water to yield the product.

Performance and Limitations
  • Yield: Moderate, around 66%.[5][6]

  • Purity: The major drawback of this method is the contamination with 5,6-dihydrouracil (DHU), typically in an 85:15 ratio of 5-DHFU to DHU, which is difficult to separate.[5][6]

  • Mechanism of Side Reaction: The palladium catalyst, while effective for hydrogenation, can also catalyze the cleavage of the carbon-fluorine bond, a common issue with vinylic and aliphatic C-F bonds under these conditions.[5][6]

Catalytic_Hydrogenation FU 5-Fluorouracil H2_PdC H₂, 10% Pd/C Methanol, RT, 36h FU->H2_PdC DHFU 5,6-Dihydro-5-fluorouracil (Desired Product) H2_PdC->DHFU Hydrogenation (85%) DHU 5,6-Dihydrouracil (Byproduct) H2_PdC->DHU Hydrogenolysis (15%)

Caption: Catalytic hydrogenation of 5-FU leading to the desired 5-DHFU and the byproduct DHU.

Method 2: L-Selectride Reduction with N-Protecting Groups

To overcome the limitations of catalytic hydrogenation, a more sophisticated chemical synthesis has been developed.[5][6][7][8][9] This method employs the use of protecting groups for the nitrogen atoms of the uracil ring, followed by a chemoselective reduction of the double bond using L-Selectride (lithium tri-sec-butylborohydride). This approach can be initiated from either 5-FU or, more economically, from uracil.

Synthesis from 5-Fluorouracil

This pathway involves a two-step process: protection followed by reduction and deprotection.

Step 1: Protection of 5-Fluorouracil

  • To a suspension of 5-FU and potassium carbonate in anhydrous DMF, add p-methoxybenzyl chloride (PMB-Cl).

  • Heat the reaction mixture and monitor for the formation of 1,3-bis(4-methoxybenzyl)-5-fluorouracil.

  • After completion, perform an aqueous workup and purify the protected 5-FU by column chromatography.

Step 2: Reduction and Deprotection

  • Dissolve the protected 5-FU in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Add L-Selectride (1 M in THF) dropwise and stir for 2 hours at -78 °C.[5]

  • Quench the reaction with water and allow it to warm to room temperature.

  • Extract the product and purify by column chromatography to yield 1,3-bis(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil.

  • Deprotection is achieved by treating the product with trifluoroacetic acid (TFA) to cleave the PMB groups, yielding the final 5-DHFU product.

Synthesis from Uracil

A more cost-effective variation of this method starts with uracil, which is significantly cheaper than 5-FU.[5] This multi-step synthesis involves protection, reduction, and then electrophilic fluorination.

  • Protection: Protect the nitrogen atoms of uracil with p-methoxybenzyl groups as described for 5-FU.

  • Reduction: Reduce the protected uracil with L-Selectride in anhydrous THF at -78 °C.[5]

  • Fluorination: To the reaction mixture from the previous step, add a solution of Selectfluor (an electrophilic fluorinating agent) in anhydrous DMF.[5] Allow the reaction to warm to room temperature and stir overnight.[5]

  • Deprotection: Cleave the PMB protecting groups using TFA to obtain 5-DHFU.

Performance and Advantages
  • Yield: This method offers significantly higher overall yields compared to catalytic hydrogenation.

  • Purity: The chemoselective nature of the L-Selectride reduction and the use of electrophilic fluorination minimizes the formation of byproducts, leading to a much purer final product.

  • Versatility: The ability to start from either 5-FU or the more economical uracil provides flexibility.[5]

  • Causality: The use of bulky N-protecting groups and a sterically hindered reducing agent like L-Selectride directs the hydride attack to the C6 position, preventing the unwanted defluorination seen with catalytic hydrogenation.

L_Selectride_Synthesis cluster_from_FU From 5-Fluorouracil cluster_from_Uracil From Uracil FU 5-Fluorouracil Protected_FU 1,3-bis(PMB)-5-FU FU->Protected_FU PMB-Cl, K₂CO₃ Protected_DHFU 1,3-bis(PMB)-5-DHFU Protected_FU->Protected_DHFU L-Selectride DHFU1 5,6-Dihydro-5-fluorouracil Protected_DHFU->DHFU1 TFA (Deprotection) Uracil Uracil Protected_Uracil 1,3-bis(PMB)-Uracil Uracil->Protected_Uracil PMB-Cl, K₂CO₃ Reduced_Uracil Reduced Intermediate Protected_Uracil->Reduced_Uracil L-Selectride Protected_DHFU2 1,3-bis(PMB)-5-DHFU Reduced_Uracil->Protected_DHFU2 Selectfluor DHFU2 5,6-Dihydro-5-fluorouracil Protected_DHFU2->DHFU2 TFA (Deprotection)

Sources

A Senior Application Scientist's Guide to the Efficacy of Deprotection Reagents for 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Deprotection in 5-Fluorouracil Prodrug Synthesis

5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy, particularly for gastrointestinal tumors and other solid cancers.[1] Its efficacy, however, is often hampered by systemic toxicity and the development of drug resistance.[1] To overcome these limitations, significant research has focused on the development of prodrugs, which can improve the therapeutic index of 5-FU. A common strategy involves the modification of the uracil ring, for instance, by attaching protecting groups to the N1 and N3 positions.

The p-methoxybenzyl (PMB) group is a versatile protecting group for the nitrogen atoms of uracils and other heterocyclic systems. Its introduction, creating molecules like 1,3-Bis(4-methoxybenzyl)-5-fluorouracil, facilitates subsequent chemical modifications by enhancing solubility in organic solvents and masking the reactive N-H protons.[2][3] However, the ultimate success of this synthetic strategy hinges on the final, critical step: the efficient and clean removal of both PMB groups to liberate the active 5-FU derivative.

The choice of deprotection reagent is paramount, as it dictates the overall yield, purity, and feasibility of the synthesis on a laboratory or industrial scale. An ideal reagent should be highly efficient, selective, and operate under mild conditions to avoid degradation of the sensitive 5-fluorouracil core. This guide provides an in-depth comparison of common deprotection strategies for this compound, supported by mechanistic insights and established experimental data, to assist researchers in making an informed selection for their specific application.

Core Deprotection Strategies: A Mechanistic Overview

The cleavage of the N-PMB bond is primarily achieved through two distinct mechanistic pathways: Oxidative Cleavage and Acid-Mediated Cleavage . The electron-donating nature of the para-methoxy group makes the benzyl system particularly susceptible to both oxidation and acid-catalyzed fragmentation.[4][5][6]

  • Oxidative Cleavage: This method relies on a single-electron transfer (SET) from the electron-rich PMB ring to an oxidant.[4] This generates a radical cation which is highly unstable and readily fragments to release the deprotected amine and p-methoxybenzaldehyde. Reagents like Ceric Ammonium Nitrate (CAN) and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are classic examples.[4][7]

  • Acid-Mediated Cleavage: This pathway involves the protonation of one of the pyrimidine nitrogens by a strong acid, such as Trifluoroacetic Acid (TFA). This protonation facilitates the cleavage of the N-benzyl bond, generating the deprotected uracil and a resonance-stabilized p-methoxybenzyl carbocation.[8][9] This highly reactive carbocation must be trapped by a nucleophilic scavenger to prevent side reactions.[8]

The general workflow for the deprotection process is illustrated below.

G cluster_0 Deprotection Workflow start Start: 1,3-Bis(PMB)-5-FU reaction Dissolve in Appropriate Solvent Add Deprotection Reagent start->reaction 1 monitor Stir and Monitor Reaction (e.g., by TLC) reaction->monitor 2 quench Quench Reaction monitor->quench 3 workup Aqueous Workup / Extraction quench->workup 4 purify Purification (e.g., Chromatography, Recrystallization) workup->purify 5 product Final Product: 5-Fluorouracil purify->product 6

Caption: General experimental workflow for the deprotection of 1,3-Bis(PMB)-5-fluorouracil.

Comparative Analysis of Deprotection Reagents

The selection of a deprotection reagent requires a careful balance of efficacy, reaction conditions, cost, and compatibility with other functional groups within the molecule. Below is a comparative analysis of the most common reagents used for N-PMB cleavage.

Reagent/MethodTypical ConditionsMechanismAdvantagesDisadvantages
Ceric Ammonium Nitrate (CAN) CAN (4 eq.), CH₃CN/H₂O, Room Temp.Oxidative (SET)High yields, mild conditions, rapid reactions.[2]Stoichiometric amounts of cerium waste; can be incompatible with other oxidizable groups.[7]
Trifluoroacetic Acid (TFA) TFA in CH₂Cl₂, often with a scavenger (e.g., anisole), 0°C to RT.[3][10]Acidic CleavageVolatile acid is easy to remove; effective for acid-stable substrates.[11]Requires strongly acidic conditions; necessitates a scavenger; may cleave other acid-labile groups (e.g., Boc).[8][10]
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) DDQ (2-2.5 eq.), CH₂Cl₂/H₂O, 0°C to RT.[4][12]Oxidative (SET)Highly selective for PMB over simple benzyl groups; mild conditions.[4][13]Stoichiometric toxic byproduct (DDQH₂); can be more expensive than CAN.
Lewis Acids (e.g., SnCl₄, AlCl₃) SnCl₄ with scavenger (e.g., thiophenol), CH₂Cl₂, low temp.[14]Acidic CleavageCan be highly effective and chemoselective under specific conditions.[14][15]Often requires cryogenic temperatures and careful control of stoichiometry; scavenger is essential.[16]

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and serve as a validated starting point for the deprotection of this compound and its analogs.

Protocol 1: Oxidative Deprotection with Ceric Ammonium Nitrate (CAN)

This protocol is adapted from a procedure for the deprotection of the closely related compound, 1,3-Bis-(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil, demonstrating its direct applicability.[2]

Causality: CAN is a powerful single-electron oxidant. The reaction is driven by the favorable oxidation of the electron-rich PMB groups. The use of a biphasic solvent system (CH₃CN/H₂O) ensures solubility for both the organic substrate and the inorganic oxidant.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq.) in acetonitrile (approx. 0.15 M concentration).

  • To this stirring solution, add Ceric Ammonium Nitrate (CAN, 4.0 eq.) followed by water (approx. 35% of the acetonitrile volume).

  • Stir the resulting orange-colored mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, evaporate the acetonitrile under reduced pressure.

  • Redissolve the resulting solid in water and wash thoroughly with an organic solvent like chloroform or dichloromethane (3x) to remove the p-methoxybenzaldehyde byproduct.

  • The aqueous layer, containing the 5-fluorouracil product, can then be further purified, for example, by continuous liquid-liquid extraction with ethyl acetate for an extended period (e.g., 36 hours).[2]

Caption: Deprotection of the starting material to yield 5-FU and a byproduct.

Protocol 2: Acid-Mediated Deprotection with Trifluoroacetic Acid (TFA)

This is a general but robust method for PMB deprotection, particularly useful when oxidative conditions must be avoided.[3]

Causality: TFA is a strong, volatile acid that protonates the substrate, initiating cleavage.[11] The resulting p-methoxybenzyl carbocation is a potent electrophile and will react with any available nucleophile. To prevent it from reattaching to the substrate or polymerizing, a "scavenger" like anisole or triisopropylsilane (TIS) is added in excess to trap it.[8]

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add a carbocation scavenger, such as anisole (5-10 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA, 10-20 eq., or as a 25-50% solution in DCM) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion and Recommendations

The deprotection of this compound is a critical transformation that can be achieved with high efficacy using several different reagents.

  • For robustness and high yield , Ceric Ammonium Nitrate (CAN) appears to be the superior choice. It operates under mild, non-acidic conditions and is supported by direct experimental evidence for a very similar substrate, suggesting a high probability of success.[2] Its primary drawback is the generation of stoichiometric metal waste.

  • Trifluoroacetic Acid (TFA) is a reliable alternative, especially if the substrate contains functional groups sensitive to oxidation. The protocol is straightforward, but success is contingent on the use of an effective carbocation scavenger and the tolerance of the molecule to strongly acidic conditions.

  • DDQ offers excellent selectivity but is often more costly, while Lewis acids provide another non-oxidative route but may require more extensive optimization of conditions, particularly temperature control.

Ultimately, the choice of reagent should be guided by the specific chemical context of the synthesis. For general purposes and scalability, the CAN-mediated method presents a well-documented and highly effective pathway to liberate the active 5-fluorouracil core.

References

  • Vertex AI Search. PMB Protection - Common Conditions. Accessed January 12, 2026.
  • BenchChem. Application Notes and Protocols for Acidic Deprotection of the 2,4-Dimethoxybenzyl (DMB) Group with Trifluoroacetic Acid (TFA). Accessed January 12, 2026.
  • Common Organic Chemistry. PMB Deprotection - TFA. Accessed January 12, 2026.
  • Bouzide, A., & Sauvé, G. (1997). Lewis Acid-Catalyzed Deprotection of p-Methoxybenzyl Ether. Synlett, 1997(10), 1153-1154.
  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. Accessed January 12, 2026.
  • ResearchGate. A Simple Method for the Selective Deprotection of p -Methoxybenzyl Ethers by Cerium(III) Chloride Heptahydrate and Sodium Iodide | Request PDF. Accessed January 12, 2026.
  • UCLA - Chemistry and Biochemistry. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Accessed January 12, 2026.
  • Ahn, D. K., & Kang, Y. W. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(6), 3612-3623.
  • National Institutes of Health. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Accessed January 12, 2026.
  • Iowa Research Online. A facile chemoselective deprotection of the p-methoxybenzyl group. Accessed January 12, 2026.
  • UEA Digital Repository. Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. Accessed January 12, 2026.
  • Chem-Station Int. Ed. p-Methoxybenzyl (PMB) Protective Group. Accessed January 12, 2026.
  • ResearchGate. Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Accessed January 12, 2026.
  • National Institutes of Health. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Accessed January 12, 2026.
  • ePrints Soton. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Accessed January 12, 2026.
  • ResearchGate. Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: Competing formation of N-(hydroxymethyl) δ-lactams. Accessed January 12, 2026.
  • Kiessling Lab. p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Accessed January 12, 2026.
  • National Institutes of Health. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Accessed January 12, 2026.
  • National Institutes of Health.
  • PubMed. A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Accessed January 12, 2026.
  • Common Organic Chemistry. Trifluoroacetic Acid (TFA). Accessed January 12, 2026.
  • BenchChem. Application Notes and Protocols: Cleavage of the 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) Protecting Group. Accessed January 12, 2026.

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A Senior Application Scientist's Guide to the High-Confidence Structural Validation of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Molecular Weight - The Imperative for Rigorous Structural Validation

In the landscape of modern drug development, particularly in oncology, the use of prodrugs is a cornerstone strategy to enhance the therapeutic index of potent cytotoxic agents like 5-fluorouracil (5-FU). The compound 1,3-Bis(4-methoxybenzyl)-5-fluorouracil is a classic example, designed to mask the active 5-FU core, potentially improving its bioavailability and tumor-specific activation.[1][2] However, the synthesis of such multi-component molecules necessitates an unimpeachable method of structural validation. It is not sufficient to merely confirm that a compound of the expected molecular weight has been synthesized; we must prove, unequivocally, that the constituent parts are assembled in the correct orientation.

This guide moves beyond a simple recitation of protocols. It provides a strategic comparison of mass spectrometry (MS) techniques, grounded in the physicochemical properties of the molecule itself. We will explore not just how to perform the analysis, but why specific instrumental choices are made, creating a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. This document is intended for researchers, chemists, and drug development professionals who require robust, defensible analytical data.

The Subject Molecule: Understanding its Analytical Behavior

Before designing an experiment, we must understand the analyte. This compound (Molecular Formula: C₂₀H₁₉FN₂O₄) possesses distinct chemical features that dictate our analytical approach.[3]

  • The Core: A polar 5-fluorouracil heterocyclic system.

  • The Protecting Groups: Two non-polar p-methoxybenzyl (PMB) groups attached to the nitrogen atoms at positions 1 and 3. These are relatively labile and represent predictable points of fragmentation.

  • Ionization Potential: The nitrogen atoms in the uracil ring are readily protonated, making the molecule highly suitable for positive-mode electrospray ionization.

The calculated exact mass of the neutral molecule is 370.1332 Da. For our primary analysis using positive ion mode, we will target its protonated form, [M+H]⁺, with a theoretical exact mass of 371.1410 Da .

Comparative Analysis of Mass Spectrometry Techniques

The choice of instrumentation is the most critical decision in structural validation. While various MS techniques exist, their utility for this specific application differs significantly.

TechniqueApplication for This MoleculeRationale & Causality
High-Resolution MS (HRMS) (e.g., Orbitrap, Q-TOF) Essential Provides accurate mass measurement with < 5 ppm error. This allows for the unambiguous determination of the elemental formula (C₂₀H₂₀FN₂O₄⁺ for the protonated ion), distinguishing it from any other isobaric impurities. This is the first pillar of validation.[1][4]
Tandem MS (MS/MS) Essential Involves isolating the precursor ion (m/z 371.14) and inducing fragmentation. The resulting fragment ions are diagnostic of the molecule's structure, revealing how its constituent parts are connected. This is the second, crucial pillar of validation.[2][4]
Electrospray Ionization (ESI) Optimal Ionization Source ESI is a soft ionization technique ideal for polar, thermally labile molecules. It efficiently generates the protonated molecular ion [M+H]⁺ in the gas phase with minimal in-source fragmentation, providing a clean precursor for MS/MS analysis.[5][6]
Low-Resolution MS (e.g., Single Quadrupole) Insufficient A single quadrupole instrument provides only nominal mass (e.g., m/z 371). It cannot confirm the elemental composition, leaving the door open to misidentification with an isobaric compound. It is unsuitable for definitive structural validation of a novel or newly synthesized compound.

The Predicted Fragmentation Pathway: A Logic Diagram

The power of MS/MS lies in its predictability. Based on the principles of chemical stability, we can anticipate how this compound will deconstruct upon collisional activation. The most labile bonds are the benzylic C-N linkages. The resulting p-methoxybenzyl carbocation is highly stabilized by resonance, making it a favored and easily detectable fragment.

G cluster_0 Fragmentation Cascade parent Precursor Ion [M+H]⁺ m/z 371.1410 C₂₀H₂₀FN₂O₄⁺ frag1 Key Fragment 1 [p-methoxybenzyl]⁺ m/z 121.0648 C₈H₉O⁺ parent->frag1 Loss of (PMB-5FU) radical frag2 Key Fragment 2 [M+H - C₈H₉O]⁺ m/z 250.0781 C₁₂H₁₁FN₂O₃⁺ parent->frag2 Cleavage of benzylic C-N bond frag3 Key Fragment 3 [5-Fluorouracil+H]⁺ m/z 131.0302 C₄H₄FN₂O₂⁺ frag2->frag3 Loss of second PMB group frag4 Fragment 4 [C₃H₂FO]⁺ m/z 89.0139 frag3->frag4 Ring Fragmentation (Loss of HNCO) G cluster_workflow Analytical Workflow prep 1. Sample Preparation Dissolve 1 mg/mL in Methanol lc 2. LC Separation C18 Column, Water/ACN Gradient (with 0.1% Formic Acid) prep->lc ms1 3. MS1 Full Scan (HRMS) Scan m/z 100-500 @ 60k Res. Confirm Precursor Accurate Mass lc->ms1 ms2 4. dd-MS2 (Tandem MS) Isolate 371.1410 ± 5 ppm Induce HCD Fragmentation ms1->ms2 analysis 5. Data Analysis Match Fragments to Predicted Pathway ms2->analysis

Caption: Step-by-step workflow for mass spectrometric validation.

1. Sample Preparation & Chromatography

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the synthesized compound in LC-MS grade methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Inject 5 µL onto the LC-MS system.

  • Instrumentation:

    • LC System: UPLC/UHPLC system (e.g., Thermo Vanquish, Waters Acquity). [2] * Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm). [2] * Mobile Phase A: 0.1% formic acid in water. [7] * Mobile Phase B: 0.1% acetonitrile in water. [7] * Gradient: 5% B to 95% B over 8 minutes.

  • Causality: The C18 column effectively retains the molecule based on the hydrophobicity of the PMB groups. The formic acid ensures an acidic pH, promoting protonation of the analyte for efficient positive mode ESI. [7][8] 2. High-Resolution Mass Spectrometry

  • Protocol:

    • Perform analysis on a high-resolution mass spectrometer (e.g., Orbitrap Exploris 480, Sciex ZenoTOF 7600). [8] 2. MS1 Full Scan: Acquire spectra from m/z 100-500 at a resolution of at least 60,000. This scan is for detecting the precursor ion.

    • MS2 Fragmentation: Use a data-dependent acquisition (DDA) mode to trigger MS/MS scans on the most intense ion from the MS1 scan, specifically targeting an inclusion list containing m/z 371.1410. Use Higher-Energy Collisional Dissociation (HCD) with a normalized collision energy of ~25-30 eV. [4]* Causality: The high-resolution MS1 scan validates the elemental composition. The data-dependent MS/MS scan automatically isolates our target ion and fragments it, providing the structural fingerprint in a single run. HCD provides rich, informative fragmentation spectra in the Orbitrap.

Data Interpretation and Validation

Step 1: Precursor Ion Confirmation Extract the ion chromatogram for m/z 371.1410. A sharp peak should be observed at a specific retention time. The mass spectrum corresponding to this peak must show the [M+H]⁺ ion with a mass error of less than 5 ppm.

Step 2: Fragmentation Spectrum Analysis The MS/MS spectrum must align with our predicted pathway. The presence and accurate mass of the key diagnostic ions are paramount.

Table of Expected vs. Observed Ions:

Ion IdentityTheoretical m/zObserved m/zMass Error (ppm)Elemental FormulaValidation Role
[M+H]⁺ 371.1410[Experimental][< 5 ppm]C₂₀H₂₀FN₂O₄⁺Confirms molecular formula.
[PMB]⁺ 121.0648[Experimental][< 5 ppm]C₈H₉O⁺Confirms presence of the p-methoxybenzyl group.
[5-FU+H]⁺ 131.0302[Experimental][< 5 ppm]C₄H₄FN₂O₂⁺Confirms the 5-fluorouracil core.

The unambiguous detection of the p-methoxybenzyl cation (m/z 121.0648) and the protonated 5-fluorouracil core (m/z 131.0302) provides definitive evidence that these two substructures are present and were linked in the parent molecule. This tandem MS data, anchored by the accurate mass of the parent ion, completes the structural validation.

Conclusion

The structural validation of this compound is not a single measurement but a logical workflow. By coupling liquid chromatography with high-resolution tandem mass spectrometry, we generate three orthogonal data points: retention time, accurate precursor mass, and a diagnostic fragmentation pattern. This integrated approach, rooted in a fundamental understanding of the molecule's chemical properties and fragmentation behavior, provides an unassailable, publication-quality confirmation of its structure, satisfying the rigorous demands of pharmaceutical research and development.

References

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  • protocols.io. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. [Link]

  • MDPI. (2023). Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]

  • ResearchGate. (2009). The Synthesis and Anticancer Activities of Peptide 5-fluorouracil Derivatives. [Link]

  • ACS Publications. (2026). Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of novel pharmaceutical compounds, establishing the purity of the final product is a cornerstone of drug development and quality control. This guide focuses on "1,3-Bis(4-methoxybenzyl)-5-fluorouracil," a derivative of the widely used anticancer agent 5-fluorouracil (5-FU).[1] The addition of the two 4-methoxybenzyl (PMB) groups significantly alters the molecule's properties, often to enhance its delivery or modulate its activity, making it a prodrug. The efficacy and safety of such compounds are directly linked to their purity. The presence of unreacted starting materials, by-products, or degradation products can have a significant impact on therapeutic outcomes and toxicity.[2]

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] This guide provides a comprehensive, experience-driven approach to developing and executing an HPLC method for assessing the purity of synthesized this compound, comparing it with other analytical techniques, and explaining the scientific rationale behind each step.

The Gold Standard: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

For a molecule like this compound, which possesses both polar (uracil ring) and significant non-polar (two PMB groups) characteristics, RP-HPLC is the method of choice. This technique separates compounds based on their hydrophobicity, making it ideal for resolving the target compound from potential impurities which may have different polarities.

Detailed Experimental Protocol: An Expert's Approach

This protocol is a robust starting point for your analysis. Remember, method optimization is key to achieving the best separation.

1. Instrumentation and Column Selection:

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Column: A C18 (octadecylsilane) column is the workhorse for reverse-phase chromatography and is highly recommended here. The non-polar C18 stationary phase will interact effectively with the hydrophobic PMB groups of the analyte.

    • Expert Recommendation: Start with a column of dimensions 4.6 x 150 mm, with a 5 µm particle size. This provides a good balance between resolution, analysis time, and backpressure.

2. Mobile Phase Preparation and Gradient Elution:

  • Mobile Phase A (Aqueous): HPLC-grade water.

  • Mobile Phase B (Organic): Acetonitrile (ACN). ACN is often preferred over methanol for aromatic compounds as it can provide sharper peaks.

  • Rationale for Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is crucial for purity analysis. It ensures that both early-eluting (more polar) and late-eluting (more non-polar) impurities are effectively separated from the main peak and eluted from the column in a reasonable time.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)
0.0955
20.0595
25.0595
25.1955
30.0955

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant column temperature is vital for reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The 5-fluorouracil core structure has a strong UV absorbance. The maximum absorbance (λmax) is typically around 265-266 nm.[4][5] Setting the detector to 266 nm should provide excellent sensitivity for the main compound and related impurities.

4. Sample Preparation:

  • Solvent: Prepare a stock solution of your synthesized compound in a solvent that is miscible with the mobile phase, such as a 50:50 mixture of acetonitrile and water.

  • Concentration: Aim for a concentration of approximately 1 mg/mL for the stock solution. Further dilute this to a working concentration of about 0.1 mg/mL.

  • Filtration: It is critical to filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.

5. Data Analysis and Purity Calculation:

  • The purity is typically calculated using the area percent method.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

  • This calculation assumes that all compounds have a similar response factor at the chosen wavelength. For a more accurate quantification, especially for known impurities, a reference standard for each impurity would be required.

Workflow for HPLC Purity Assessment

The following diagram illustrates the logical flow of the HPLC analysis process, from initial sample handling to the final purity report.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution Filtration Sample Filtration (0.45 µm) SamplePrep->Filtration SystemSuitability System Suitability Test (SST) Filtration->SystemSuitability HPLCRun HPLC Injection & Data Acquisition Integration Peak Integration HPLCRun->Integration SystemSuitability->HPLCRun If Pass Calculation Purity Calculation (% Area) Integration->Calculation Report Purity Report Calculation->Report Final Result

Caption: A typical workflow for HPLC purity analysis.

A Comparative Guide to Alternative Analytical Techniques

While HPLC is the preferred method for quantitative purity assessment, other techniques can provide valuable, often complementary, information.[3][6] The choice of technique depends on the specific question you are trying to answer.

TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, quantitative, highly sensitive, automated.Higher cost, more complex instrumentation.Accurate quantification of purity and impurities.
Thin-Layer Chromatography (TLC) Similar to HPLC but on a flat plate.Rapid, inexpensive, simple, good for reaction monitoring.Qualitative/semi-quantitative, lower resolution and sensitivity.Quick checks for the presence of starting material or major by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Provides detailed structural information, can identify unknown impurities. ¹⁹F NMR is highly specific for this molecule.Lower sensitivity for trace impurities (>1%), complex spectra.Structural confirmation and identification of significant impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation of HPLC with the mass analysis of MS.Provides molecular weight information for each separated peak.Higher cost and complexity than HPLC-UV.Identifying unknown impurities by their mass-to-charge ratio.
Decision Framework for Analytical Technique Selection

The following diagram provides a logical framework for choosing the most appropriate analytical technique based on the experimental goal.

Decision_Tree Start What is the primary analytical goal? QuantifyPurity Need high accuracy and sensitivity? Start->QuantifyPurity Quantitative Purity? IdentifyImpurity Have access to advanced instrumentation? Start->IdentifyImpurity Identify Impurity Structure? QuickCheck Is speed more critical than precision? Start->QuickCheck Quick Reaction Check? UseHPLC Use HPLC-UV QuantifyPurity->UseHPLC Yes UseLCMS Use LC-MS IdentifyImpurity->UseLCMS Yes (for MW) UseNMR Use NMR IdentifyImpurity->UseNMR Yes (for structure) UseTLC Use TLC QuickCheck->UseTLC Yes

Caption: A decision tree for selecting an analytical method.

Ensuring Trustworthiness: The Role of Method Validation

To ensure that your purity results are reliable and reproducible, the analytical method should be validated. According to the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1), method validation involves demonstrating that the analytical procedure is suitable for its intended purpose.[7][8][9][10] Key validation parameters for a purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Conclusion

Assessing the purity of a synthesized compound like this compound is a multi-faceted task that is critical for its progression through the drug development pipeline. While RP-HPLC stands out as the definitive technique for quantitative analysis, a comprehensive understanding of purity is often achieved by integrating data from complementary methods like NMR and LC-MS. By following a well-designed protocol, understanding the rationale behind the methodology, and adhering to validation principles, researchers can confidently and accurately determine the purity of their synthesized compounds, ensuring the quality and integrity of their scientific work.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. UV spectrum of 5-FU in PBS at PH 7.4. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • National Institutes of Health. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. [Link]

  • ResearchGate. (a) UV-Vis spectrum of the aqueous 5-FU solution depending on the pH, c = 7.7 µM. [Link]

  • In Vivo. 5-Fluorouracil as a Phosensitiser. [Link]

  • Ukaaz Publications. UV spectrophotometric stability indicating method development and validation for the estimation of 5-fluorouracil in the bulk. [Link]

  • ResearchGate. (A) UV-Vis absorption spectra of 5-FU solutions of different... [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Labii. 8+ Drug Purity Tests: Quick & Easy. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]

  • PubMed. Purity determination and evaluation of new drug substances. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. [Link]

  • Research Journal of Pharmacy and Technology. Estimation of 5-fluorouracil by high-performance liquid Chromatography Reversed-phase Validated method. [Link]

  • Scientific Literature. Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. [Link]

  • National Institutes of Health. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. [Link]

  • IP Innovative Publication Pvt. Ltd. Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. [Link]

  • National Institutes of Health. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. [Link]

  • ResearchGate. (PDF) 5-Fluorouracil – Characteristics and Analytical Determination. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential procedures for the proper disposal of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil, a derivative of the widely used antineoplastic agent 5-fluorouracil (5-FU). In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this particular derivative[1], this document synthesizes information from the known hazards of its parent compound, 5-FU, and general best practices for the disposal of cytotoxic, halogenated, and benzyl-containing chemical waste. The procedures outlined here are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

The core principle of this guide is risk mitigation through cautious handling and adherence to established protocols for hazardous waste. This compound is synthesized from 5-fluorouracil and 4-methoxybenzyl bromide, indicating that its hazard profile is likely influenced by these precursors[2]. The parent compound, 5-FU, is classified as toxic if swallowed and is suspected of causing cancer. Therefore, it is imperative to treat this compound as a hazardous substance requiring specialized disposal procedures.

I. Hazard Assessment and Waste Classification

Due to its structural components—a fluorinated pyrimidine and benzyl groups—this compound should be managed as a cytotoxic and potentially carcinogenic chemical waste. The presence of fluorine categorizes it as halogenated organic waste.

Key Hazard Considerations:

  • Cytotoxicity: As a derivative of 5-FU, it is prudent to assume this compound possesses cytotoxic properties that can inhibit cell growth or kill cells[3][4].

  • Carcinogenicity: 5-Fluorouracil is a suspected carcinogen. This potential hazard should be attributed to its derivatives unless proven otherwise.

  • Environmental Hazard: Fluorinated organic compounds can be persistent in the environment and may be toxic to aquatic life[5].

  • Reactivity: While specific reactivity data for this compound is unavailable, the parent compound 5-FU can be degraded by strong oxidizing agents like potassium permanganate[6]. It is incompatible with strong bases and strong oxidizing agents[7].

Based on these considerations, all waste materials contaminated with this compound must be segregated as hazardous chemical waste.

II. Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation is the foundation of safe chemical waste disposal. The following workflow outlines the necessary steps for handling different types of waste generated during research activities involving this compound.

Experimental Workflow for Waste Handling

cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Waste Streams cluster_3 Containment cluster_4 Final Disposal Start Generation of Waste (Solid, Liquid, Sharps, PPE) Segregate Segregate Waste Streams Start->Segregate Solid Solid Waste (Contaminated labware, gels) Segregate->Solid Solid Liquid Liquid Waste (Solvents, reaction mixtures) Segregate->Liquid Liquid Sharps Sharps Waste (Needles, scalpels) Segregate->Sharps Sharps PPE Contaminated PPE (Gloves, lab coats) Segregate->PPE PPE Solid_Container Labelled Hazardous Solid Waste Container Solid->Solid_Container Liquid_Container Labelled Hazardous Liquid Waste Container (Halogenated) Liquid->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container PPE_Container Designated Hazardous Waste Bag/Bin PPE->PPE_Container EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup PPE_Container->EHS_Pickup

Caption: Waste Segregation and Disposal Workflow.

Detailed Disposal Procedures:

1. Solid Waste:

  • Description: Includes unused or expired solid this compound, contaminated labware (e.g., weighing boats, spatulas), and contaminated absorbent materials from spill cleanups.
  • Procedure:
  • Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
  • The container should be labeled as "Hazardous Waste," and the contents should be specified (e.g., "Solid waste contaminated with this compound").
  • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

2. Liquid Waste:

  • Description: Includes solutions containing this compound, reaction mixtures, and solvent rinses of contaminated glassware. This compound is soluble in chloroform, dimethylformamide (DMSO), and ethyl acetate[8].
  • Procedure:
  • Collect all liquid waste in a designated, leak-proof, and shatter-resistant container suitable for halogenated organic solvents.
  • The container must be clearly labeled as "Hazardous Waste - Halogenated Organic Solvents" and list the chemical constituents, including this compound and any solvents used.
  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion[9].
  • Keep the container securely capped when not in use.

3. Sharps Waste:

  • Description: Includes needles, syringes, scalpels, or any other sharp items contaminated with this compound.
  • Procedure:
  • Place all contaminated sharps directly into a designated, puncture-proof sharps container.
  • The container should be labeled as "Hazardous Waste - Sharps" and indicate the presence of cytotoxic compounds[5].
  • Do not recap, bend, or break needles.
  • Once the container is three-quarters full, seal it and prepare it for disposal through your institution's hazardous waste program.

4. Contaminated Personal Protective Equipment (PPE):

  • Description: Includes gloves, disposable lab coats, and other protective gear contaminated with this compound.
  • Procedure:
  • Carefully remove contaminated PPE to avoid skin contact.
  • Place all contaminated disposable items into a designated, clearly labeled hazardous waste bag or container[10].
  • This waste stream is often incinerated, so ensure it is segregated from non-hazardous lab trash.
III. Decontamination and Spill Management

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation, preferably within a chemical fume hood[11].

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and double-layered chemotherapy-grade gloves[3][10].

  • Contain the Spill: For liquid spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. Do not use reactive materials.

  • Clean the Area:

    • For solid spills, carefully collect the material using non-sparking tools and place it in the designated solid hazardous waste container. Avoid generating dust.

    • For liquid spills, once absorbed, collect the absorbent material and place it in the solid hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or methanol), followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste[12].

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department, especially for larger spills.

IV. Final Disposal Logistics

All segregated and properly contained hazardous waste must be disposed of through your institution's licensed hazardous waste management program.

Decision-Making for Final Disposal

cluster_0 Waste Accumulation cluster_1 Institutional Protocol cluster_2 Waste Manifest cluster_3 Disposal Waste_Ready Waste Containers are Full and Properly Labeled Contact_EHS Contact Environmental Health & Safety (EHS) Waste_Ready->Contact_EHS Complete_Manifest Complete Waste Manifest/Pickup Request Form Contact_EHS->Complete_Manifest Schedule_Pickup Schedule a Hazardous Waste Pickup EHS_Collection EHS Collects Waste for Licensed Disposal Schedule_Pickup->EHS_Collection Complete_Manifest->Schedule_Pickup

Caption: Final Disposal Logistics Workflow.

Key Steps for Final Disposal:

  • Labeling: Ensure all waste containers are accurately and completely labeled with their contents and associated hazards.

  • Request Pickup: Follow your institution's procedures to request a hazardous waste pickup from the EHS department[13].

  • Documentation: Complete any required waste manifest forms, providing a detailed description of the waste.

  • Storage: Store the waste in a designated and secure satellite accumulation area while awaiting pickup.

Quantitative Data Summary

ParameterGuidelineRationale
Liquid Waste Container Headspace Minimum 10%To accommodate vapor pressure changes and prevent spills[9].
Sharps Container Fill Level Do not exceed 75%To prevent overfilling and accidental sharps injuries during handling and disposal.
Waste Accumulation Time Limit Varies by jurisdictionFollow local and institutional regulations for the maximum time hazardous waste can be stored in a satellite accumulation area.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Gardiner, J., et al. (2014). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. PMC - NIH. Available at: [Link]

  • Cas号查询. (n.d.). 897304-05-1_this compound. Available at: [Link]

  • University of Washington. (1991). Standard Operating Procedures for Hazardous Chemicals - Benzene. Available at: [Link]

  • NCI at Frederick. (2014). Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). Available at: [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Available at: [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Available at: [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Available at: [Link]

  • Dublin City University Research Repository. (n.d.). Synthesis of New 5-Fluorouracil Photosensitiser Conjugates for use as Prodrugs in the Photodynamic Therapy for Cancer. Available at: [Link]

  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Available at: [Link]

  • National Institutes of Health. (2011). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). 5-Fluorouracil. PubChem. Available at: [Link]

  • MDPI. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Available at: [Link]

  • National Institutes of Health. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Available at: [Link]

  • Karolinska Institutet. (2025). Laboratory waste. KI Staff portal. Available at: [Link]

  • ResearchGate. (2025). Oxidative degradation of the antineoplastic drugs 5-fluorouracil and cytarabine in aqueous solution by potassium permanganate. Available at: [Link]

  • National Institutes of Health. (1986). (o- and p-Nitrobenzyloxycarbonyl)-5-fluorouracil derivatives as potential conjugated bioreductive alkylating agents. Available at: [Link]

  • PubChemLite. (n.d.). 1-(3-chloro-4-methoxybenzyl)-5-fluorouracil. Available at: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (1995). Disposal of Waste. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Available at: [Link]

  • ResearchGate. (2025). Preparation of the 5-(4-((4-[18F]Fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine as a Radioligand for Positron Emission Tomography Scanning of the Tyrosine Kinase B/C Receptor. Available at: [Link]

  • National Institutes of Health. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Available at: [Link]

  • Wikipedia. (n.d.). Uric acid. Available at: [Link]

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Navigating the Safe Handling of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent cytotoxic compounds, such as 1,3-Bis(4-methoxybenzyl)-5-fluorouracil, a derivative of the widely used antimetabolite 5-fluorouracil (5-FU), demands a meticulous and informed approach to personal protection and waste management.[1] This guide provides essential, experience-driven protocols to ensure the safety of laboratory personnel and the integrity of your research environment.

The toxicity of cytotoxic drugs like 5-FU and its derivatives is well-documented; they can be carcinogenic, mutagenic, and teratogenic.[2] Occupational exposure can occur through various routes, including skin contact, inhalation of aerosols or particles, and accidental ingestion.[2] Therefore, a comprehensive safety strategy is not merely a recommendation but a critical component of responsible research.

Core Principles of Handling Cytotoxic Compounds

Before delving into specific personal protective equipment (PPE), it is crucial to understand the foundational principles of handling cytotoxic agents. All operations should be conducted in a manner that minimizes the risk of contamination to personnel, the immediate environment, and the broader community.[2]

Engineering Controls: The First Line of Defense

Primary containment through engineering controls is the most effective way to reduce exposure. For powdered forms of compounds like this compound, a chemical fume hood is essential.[3] When handling solutions, a chemical fume hood or a Class II, Type B2 biosafety cabinet should be utilized, especially if there is a risk of aerosolization.[3][4] The work surface within the containment area should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[5][6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and correct use of PPE are critical for minimizing direct contact with hazardous materials. The following table outlines the recommended PPE for handling this compound, based on guidelines for cytotoxic drugs.

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile, polyurethane, neoprene, or latex gloves meeting ASTM Standard D-6978-(05)-13.[7] Double gloving is required.[3][5]Provides a robust barrier against chemical permeation. Double gloving offers an additional layer of protection in case of a tear or puncture in the outer glove.
Gown Disposable, lint-free, low-permeability fabric with long sleeves, tight-fitting cuffs, and a back closure.[6][7]Protects skin and personal clothing from contamination by splashes or aerosols. The back closure design minimizes the risk of frontal contamination.
Eye & Face Protection Safety glasses or goggles.[3] A full-face shield is preferred if there is a significant risk of splashing.[7]Protects the eyes and face from accidental splashes of the chemical.
Respiratory Protection An N100 respirator should be used if engineering controls are not available or are insufficient to control airborne particles.[3]Prevents the inhalation of fine powders or aerosols, which can be a significant route of exposure.
Shoe Covers Required when there is a potential for spills or contamination of the floor.Prevents the tracking of contaminants out of the laboratory.

Procedural Guidance: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 Shoe Covers d2 Inner Gloves d1->d2 d3 Gown d2->d3 d4 Outer Gloves (over cuffs) d3->d4 d5 Face/Eye Protection d4->d5 d6 Respiratory Protection d5->d6 f1 Outer Gloves f2 Gown & Inner Gloves (peel off together) f1->f2 f3 Shoe Covers f2->f3 f4 Face/Eye Protection f3->f4 f5 Respiratory Protection f4->f5

Caption: Sequential workflow for donning and doffing PPE.

Spill Management: A Rapid and Coordinated Response

In the event of a spill, a prompt and organized response is essential to contain the contamination and protect personnel.

Spill Response Protocol

Spill_Response spill Spill Occurs alert Alert others in the area spill->alert ppe Don appropriate PPE alert->ppe contain Contain the spill with absorbent material ppe->contain collect Collect contaminated materials into a hazardous waste container contain->collect decontaminate Decontaminate the area with detergent and water collect->decontaminate dispose Dispose of all waste as cytotoxic waste decontaminate->dispose report Report the incident dispose->report

Caption: Step-by-step protocol for managing a chemical spill.

Minor Spill (less than 1 Gallon or 3.5 Liters):

  • Alert Personnel: Immediately inform others in the vicinity of the spill.[8]

  • Don PPE: Put on the appropriate personal protective equipment as outlined above.[8]

  • Containment: Confine the spill to the smallest possible area using a spill kit or absorbent materials.[8]

  • Collection: Carefully collect the absorbed material and any contaminated debris, placing it into a designated hazardous waste container.[8]

  • Decontamination: Clean the spill area with a detergent and water solution, followed by a thorough rinsing.[5]

  • Disposal: All materials used for cleanup must be disposed of as hazardous chemical waste.[5][8]

Major Spill (greater than 1 Gallon or 3.5 Liters):

  • Evacuate: Immediately evacuate the area.[4]

  • Isolate: Close doors to the affected area and post warnings to prevent entry.[8]

  • Emergency Services: Contact your institution's emergency response team.[8]

Waste Disposal: A Critical Final Step

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[5][8]

Waste Segregation and Disposal Plan

  • Sharps: Needles, syringes with attached needles, and other breakable items should be placed in appropriately labeled sharps containers.[5][8]

  • Contaminated PPE and Materials: Gloves, gowns, absorbent pads, and other contaminated items should be placed in a designated, sealed hazardous waste container, often a 5-gallon white pail.[5][8]

  • Empty Containers: Empty stock vials and reagent bottles should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced container can then be disposed of according to institutional policy.[5]

  • Labeling and Collection: All hazardous waste containers must be clearly labeled. Contact your institution's Environmental Health and Safety (EHS) department for waste collection.[5][8]

Waste Disposal Workflow

Waste_Disposal start Generation of Contaminated Waste sharps Sharps (needles, etc.) start->sharps ppe_materials Contaminated PPE & Materials start->ppe_materials empty_containers Empty Containers start->empty_containers sharps_container Place in Sharps Container sharps->sharps_container waste_pail Place in Labeled Hazardous Waste Pail ppe_materials->waste_pail triple_rinse Triple Rinse (collect rinsate) empty_containers->triple_rinse ehs_pickup Arrange for EHS Waste Pickup sharps_container->ehs_pickup waste_pail->ehs_pickup defaced_container Deface Label & Dispose of Container triple_rinse->defaced_container

Caption: Workflow for the segregation and disposal of contaminated waste.

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.

References

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.). NHS.
  • Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). (n.d.). NCI at Frederick.
  • What PPE Should Workers Use for Handling Cytotoxic Drugs? (n.d.). OHS Insider. Retrieved from [Link]

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1,3-Bis(4-methoxybenzyl)-5-fluorouracil
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